Product packaging for Pipamazine(Cat. No.:CAS No. 84-04-8)

Pipamazine

Cat. No.: B031922
CAS No.: 84-04-8
M. Wt: 402.0 g/mol
InChI Key: OSJJYEUEJRVVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pipamazine is a potent and selective phenothiazine derivative known for its antagonistic activity at serotonin receptors, particularly within the 5-HT2 receptor family. This compound is a valuable tool in preclinical research for elucidating the complex roles of serotonergic signaling in the central nervous system and peripheral tissues. Its primary research applications include the investigation of neurotransmitter pathways involved in behavioral models, the study of vascular smooth muscle contraction, and the exploration of receptor-level interactions to understand the mechanisms of action of various psychoactive substances. As a research-grade standard, this compound enables scientists to probe the pathophysiology of conditions influenced by serotonin dysregulation and to screen for novel therapeutic agents targeting the serotonergic system. Supplied with detailed analytical documentation, including HPLC and mass spectrometry data to ensure identity and purity, this product is intended for use in controlled laboratory settings by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN3OS B031922 Pipamazine CAS No. 84-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJYEUEJRVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023477
Record name Pipamazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-04-8
Record name Pipamazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipamazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipamazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipamazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPAMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pipamazine's Interaction with Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized for its antiemetic properties. While it has been largely withdrawn from clinical use and is not extensively profiled in contemporary pharmacological literature, its mechanism of action is understood to involve the antagonism of dopamine (B1211576) receptors, a characteristic feature of the phenothiazine class. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound on dopamine receptors, based on the known pharmacology of phenothiazines. It includes a summary of the expected binding affinities, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and workflows. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related compounds and established principles of dopamine receptor pharmacology to present a comprehensive theoretical framework.

Introduction to this compound and Dopamine Receptors

This compound is a phenothiazine, a class of drugs known for their diverse pharmacological effects, primarily as antipsychotics and antiemetics.[1] The therapeutic and adverse effects of phenothiazines are largely attributed to their interaction with various neurotransmitter receptors, most notably dopamine receptors.[2] this compound was marketed for its antiemetic effects and was reported to have negligible antipsychotic activity and a lower incidence of extrapyramidal side effects compared to related compounds like chlorpromazine.[1] This suggests a degree of selectivity in its receptor binding profile.

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine in the central and peripheral nervous systems. They are integral to the regulation of motor control, motivation, reward, and cognition.[3] There are five subtypes of dopamine receptors, classified into two families:

  • D1-like family (D1 and D5 receptors): These receptors are typically coupled to Gαs/olf proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]

  • D2-like family (D2, D3, and D4 receptors): These receptors are coupled to Gαi/o proteins and inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5]

The clinical efficacy of many antipsychotic and antiemetic drugs is correlated with their affinity for D2-like receptors.[6]

This compound's Mechanism of Action at Dopamine Receptors

As a phenothiazine, this compound is presumed to act as an antagonist at dopamine receptors. Antagonism involves binding to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine. The specific clinical profile of this compound suggests a primary interaction with D2-like receptors, which are key targets for antiemetic drugs.

Expected Binding Affinity Profile

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Dopamine Receptors

Receptor SubtypeExpected Ki (nM)Rationale
D1 > 1000Phenothiazines generally show lower affinity for D1-like receptors compared to D2-like receptors.
D2 10 - 100High affinity for the D2 receptor is a hallmark of the antiemetic and antipsychotic effects of phenothiazines.
D3 50 - 500Affinity for the D3 receptor is common among phenothiazines and may contribute to their overall clinical profile.
D4 50 - 500Similar to D3, moderate affinity for the D4 receptor is expected.
D5 > 1000Similar to D1, lower affinity is anticipated for the D5 receptor.

Note: These values are estimations based on the pharmacological class of this compound and are intended for illustrative purposes. Actual experimental values may differ.

Functional Activity: Antagonism of D2-like Receptors

This compound's functional activity is expected to be that of an antagonist at D2-like receptors. This means it would inhibit the intracellular signaling cascade initiated by dopamine binding. The primary downstream effect of D2-like receptor activation is the inhibition of adenylyl cyclase, leading to reduced levels of cAMP. As an antagonist, this compound would block this effect, thereby preventing the dopamine-induced decrease in cAMP.

Table 2: Expected Functional Activity of this compound at Human Dopamine Receptors

Receptor SubtypeAssay TypeExpected Functional ResponseExpected IC50/EC50 (nM)
D2 cAMP Inhibition AssayAntagonist (blocks dopamine-induced inhibition of cAMP)10 - 150
D3 cAMP Inhibition AssayAntagonist (blocks dopamine-induced inhibition of cAMP)100 - 700
D4 cAMP Inhibition AssayAntagonist (blocks dopamine-induced inhibition of cAMP)100 - 700

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist. These are hypothetical values for illustrative purposes.

Experimental Protocols

To definitively characterize the mechanism of action of this compound on dopamine receptors, a series of in vitro experiments would be necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for each of the five human dopamine receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • A specific radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1-like, [3H]-Spiperone or [3H]-Raclopride for D2-like).

  • This compound hydrochloride of varying concentrations.

  • A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol (B65202) or dopamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in dopamine receptor signaling.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at D1-like and D2-like receptors.

Materials:

  • Intact cells stably expressing a single human dopamine receptor subtype (e.g., CHO or HEK293 cells).

  • Dopamine (as the agonist).

  • This compound hydrochloride of varying concentrations.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for D2-like antagonist assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Plate reader capable of detecting the assay signal.

Procedure (for D2-like Antagonist Activity):

  • Cell Plating: Seed the cells expressing the D2, D3, or D4 receptor into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the basal control.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Visualization of Signaling Pathways and Workflows

Dopamine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and the antagonistic action of this compound.

D1_like_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Binds Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: D1-like receptor signaling pathway.

D2_like_signaling_with_antagonist cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Binding Attempted This compound This compound This compound->D2R Binds & Blocks Gi Gαi/o D2R->Gi No Activation AC Adenylyl Cyclase Gi->AC No Inhibition cAMP cAMP AC->cAMP Basal Conversion of ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Basal Activation CellularResponse Cellular Response PKA->CellularResponse Basal Activity

Caption: D2-like receptor signaling with this compound antagonism.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

radioligand_binding_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and this compound prep_reagents->incubation filtration Filter and Wash incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

camp_assay_workflow start Start plate_cells Plate Receptor-Expressing Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate Cells with this compound plate_cells->pre_incubate stimulate Stimulate with Dopamine and Forskolin pre_incubate->stimulate incubate_stim Incubate at 37°C stimulate->incubate_stim measure_camp Lyse Cells and Measure cAMP Levels incubate_stim->measure_camp data_analysis Data Analysis: - Generate Dose-Response Curve - Determine IC50 measure_camp->data_analysis end End data_analysis->end

Caption: cAMP functional assay workflow for antagonist mode.

Conclusion

This compound, as a phenothiazine derivative, is expected to exert its antiemetic effects through the antagonism of dopamine receptors, particularly the D2 subtype. While specific quantitative data for this compound are scarce in the current literature, this guide provides a robust theoretical framework for its mechanism of action based on its chemical class and known pharmacological properties. The detailed experimental protocols and workflow diagrams presented herein offer a comprehensive roadmap for the in vitro characterization of this compound or similar compounds, enabling researchers to elucidate their precise interactions with dopamine receptors. Further investigation is warranted to definitively establish the binding affinity and functional potency of this compound at all five dopamine receptor subtypes.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipamazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized as an antiemetic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and pharmacological profile. While specific data for this compound is limited due to its withdrawal from the market, this document consolidates available information and supplements it with data from the broader class of phenothiazines to offer a thorough understanding for research and drug development purposes.

Introduction

This compound is a piperidine-substituted phenothiazine that was introduced for the treatment of nausea and vomiting.[1] Chemically related to chlorpromazine, it was found to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] However, reports of hepatotoxicity led to its withdrawal from the U.S. market in 1969.[1] Despite its limited clinical use, the study of this compound and its derivatives remains relevant for understanding the structure-activity relationships of phenothiazines and for the development of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with isonipecotamide (B28982).[1]

Reaction Scheme:

Experimental Protocol (General):

  • Alkylation: A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and isonipecotamide is refluxed in a suitable solvent, such as butanone.

  • Base: A base, such as potassium carbonate, is added to the reaction mixture to facilitate the nucleophilic substitution.

  • Catalyst: A catalyst, like sodium iodide, may be used to enhance the reaction rate.

  • Work-up: After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated under vacuum.

  • Purification: The resulting residue is recrystallized from a suitable solvent system, such as 2-propanol and petroleum ether, to yield pure this compound.

Synthesis of this compound Hydrochloride:

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent like 2-propanol and treating it with a solution of hydrogen chloride in an appropriate solvent.

Chemical Properties

Identification
PropertyValue
IUPAC Name1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide[2]
CAS Number84-04-8[1]
Chemical FormulaC₂₁H₂₄ClN₃OS[1]
Molecular Weight401.95 g/mol [1]
SMILESC1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl[2]
InChIInChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26)[1]
Physicochemical Properties
PropertyValue
Melting Point~139 °C (free base)
Boiling Point626.6 ± 55.0 °C (Predicted)
pKa8.60 (Predicted)
SolubilitySlightly soluble in DMSO and Methanol. Specific quantitative data in aqueous and other organic solvents is not readily available.

Pharmacological Properties

Mechanism of Action

As a phenothiazine derivative, this compound's primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors, which is a common characteristic of this class of drugs.[3] Its antiemetic effects are likely mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

While specific binding affinity data for this compound is scarce, phenothiazines are known to interact with a variety of other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H1) receptors.[4] The interaction with these receptors may contribute to its overall pharmacological profile and side effects.

Signaling Pathways

The antagonism of dopamine, serotonin, and histamine receptors by phenothiazines like this compound modulates several key signaling pathways.

Dopamine D2 Receptor Signaling Pathway:

Dopamine_D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Antagonism by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway:

Serotonin_5HT2A_Signaling This compound This compound (Potential Antagonist) HTR2A 5-HT2A Receptor This compound->HTR2A Antagonism Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Modulated Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: Potential Serotonin 5-HT2A Receptor Antagonism by this compound.

Histamine H1 Receptor Signaling Pathway:

Histamine_H1_Signaling This compound This compound (Potential Antagonist) H1R Histamine H1 Receptor This compound->H1R Antagonism Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Modulated Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: Potential Histamine H1 Receptor Antagonism by this compound.

Metabolism

The metabolism of this compound has not been extensively studied. However, phenothiazines generally undergo significant metabolism in the liver, primarily by the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include:

  • S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.

  • N-demethylation: Removal of methyl groups from the side chain.

  • Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Conjugation: Glucuronidation of the hydroxylated metabolites.

It is likely that this compound is metabolized through similar pathways. The degradation of the piperazine (B1678402) ring in other phenothiazine drugs has been observed to lead to the formation of various metabolites.[5]

Metabolic Pathway of Phenothiazines:

Phenothiazine_Metabolism Phenothiazine Phenothiazine (e.g., this compound) CYP450 Cytochrome P450 Enzymes Phenothiazine->CYP450 S_Oxidation S-Oxidation CYP450->S_Oxidation N_Demethylation N-Demethylation CYP450->N_Demethylation Ring_Hydroxylation Ring Hydroxylation CYP450->Ring_Hydroxylation Sulfoxide_Metabolite Sulfoxide Metabolite S_Oxidation->Sulfoxide_Metabolite Demethylated_Metabolite Demethylated Metabolite N_Demethylation->Demethylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Ring_Hydroxylation->Hydroxylated_Metabolite Excretion Excretion Sulfoxide_Metabolite->Excretion Demethylated_Metabolite->Excretion Conjugation Glucuronidation Hydroxylated_Metabolite->Conjugation Conjugation->Excretion

Caption: General Metabolic Pathways of Phenothiazines.

Analytical Methods

Various analytical methods can be employed for the identification and quantification of phenothiazines like this compound.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of phenothiazines is crucial for quality control and pharmacokinetic studies. A typical method would involve:

  • Column: A reverse-phase C18 or C8 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm for phenothiazines).

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.

  • GC Separation: Separation of the components on a capillary column (e.g., HP-5MS).

  • MS Detection: Mass spectrometric detection provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for Analytical Characterization:

Analytical_Workflow Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identification Structural Identification GCMS->Identification Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation

Caption: Analytical Workflow for this compound Characterization.

Conclusion

This compound represents a classic example of a phenothiazine antiemetic. While its clinical use was short-lived, the study of its synthesis and properties provides valuable insights for medicinal chemists and pharmacologists. This technical guide has summarized the available information on this compound, highlighting the need for further research to fully characterize its pharmacological and metabolic profile. The provided experimental outlines and analytical approaches can serve as a foundation for future investigations into this and related compounds.

References

In Vitro Pharmacological Profile of Pipamazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine is a phenothiazine (B1677639) derivative formerly utilized as an antiemetic agent. Despite its withdrawal from the market due to hepatotoxicity, its pharmacological profile remains of interest for understanding the mechanisms of antiemetic action within this chemical class. This technical guide provides a comprehensive overview of the inferred in vitro pharmacological properties of this compound, based on the known characteristics of phenothiazine antiemetics. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information from related compounds to present a representative profile. Detailed hypothetical experimental protocols for key assays are provided to guide modern research efforts, and signaling pathways are visualized to elucidate its probable mechanism of action.

Introduction

This compound, a member of the phenothiazine class of drugs, was historically used for the management of nausea and vomiting.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its interaction with a variety of neurotransmitter receptors. Although specific in vitro binding and functional assay data for this compound are scarce in contemporary scientific literature, the well-established pharmacology of related phenothiazine antiemetics allows for the construction of a probable in vitro profile. This guide aims to provide researchers with a detailed understanding of this compound's likely receptor interactions and the experimental methodologies required to investigate them.

Inferred Receptor Binding Profile

Based on the pharmacology of the phenothiazine class of antiemetics, this compound is presumed to be an antagonist at several key receptors involved in the emetic reflex.[2] The primary targets are likely to include dopamine (B1211576), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. The multi-receptor antagonism of phenothiazines contributes to their broad-spectrum antiemetic activity.[3]

Table 1: Inferred Receptor Binding Affinities of this compound

Receptor TargetProbable Affinity (Ki)Receptor FamilyPrimary LocationImplied Effect
Dopamine D2High (nM range)Dopamine ReceptorChemoreceptor Trigger Zone (CTZ)Antiemetic
Histamine H1High (nM range)Histamine ReceptorVestibular System, BrainstemAntiemetic, Sedative
Muscarinic M1Moderate to High (nM range)Acetylcholine ReceptorVestibular System, CTZAntiemetic, Anticholinergic side effects
Alpha-1 AdrenergicModerate (nM range)Adrenergic ReceptorBrainstemHypotensive side effects
Serotonin 5-HT2ALow to Moderate (µM range)Serotonin ReceptorCTZ, GutWeak contribution to antiemetic effect
Serotonin 5-HT3NegligibleSerotonin ReceptorCTZ, Vagal AfferentsUnlikely to contribute to antiemetic effect

Note: The affinity values presented are hypothetical and based on the known pharmacology of phenothiazine antiemetics. Actual values for this compound would require experimental determination.

Probable Mechanism of Action

The antiemetic action of this compound is likely mediated through the blockade of key receptors in the central nervous system that are involved in the vomiting reflex. The chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus are critical integration centers for emetic stimuli.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the CTZ is a hallmark of phenothiazine antiemetics and is considered a primary mechanism for their efficacy.[4]

  • Histamine H1 Receptor Antagonism: Inhibition of H1 receptors, particularly in the vestibular system and brainstem, is effective against motion sickness and contributes to the overall antiemetic and sedative effects.

  • Muscarinic M1 Receptor Antagonism: Blockade of muscarinic receptors in the vestibular system and CTZ provides an additional antiemetic effect and is also responsible for common anticholinergic side effects such as dry mouth and blurred vision.

Signaling Pathways and Experimental Workflows

To visually represent the inferred pharmacological actions of this compound and the experimental approaches to their study, the following diagrams are provided.

G cluster_this compound This compound cluster_receptors Receptor Targets cluster_downstream Downstream Signaling cluster_effect Physiological Effect This compound This compound D2 Dopamine D2 This compound->D2 Antagonism H1 Histamine H1 This compound->H1 Antagonism M1 Muscarinic M1 This compound->M1 Antagonism G_protein G-protein Dissociation D2->G_protein H1->G_protein M1->G_protein Second_Messenger Second Messenger Modulation (e.g., ↓cAMP, ↑IP3/DAG) G_protein->Second_Messenger Cellular_Response Altered Neuronal Excitability Second_Messenger->Cellular_Response Antiemesis Antiemetic Effect Cellular_Response->Antiemesis

Caption: Inferred signaling pathway of this compound's antiemetic action.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing target receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Detection Detection of Radioactivity Separation->Detection Data_Analysis Calculation of Ki value Detection->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, histamine H1, and muscarinic M1 receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (D2, H1, or M1).

  • Radioligands: [³H]-Spiperone (for D2), [³H]-Pyrilamine (for H1), [³H]-QNB (for M1).

  • Non-specific binding competitors: Haloperidol (for D2), Mepyramine (for H1), Atropine (for M1).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for H1 and M1 Receptors)

Objective: To determine the functional potency (IC50) and efficacy of this compound as an antagonist at histamine H1 and muscarinic M1 receptors.

Materials:

  • HEK293 cells stably co-expressing the human recombinant receptor of interest (H1 or M1) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonists: Histamine (for H1), Carbachol (for M1).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80).

  • Pre-incubate the cells with varying concentrations of this compound or buffer for a specified time (e.g., 15 minutes).

  • Place the plate in the fluorescence reader and initiate kinetic reading.

  • After establishing a baseline fluorescence, add the agonist to all wells.

  • Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While specific in vitro pharmacological data for this compound is limited due to its historical context, a comprehensive profile can be inferred from its classification as a phenothiazine antiemetic. The probable multi-target antagonism at dopamine D2, histamine H1, and muscarinic M1 receptors provides a strong basis for its antiemetic properties. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for the contemporary in vitro investigation of this compound or novel compounds with similar pharmacological profiles. Such studies are crucial for advancing our understanding of the molecular mechanisms underlying antiemetic drug action and for the development of safer and more effective therapies.

References

Pipamazine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipamazine is a phenothiazine (B1677639) derivative formerly used as an antiemetic. Despite its historical clinical use, there is a notable scarcity of publicly available, quantitative receptor binding affinity data for this compound. This guide provides a comprehensive overview of the known pharmacology of the phenothiazine class to infer the likely, though unconfirmed, receptor binding profile of this compound. Due to the lack of specific data for this compound, this document presents a comparative analysis of related, well-characterized phenothiazines—chlorpromazine (B137089), perphenazine, and fluphenazine—to offer a contextual understanding of the potential receptor interactions of this compound. Furthermore, this guide details the standard experimental protocols for receptor binding assays and visualizes key experimental and signaling pathways to support further research in this area.

The Challenge: A Paucity of Data on this compound

This compound, a drug withdrawn from the U.S. market in 1969, has not been the subject of extensive modern pharmacological profiling. A comprehensive search of scientific literature and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, reveals a lack of specific quantitative receptor binding data (e.g., Ki, IC50 values) for this compound. This absence of data necessitates an inferential approach based on its chemical class and known therapeutic effects.

The Pharmacology of Phenothiazines: A Class-Wide Perspective

This compound belongs to the phenothiazine class of compounds, which are known for their broad spectrum of activity at various neurotransmitter receptors. This polypharmacology is responsible for both their therapeutic effects and their side effect profiles. The primary targets of phenothiazines include:

  • Dopamine (B1211576) Receptors: Antagonism at dopamine D2 receptors is a hallmark of many phenothiazines and is associated with their antipsychotic effects.

  • Serotonin (B10506) Receptors: Affinity for various serotonin (5-HT) receptors, particularly of the 5-HT2A subtype, is also common and contributes to the "atypical" antipsychotic profile of some of these agents.

  • Histamine (B1213489) Receptors: Blockade of histamine H1 receptors is a common feature of phenothiazines and is linked to their sedative effects.

  • Muscarinic Acetylcholine Receptors: Antagonism at muscarinic receptors (M1-M5) contributes to the anticholinergic side effects observed with many phenothiazines.

  • Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Comparative Receptor Binding Affinity of Representative Phenothiazines

To provide a framework for understanding the potential receptor binding profile of this compound, the following table summarizes the Ki (nM) values for several other well-studied phenothiazines. Lower Ki values indicate higher binding affinity.

ReceptorChlorpromazine (Ki, nM)Perphenazine (Ki, nM)Fluphenazine (Ki, nM)
Dopamine D1114.8[1]-3.2[2]
Dopamine D26.4[3]0.14-0.56[4][5]0.7[2]
Dopamine D3-0.43[4]-
Serotonin 5-HT2A-6[4]-
Histamine H112.7[3]8.3[6]41.6[3]
Muscarinic M139.7[3]1698[3]2165[3]
Adrenergic α11.5[3]10.0[3]9.5[3]
Adrenergic α2234.0[3]380.1[3]489.8[3][7]

Data sourced from the NIMH PDSP Ki Database and other cited literature. The variability in reported values can be attributed to different experimental conditions.

Inferred Receptor Binding Profile of this compound

Based on its known clinical properties and its structural similarity to other phenothiazines, the following can be inferred about this compound's likely receptor binding profile:

  • Dopamine D2 Receptors: As an antiemetic, this compound likely possesses some affinity for D2 receptors in the chemoreceptor trigger zone of the brainstem. However, its reported "negligible antipsychotic activity" suggests that its affinity for D2 receptors in the mesolimbic pathway may be lower than that of typical antipsychotics like chlorpromazine or haloperidol.

  • Histamine H1 Receptors: Like many older phenothiazines, this compound was likely sedative, suggesting a significant affinity for H1 receptors. This is a common characteristic of this class of drugs.

  • Muscarinic Receptors: The potential for anticholinergic side effects is a common feature of phenothiazines, and thus this compound may have some affinity for muscarinic receptors.

  • Adrenergic Receptors: The hypotensive effects reported with this compound use strongly suggest an antagonist activity at α1-adrenergic receptors.

  • Serotonin Receptors: Any affinity for serotonin receptors is unknown, but interaction with 5-HT3 receptors could contribute to its antiemetic effects.

It must be emphasized that these are inferences and not established facts. Experimental validation is required to determine the actual receptor binding affinity of this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand ([3H]-ligand) with high affinity and specificity for the receptor.

  • Test compound (unlabeled).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound.

    • Dilute the radioligand to a working concentration (typically at or below its Kd value).

    • Prepare the cell membrane suspension in assay buffer.

  • Assay Incubation:

    • In a series of tubes, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or buffer for total binding, or non-specific control).

      • Radioligand.

      • Cell membrane suspension.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

    • Specific Binding: Calculated as Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) incubation Incubate Membranes with Radioligand and Test Compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Calculate IC50 and Ki scintillation_counting->data_analysis

Caption: Workflow for a typical radioligand receptor binding assay.

Potential Signaling Pathways for Phenothiazines

Phenothiazine_Signaling_Pathways cluster_receptors Potential Receptor Targets cluster_effects Downstream Cellular Effects cluster_clinical Clinical Outcomes This compound This compound (Phenothiazine) D2R Dopamine D2 This compound->D2R Antagonism (?) H1R Histamine H1 This compound->H1R Antagonism (?) M1R Muscarinic M1 This compound->M1R Antagonism (?) A1R Adrenergic α1 This compound->A1R Antagonism (?) cAMP ↓ cAMP D2R->cAMP IP3_DAG ↑ IP3/DAG H1R->IP3_DAG M1R->IP3_DAG A1R->IP3_DAG Antiemetic Antiemetic Effect cAMP->Antiemetic Ca_influx ↑ Intracellular Ca2+ IP3_DAG->Ca_influx Sedation Sedation IP3_DAG->Sedation Anticholinergic Anticholinergic Effects IP3_DAG->Anticholinergic Hypotension Hypotension IP3_DAG->Hypotension

Caption: Inferred signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

While a definitive receptor binding profile for this compound remains elusive due to a lack of direct experimental data, its classification as a phenothiazine and its known clinical effects provide a basis for inferring its likely pharmacological targets. The comparative data from related phenothiazines offer a valuable, albeit indirect, guide for researchers. To definitively characterize the molecular pharmacology of this compound, modern receptor binding and functional assays are required. Such studies would not only fill a historical gap in the pharmacological literature but could also provide insights into the structure-activity relationships of phenothiazine derivatives. The protocols and conceptual frameworks provided in this guide are intended to support and facilitate these future research endeavors.

References

An In-depth Technical Guide on the Historical Clinical Data of Pipamazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document addresses the request for a comprehensive technical guide on the historical clinical efficacy of Pipamazine. Despite a thorough search of available medical and scientific literature, it is crucial to note that detailed quantitative clinical data and extensive experimental protocols for this compound are largely absent from modern and historical records. This compound, a phenothiazine (B1677639) derivative, was marketed in the United States from 1959 to 1969, primarily as an antiemetic.[1] The limited published information from that era restricts the possibility of a complete, data-rich analysis as requested.

The available information indicates that this compound was primarily used for the management of nausea and vomiting, particularly in the contexts of morning sickness and postoperative recovery.[1] However, specific efficacy rates, detailed patient demographics from clinical trials, and comprehensive experimental designs are not well-documented in accessible archives.

The drug was eventually withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[1] This, combined with a reported side effect of significant hypotension (low blood pressure) at standard therapeutic doses, likely contributed to its short market life and the limited body of research.[1] Contemporary sources from the time of its use are scarce, and modern databases contain minimal information beyond basic pharmacological properties.

Given the constraints of the available historical data, this guide will present the qualitative information that has been gathered and, where possible, contextualize it within the broader understanding of phenothiazines. It is important to underscore that the core requirements for extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fully met due to the lack of primary source material.

Pharmacological Profile

This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089).[1] Unlike chlorpromazine and other phenothiazines used as antipsychotics, this compound was reported to have negligible antipsychotic activity and to produce few extrapyramidal side effects.[1] Its primary clinical utility was as an antiemetic.

Mechanism of Action (Inferred):

While specific studies on the signaling pathways of this compound are not available, its mechanism of action can be inferred from its classification as a phenothiazine. Phenothiazines typically exert their antiemetic effects through the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

Inferred Antiemetic Mechanism of this compound cluster_0 Chemoreceptor Trigger Zone (CTZ) cluster_1 Vomiting Center D2_Receptor Dopamine D2 Receptor Vomiting_Center Vomiting Center D2_Receptor->Vomiting_Center Signals Vomiting_Response Vomiting Response Vomiting_Center->Vomiting_Response Initiates This compound This compound This compound->D2_Receptor Blocks Emetic_Stimuli Emetic Stimuli Emetic_Stimuli->D2_Receptor Activates

Caption: Inferred mechanism of this compound as a D2 receptor antagonist in the CTZ.

Historical Clinical Applications and Efficacy

This compound was marketed under trade names such as Mornidine, Mometine, and Nausidol.[1] Its primary indications were:

  • Morning Sickness: Advertisements from the era promoted its use for nausea and vomiting during pregnancy.[1]

  • Postoperative Nausea and Vomiting (PONV): It was also claimed to reduce the need for postoperative analgesia.[1]

Unfortunately, no quantitative data from clinical trials supporting these claims with specific efficacy percentages or statistical analyses are readily available. The withdrawal of the drug and the passage of time have likely contributed to the loss of such records.

Adverse Effects

The discontinuation of this compound was primarily due to safety concerns.

3.1 Hepatotoxicity:

Reports of liver injury were a significant factor in its withdrawal from the U.S. market in 1969.[1] The nature and incidence of this hepatotoxicity are not detailed in the available literature, but it was serious enough to warrant regulatory action.

3.2 Hypotension:

Contemporary comparative trials from the period of its use found that hypotension was a substantial concern at normal dosages.[1] Blood pressure reductions of up to 70 mmHg were reported.[1] While reducing the dosage was found to mitigate this side effect while maintaining some antiemetic efficacy, it highlighted a significant risk associated with the drug's use.[1]

Logical Flow of this compound's Market Withdrawal Pipamazine_Use Clinical Use of this compound (1959-1969) Adverse_Events Observed Adverse Events Pipamazine_Use->Adverse_Events Hepatotoxicity Hepatotoxicity Reports Adverse_Events->Hepatotoxicity Hypotension Significant Hypotension Adverse_Events->Hypotension Withdrawal Market Withdrawal (1969) Hepatotoxicity->Withdrawal Hypotension->Withdrawal

Caption: Key factors leading to the withdrawal of this compound from the market.

Conclusion

The historical clinical data on the efficacy of this compound is notably sparse. While it was used as an antiemetic in the 1960s, the lack of accessible, detailed clinical trial data makes a quantitative assessment of its efficacy impossible. The significant adverse effects of hepatotoxicity and hypotension ultimately led to its withdrawal from the market. For researchers and drug development professionals, the case of this compound serves as an example of a medication from an earlier era of pharmacovigilance where comprehensive data collection and reporting were not as robust as they are today. Future historical research may potentially uncover more detailed records in private archives or less accessible historical journals, but based on currently available information, a thorough, evidence-based technical guide on its clinical efficacy cannot be constructed.

References

Pipamazine structure-activity relationship analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Pipamazine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenothiazine (B1677639) derivative notable for its distinct pharmacological profile, characterized by potent antiemetic properties and negligible antipsychotic activity. This document provides a detailed analysis of the structure-activity relationships (SAR) that govern this unique profile. As specific SAR studies on a series of this compound analogs are not extensively available in published literature, this guide elucidates its activity by contextualizing its structure within the well-established SAR framework of the broader phenothiazine class. We explore the key structural motifs—the phenothiazine core, the N-10 side chain, and the terminal amine group—and their influence on receptor binding and functional activity. Particular emphasis is placed on the terminal piperidine-4-carboxamide moiety, which is critical in differentiating this compound's effects from those of classic antipsychotic phenothiazines like chlorpromazine (B137089) and prochlorperazine. This guide summarizes quantitative receptor binding data for representative phenothiazines, details the primary signaling pathways involved, and provides protocols for key biological assays used in their evaluation.

Introduction to this compound

This compound, formerly marketed under trade names such as Mornidine, is a first-generation phenothiazine derivative.[1] Unlike its close structural relatives, such as chlorpromazine, this compound was utilized clinically as an antiemetic, particularly for postoperative nausea and vomiting, rather than as an antipsychotic.[1] Crucially, it exhibits minimal antipsychotic effects and a reduced propensity for causing extrapyramidal side effects, which are hallmark characteristics of many other phenothiazines.[1] Its development and subsequent withdrawal from the U.S. market in 1969 due to reports of hepatotoxicity have left a limited volume of dedicated research on the compound itself.[1][2]

However, its unique activity profile makes it an excellent case study for understanding the structural determinants that separate antiemetic and antipsychotic actions within the phenothiazine chemical class. The analysis of its structure reveals how subtle modifications to a common scaffold can dramatically alter pharmacological outcomes.

Core Structure-Activity Relationships of Phenothiazines

The pharmacological activity of phenothiazine derivatives is dictated by modifications at three principal locations on the molecule: the C-2 position of the tricyclic core, the length and branching of the alkyl chain at the N-10 position, and the nature of the terminal amino group on the side chain.

The Phenothiazine Tricyclic Core

The three-ring phenothiazine system is the foundational scaffold.

  • Substitution at C-2: This is the most critical position for modulating antipsychotic activity. The introduction of a small, electron-withdrawing group, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF3), significantly enhances neuroleptic (antipsychotic) potency.[3] The general order of potency for C-2 substituents is CF3 > Cl > H.[4] this compound features a chloro group at this position, a feature shared with potent antipsychotics like chlorpromazine and prochlorperazine.

  • Oxidation of Sulfur (S-5): Oxidation of the sulfur atom in the central ring to a sulfoxide (B87167) or sulfone derivative generally leads to a significant decrease or complete loss of antipsychotic activity.[5]

The N-10 Alkyl Side Chain

The linker between the phenothiazine core and the terminal amine is crucial for orienting the molecule for receptor interaction.

  • Chain Length: A three-carbon (propyl) chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal nitrogen of the side chain is optimal for antipsychotic activity.[3][4] Shortening or lengthening this chain diminishes potency. This compound retains this optimal three-carbon linker.

  • Chain Branching: Introduction of a methyl group at the β-position of the alkyl chain tends to decrease antipsychotic activity.[5]

The Terminal Amino Group

The nature of the terminal amine is a primary determinant of a compound's potency and its specific pharmacological profile.

  • Tertiary Amine: A tertiary amine is essential for maximal activity.[3][4]

  • Substituents: The substituents on this nitrogen are highly influential.

    • Alkylamino Derivatives (e.g., Chlorpromazine): Have a simple dimethylamino group. These are potent but can have significant sedative and autonomic side effects.

    • Piperazine (B1678402) Derivatives (e.g., Prochlorperazine, Trifluoperazine): Incorporation of a piperazine ring often leads to a marked increase in antipsychotic potency compared to the alkylamino analogs.[6]

    • Piperidine (B6355638) Derivatives (e.g., Thioridazine, this compound): The piperidine moiety leads to varied effects. In the case of this compound, the substitution of a piperidine-4-carboxamide group is the key structural feature that virtually abolishes antipsychotic activity while preserving antiemetic efficacy.

This compound SAR Analysis: Decoupling Antiemetic and Antipsychotic Effects

The primary antiemetic action of phenothiazines is mediated by the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Antagonism of histamine (B1213489) H1 and muscarinic M1 receptors also contributes significantly to antiemetic and sedative effects. Antipsychotic action, conversely, is primarily attributed to D2 receptor blockade in the mesolimbic pathway.

This compound's structure conforms to the requirements for potent phenothiazine activity (C2-chloro group, 3-carbon linker). The decisive structural element is its 1-(piperidine-4-carboxamide) terminal group. This bulky, polar moiety distinguishes it from potent antipsychotics.

Hypothesis: The steric bulk and hydrogen-bonding capability of the carboxamide group on the piperidine ring prevent the molecule from adopting the optimal conformation required for high-affinity binding to D2 receptors in the mesolimbic system. However, this conformation still permits effective antagonism of D2 receptors in the CTZ and H1 receptors, thus retaining antiemetic properties. The difference in receptor subtype, local environment, or required binding pose between these two brain regions likely underlies this functional selectivity.

Table 1: Qualitative SAR Summary of this compound and Related Phenothiazines
CompoundC-2 SubstituentN-10 Side ChainTerminal Amine GroupPrimary Clinical Effect
Chlorpromazine -Cl3-CarbonDimethylaminoAntipsychotic, Antiemetic
Prochlorperazine -Cl3-CarbonN-MethylpiperazinylPotent Antipsychotic & Antiemetic
Promethazine (B1679618) -H2-Carbon (branched)DimethylaminoAntihistamine, Sedative, Antiemetic
This compound -Cl3-CarbonPiperidine-4-carboxamideAntiemetic (Weak Antipsychotic)

Quantitative Analysis: Comparative Receptor Binding Profiles

To illustrate how structural changes impact receptor interactions quantitatively, the following table presents the binding affinities (Ki, in nM) of representative phenothiazines for key receptors. Lower Ki values indicate higher binding affinity. Data for this compound is sparse; therefore, related compounds are used to demonstrate the principles.

Table 2: Receptor Binding Affinities (Ki, nM) of Representative Phenothiazines
CompoundDopamine D2Histamine H1Muscarinic M1α1-Adrenergic5-HT2AReference(s)
Chlorpromazine 1.0 - 3.51.8 - 4.015 - 271.6 - 2.64.6 - 5.4[7],[4]
Prochlorperazine 1.11913007.113[2],[4]
Promethazine ~1801.4 - 3.218 - 43~12013[3],[4]

Data compiled from multiple sources and should be considered representative. Absolute values may vary based on experimental conditions.

Analysis:

  • Chlorpromazine shows high affinity for D2, H1, and α1 receptors, explaining its mixed antipsychotic, sedative, and hypotensive side effects.[7]

  • Prochlorperazine displays high D2 affinity, consistent with its potent antipsychotic and antiemetic effects, but has much lower affinity for muscarinic receptors compared to chlorpromazine.[2]

  • Promethazine has very high affinity for the H1 receptor, making it a potent antihistamine and sedative. Its affinity for the D2 receptor is significantly lower, which aligns with its lack of primary antipsychotic use.[3]

Signaling Pathways & Mechanism of Action

This compound's antiemetic effect is primarily due to its antagonism of D2 and H1 receptors.

Dopamine D2 Receptor Signaling

D2 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor in the CTZ, this compound prevents dopamine from inhibiting adenylyl cyclase, thereby disrupting the signaling cascade that leads to emesis.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Emesis Emesis Signal cAMP->Emesis Reduces Signal

Caption: D2 receptor antagonism by this compound.

Histamine H1 Receptor Signaling

H1 receptors are Gq/11-coupled GPCRs. Their activation by histamine leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key step in neuronal signaling that can contribute to nausea. This compound's antagonism at H1 receptors blocks this pathway, contributing to its antiemetic and sedative effects.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Nausea Nausea Signal Ca_release->Nausea

Caption: H1 receptor antagonism by this compound.

Key Experimental Protocols

The characterization of this compound and its analogs relies on in vitro assays to determine receptor binding affinity and functional activity.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, cell membrane preparation (typically 10-20 µg protein/well), the radioligand (e.g., [3H]-Spiperone at a final concentration of ~0.5 nM), and varying concentrations of the test compound (this compound analog).

    • Define 'Total Binding' wells containing only membranes and radioligand.

    • Define 'Non-Specific Binding' (NSB) wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate for 60 minutes at room temperature.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow prep 1. Prepare D2R-expressing cell membranes plate 2. Plate membranes, [3H]-Spiperone, & test compounds prep->plate incubate 3. Incubate at RT (60 min) plate->incubate harvest 4. Harvest onto filter mat (separate bound/free) incubate->harvest count 5. Scintillation Counting (measure radioactivity) harvest->count analyze 6. Calculate IC50 and Ki count->analyze

Caption: Workflow for a D2 receptor binding assay.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is analogous to the D2 assay but uses components specific to the H1 receptor.

Methodology:

  • Membrane Preparation: Prepare membranes from rat brain tissue or cells expressing the human H1 receptor.

  • Binding Assay:

    • Radioligand: Use [3H]-Mepyramine (also known as pyrilamine).

    • Non-Specific Binding: Use a high concentration of a known H1 antagonist (e.g., 10 µM promethazine or diphenhydramine).

  • Harvesting, Detection, and Analysis: The subsequent steps of filtering, counting, and data analysis are identical to those described for the D2 receptor assay.

Conclusion

The structure-activity relationship of this compound provides a compelling example of pharmacological specificity. While it possesses the core structural features of a potent phenothiazine antipsychotic—namely a C2-chloro substituent and an optimal three-carbon N-10 side chain—its unique terminal piperidine-4-carboxamide group fundamentally alters its activity profile. This moiety appears to be responsible for sterically or electronically disfavoring high-affinity binding to mesolimbic D2 receptors, thereby abolishing significant antipsychotic activity. Concurrently, the structure permits effective antagonism of D2 receptors in the chemoreceptor trigger zone and histamine H1 receptors, preserving its utility as an antiemetic. This decoupling of central and peripheral effects underscores the critical importance of the terminal amine structure in directing the therapeutic application of the phenothiazine scaffold. For drug development professionals, this compound serves as a key lesson in how targeted modifications to a privileged scaffold can fine-tune receptor selectivity and therapeutic outcomes.

References

The Elusive Metabolites of Pipamazine: A Technical Guide Based on the Phenothiazine Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the metabolites of pipamazine and their specific biological activities is exceptionally scarce. This compound, a phenothiazine (B1677639) derivative formerly used as an antiemetic, was withdrawn from the market, which has limited subsequent research into its metabolic fate.[1] This guide, therefore, provides a comprehensive overview of the well-documented metabolic pathways and biological activities of related phenothiazine compounds, primarily promazine (B1679182) and chlorpromazine (B137089), to infer the likely metabolic profile of this compound. The experimental protocols and data presented are based on these analogous compounds and should be considered as a foundational framework for any future investigation into this compound metabolism.

Introduction to this compound and the Phenothiazine Class

This compound is a phenothiazine derivative that was previously marketed for the treatment of nausea and vomiting.[1] Like other phenothiazines, its chemical structure consists of a tricyclic ring system with a side chain. The metabolism of phenothiazines is extensive and complex, leading to a variety of metabolites with differing pharmacological and toxicological profiles. Understanding these metabolic pathways is crucial for drug development and for comprehending the overall effects of these compounds.

Inferred Metabolic Pathways of this compound

Based on the established metabolism of structurally similar phenothiazines such as promazine and chlorpromazine, the metabolic transformation of this compound is anticipated to occur through several key pathways:

  • N-Oxidation: The nitrogen atom in the piperidine (B6355638) ring of the side chain is susceptible to oxidation, forming an N-oxide metabolite.

  • Sulfoxidation: The sulfur atom within the phenothiazine ring system is a primary site of metabolism, leading to the formation of sulfoxide (B87167) derivatives.[2] This reaction is often reversible.

  • Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings of the phenothiazine nucleus, typically at the 3- and 7-positions. These hydroxylated metabolites are often pharmacologically active.

  • N-Dealkylation: The bond between the propyl side chain and the piperidine nitrogen may be cleaved, although this is generally a minor pathway for piperidine-containing phenothiazines compared to those with dimethylamino side chains.

  • Conjugation: The hydroxylated metabolites can undergo further conjugation reactions, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted.

The primary enzymes responsible for the oxidative metabolism of phenothiazines are the cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP3A4, and CYP2D6.[2][3][4][5]

Proposed Metabolic Pathway of this compound

Pipamazine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Pipamazine_N-Oxide This compound N-Oxide This compound->Pipamazine_N-Oxide N-Oxidation Pipamazine_Sulfoxide This compound Sulfoxide This compound->Pipamazine_Sulfoxide Sulfoxidation (CYP1A2, CYP3A4) 7-Hydroxy-Pipamazine 7-Hydroxy-Pipamazine This compound->7-Hydroxy-Pipamazine Aromatic Hydroxylation (CYP2D6) 7-Hydroxy-Pipamazine_Glucuronide 7-Hydroxy-Pipamazine Glucuronide 7-Hydroxy-Pipamazine->7-Hydroxy-Pipamazine_Glucuronide Glucuronidation

Caption: Proposed metabolic pathway of this compound based on known phenothiazine metabolism.

Biological Activity of Phenothiazine Metabolites

The biological activity of phenothiazine metabolites can differ significantly from the parent compound. For many phenothiazines, some metabolites retain pharmacological activity, while others are inactive or may contribute to adverse effects.

  • Sulfoxide Metabolites: Generally, sulfoxidation leads to a significant reduction or loss of antipsychotic activity.[6]

  • Hydroxylated Metabolites: Aromatic hydroxylation can result in metabolites that retain significant biological activity. For instance, 7-hydroxychlorpromazine (B195717) is an active metabolite of chlorpromazine.

  • N-Oxide Metabolites: N-oxidation typically results in metabolites with reduced pharmacological activity.[7]

Due to the lack of specific studies on this compound, the biological activities of its potential metabolites remain uncharacterized.

Quantitative Data on Phenothiazine Metabolism

The following table summarizes quantitative data on the metabolism of promazine, a structurally related phenothiazine. This data is provided to illustrate the typical metabolic profile of this class of drugs. No equivalent data is currently available for this compound.

Parent DrugMetaboliteEnzyme(s) InvolvedKm (µM)Vmax (nmol/mg/min)Reference
PromazinePromazine 5-sulfoxideCYP1A2, CYP3A4--[2]
PromazineN-desmethylpromazineCYP1A2, CYP2C19--[2]

Km and Vmax values are highly dependent on the specific experimental conditions and are not available in all cited literature.

Experimental Protocols for Studying Phenothiazine Metabolism

The following are generalized experimental protocols for the in vitro and analytical investigation of phenothiazine metabolism. These methods can be adapted for the study of this compound and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of a phenothiazine compound and the CYP enzymes responsible for their formation.

Objective: To determine the metabolic profile of a phenothiazine drug in a human liver microsome model.

Materials:

Procedure:

  • Prepare a stock solution of the test phenothiazine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound, HLMs, and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of metabolites using LC-MS/MS.

  • To identify the responsible CYP isozymes, repeat the incubation with the inclusion of specific chemical inhibitors or by using recombinant human CYP enzymes.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To separate, identify, and quantify the parent phenothiazine and its metabolites.

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical HPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time to elute compounds of varying polarity.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40°C

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, and full scan or product ion scan for metabolite identification.

  • MRM Transitions: Specific precursor-to-product ion transitions are determined for the parent drug and each potential metabolite.

Experimental Workflow for Phenothiazine Metabolism Studies

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_phenotyping Reaction Phenotyping Microsomes Human Liver Microsomes Incubation Incubation with Test Compound & NADPH Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Inhibitors Incubation with CYP Inhibitors Incubation->Inhibitors Recombinant Incubation with Recombinant CYPs Incubation->Recombinant LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Processing & Metabolite Identification LCMS->Data Inhibitors->LCMS Recombinant->LCMS

References

Pipamazine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pipamazine is a phenothiazine (B1677639) derivative that was withdrawn from the United States market in 1969 due to reports of hepatotoxicity.[1] Consequently, there is a significant scarcity of detailed, modern research on this compound. Much of the following information is based on the known pharmacology of the phenothiazine class of drugs and the limited available data for this compound itself. This guide is intended for research and informational purposes only.

Introduction

This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089), that was formerly used as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[1] Unlike many other phenothiazines, this compound was reported to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] Its primary mechanism of action in the central nervous system (CNS) is believed to be antagonism of dopamine (B1211576) D2 receptors, a hallmark of the phenothiazine class.[2][3][4] This guide provides a technical overview of the known and inferred effects of this compound on the CNS, with a focus on its receptor pharmacology, potential signaling pathways, and the experimental methodologies relevant to its study.

Receptor Binding Profile and Pharmacology

The primary CNS effects of this compound are mediated by its interaction with various neurotransmitter receptors. While a comprehensive binding profile for this compound is not available in recent literature, data from older studies and compound databases provide some insight into its affinities.

Dopamine Receptor Antagonism

Like other phenothiazines, this compound is a dopamine receptor antagonist.[2][3] This action is central to both its therapeutic effects and potential side effects. The primary target is the D2 dopamine receptor.

  • D2 Receptor: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is the likely mechanism for its antiemetic effects. Blockade of D2 receptors in the mesolimbic pathway is associated with antipsychotic effects; however, this compound was noted to have weak activity in this regard.[1] Blockade of D2 receptors in the nigrostriatal pathway is responsible for extrapyramidal side effects, which were reported to be minimal with this compound.[1][5]

Other Receptor Interactions

Phenothiazines are known to interact with a variety of other receptors, which contributes to their broad range of effects and side effects.[2][5][6] Based on its chemical structure and the known profile of similar compounds, this compound likely has activity at the following receptors:

  • Alpha-Adrenergic Receptors: The reported side effect of hypotension (low blood pressure) with this compound strongly suggests a blocking effect on α1-adrenergic receptors.[1]

  • Serotonin (B10506) (5-HT) Receptors: Many phenothiazines interact with serotonin receptors. This interaction can modulate dopamine release and contribute to the overall pharmacological profile.[7][8]

  • Muscarinic Acetylcholine (B1216132) Receptors: Anticholinergic effects (e.g., dry mouth, constipation, blurred vision) are common with first-generation antipsychotics due to the blockade of muscarinic receptors.[2][9]

  • Histamine (B1213489) H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects of many phenothiazines.[2]

Quantitative Data

The following table summarizes the available quantitative data on this compound's receptor binding affinities. It is important to note the limited nature of this data. For comparison, data for the related phenothiazine, chlorpromazine, are included where available, though it should be noted that chlorpromazine has strong antipsychotic effects.

Target ReceptorThis compound Ki (-log[M])This compound Ki (nM)Chlorpromazine Ki (nM) (for comparison)
Dopamine D1A7.8015.8~10
Dopamine D28.871.35~1
Alpha-2A Adrenergic7.6025.1~10
Sigma non-opioid intracellular receptor 17.3247.9Not readily available

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The -log[M] values were obtained from a single database and should be interpreted with caution.

Signaling Pathways

The interaction of this compound with G-protein coupled receptors (GPCRs), such as dopamine and adrenergic receptors, initiates intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this effect, thereby preventing the inhibition of adenylyl cyclase by dopamine. This disinhibition can lead to a relative increase in cAMP levels and modulation of downstream effectors like Protein Kinase A (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

This compound blocks dopamine's inhibitory effect on adenylyl cyclase.
Alpha-1 Adrenergic Receptor Signaling

The α1-adrenergic receptor is a Gq-coupled receptor. Its activation by norepinephrine (B1679862) stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound's antagonism at this receptor would block these downstream effects, leading to vasodilation and a drop in blood pressure.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Alpha1R α1 Receptor Norepinephrine->Alpha1R This compound This compound This compound->Alpha1R Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C DAG->PKC Activates

This compound's blockade of α1-adrenergic receptors.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for various receptors.

Objective: To determine the inhibition constant (Ki) of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes).

General Protocol:

  • Tissue Preparation: Homogenates of specific brain regions rich in the target receptor (e.g., striatum for D2 receptors) or cell lines expressing the recombinant receptor are prepared.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow start Start: Receptor Source (Brain Tissue or Cell Line) prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + this compound) prep->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for a typical radioligand binding assay.
Behavioral Assays in Animal Models

While this compound was noted for its lack of strong antipsychotic effects, its antiemetic properties and potential for sedation and motor side effects would have been assessed using animal models.

  • Apomorphine- or Copper Sulfate-Induced Emesis Model (in Dogs or Ferrets): To assess antiemetic activity. Animals are pre-treated with this compound or a vehicle, and then challenged with an emetic agent. The number of emetic episodes is recorded.

  • Locomotor Activity Test (in Rodents): To assess sedative or stimulant effects. Animals are placed in an open field, and their movement is tracked automatically. A reduction in movement suggests sedation.

  • Catalepsy Test (in Rodents): To assess the potential for extrapyramidal side effects. The time it takes for an animal to correct an externally imposed awkward posture is measured. Longer times indicate catalepsy, which is a predictor of Parkinsonian-like side effects.

Summary of CNS Effects

CNS EffectLikely MechanismEvidence/Inference
Antiemetic D2 receptor antagonism in the chemoreceptor trigger zone (CTZ).Primary therapeutic use of this compound.[1] A known mechanism for phenothiazines.[2]
Negligible Antipsychotic Activity Weak D2 receptor antagonism in the mesolimbic pathway or other offsetting receptor interactions.Noted in historical descriptions of the drug.[1]
Low Extrapyramidal Side Effects Relatively low affinity for or rapid dissociation from D2 receptors in the nigrostriatal pathway.A key feature mentioned in early reports.[1]
Hypotension α1-adrenergic receptor antagonism.A significant side effect reported in contemporary trials.[1]
Sedation (Potential) H1 histamine receptor antagonism.A common effect of first-generation phenothiazines.[2][5]
Anticholinergic Effects (Potential) Muscarinic receptor antagonism.A common side effect profile for this drug class.[9]
Hepatotoxicity Unknown, but the reason for its market withdrawal.[1][11]Led to the discontinuation of the drug.[1][11]

Conclusion

This compound is a phenothiazine with a unique historical profile as an antiemetic with minimal antipsychotic and extrapyramidal effects. Its primary CNS mechanism is dopamine D2 receptor antagonism, supplemented by interactions with adrenergic and likely other neurotransmitter receptors. Due to its withdrawal from the market over five decades ago because of hepatotoxicity, detailed molecular and behavioral data are scarce. The information presented in this guide is a synthesis of the limited available data on this compound and the well-established pharmacology of the phenothiazine drug class. Further research, should it ever be undertaken, would be necessary to fully elucidate its complex interactions within the central nervous system.

References

Investigating the Antiemetic Properties of Pipamazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pipamazine is a drug that was withdrawn from the United States market in 1969 due to safety concerns, specifically hepatotoxicity.[1] The information presented in this document is for historical and research purposes only and is based on limited publicly available data. It is not intended for clinical use or to guide therapeutic decisions.

Introduction

This compound, formerly marketed under trade names such as Mornidine, is a phenothiazine (B1677639) derivative that was historically used for its antiemetic properties.[1] Introduced in 1959, it was primarily indicated for the management of nausea and vomiting associated with pregnancy (morning sickness) and for postoperative nausea and vomiting (PONV).[1] As a member of the phenothiazine class, its mechanism of action is primarily attributed to its antagonism of dopamine (B1211576) receptors. However, like other phenothiazines, it likely interacts with a range of other neurotransmitter receptors, contributing to its therapeutic and adverse effect profile. This technical guide provides a comprehensive overview of the available scientific information regarding the antiemetic properties of this compound, with a focus on its pharmacology, available data, and the experimental context of its time.

Pharmacology and Mechanism of Action

This compound's antiemetic effects are believed to be mediated through its interaction with various neurotransmitter systems in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.

Receptor Binding Profile

Quantitative data on the receptor binding affinity of this compound is scarce. The following table summarizes the available Ki values, which represent the inhibition constant and are an inverse measure of binding affinity (a lower Ki indicates a higher affinity).

Receptor TargetLigand Used for DisplacementTissue SourceKi (nM)Reference
Dopamine D1A ReceptorNot SpecifiedNot Specified15.8[2]
Dopamine D2 ReceptorNot SpecifiedNot Specified1.35[2]
Alpha-2A Adrenergic ReceptorNot SpecifiedNot Specified25.1[2]
Sigma non-opioid intracellular receptor 1Not SpecifiedNot Specified47.9[2]

Note: The specific experimental conditions for these binding assays are not detailed in the available literature.

The high affinity for the dopamine D2 receptor is consistent with the primary mechanism of action for the antiemetic effects of phenothiazines.[3][4] Blockade of D2 receptors in the CTZ is a key pathway for inhibiting the induction of nausea and vomiting. The affinities for the alpha-2A adrenergic and sigma receptors may contribute to other pharmacological effects and potential side effects. The lack of data on serotonin, histamine, and muscarinic receptor binding represents a significant gap in the complete pharmacological profile of this compound.

Signaling Pathway

The primary antiemetic signaling pathway for this compound is presumed to be the antagonism of the dopamine D2 receptor in the chemoreceptor trigger zone.

cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VC Vomiting Center D2_Receptor Dopamine D2 Receptor Vomiting_Signal_CTZ Emetic Signal Transduction D2_Receptor->Vomiting_Signal_CTZ Activates Vomiting_Center Vomiting Center Vomiting_Signal_CTZ->Vomiting_Center Signals to Emesis Emesis (Nausea & Vomiting) Vomiting_Center->Emesis Initiates Emetic_Stimuli Emetic Stimuli (e.g., toxins, drugs) Dopamine Dopamine Emetic_Stimuli->Dopamine Induces Release Dopamine->D2_Receptor Binds to This compound This compound This compound->D2_Receptor Blocks

Caption: Antiemetic mechanism of this compound via D2 receptor antagonism.

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the contemporary scientific literature. However, based on the practices of the era (the 1950s and 1960s), the following represents a plausible reconstruction of the types of methodologies that would have been employed.

In Vitro Receptor Binding Assay (Hypothetical)

This protocol describes a generic radioligand binding assay typical for the mid-20th century to determine the affinity of a compound for a specific receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., rat striatum for D2 receptors) Centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Wash Washing and Resuspension Centrifuge2->Wash Incubation Incubation: - Membranes - Radioligand (e.g., [3H]-spiperone) - this compound (varying concentrations) Wash->Incubation Separation Separation of Bound/Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Displacement_Curve Construct Displacement Curve Quantification->Displacement_Curve IC50 Determine IC50 Displacement_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Hypothetical workflow for a radioligand receptor binding assay.

Animal Model of Emesis (Hypothetical)

Animal models were crucial for the preclinical evaluation of antiemetic drugs. The dog was a commonly used species due to its robust emetic response to various stimuli.

cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_observation Observation and Data Collection cluster_analysis Data Analysis Animal Animal Model (e.g., Dog) Acclimation Acclimation Period Animal->Acclimation Baseline Baseline Observation Acclimation->Baseline Treatment_Group Administer this compound (various doses, i.m. or p.o.) Baseline->Treatment_Group Control_Group Administer Vehicle Control Baseline->Control_Group Emetic_Challenge Administer Emetogen (e.g., Apomorphine) Treatment_Group->Emetic_Challenge Control_Group->Emetic_Challenge Observation Observe for Emesis (number of retches and vomits) Emetic_Challenge->Observation Scoring Record Latency to First Emesis and Emesis Score Comparison Compare Emesis in Treatment vs. Control Groups Scoring->Comparison Dose_Response Generate Dose-Response Curve

Caption: Hypothetical workflow for an animal emesis study.

Clinical Data

Efficacy

This compound was marketed for the treatment of morning sickness and postoperative nausea and vomiting.[1] Advertising from the era claimed its effectiveness in these conditions. However, without access to the original clinical trial data, it is not possible to provide specific efficacy rates (e.g., percentage of patients with complete control of emesis) or to compare its efficacy directly with contemporary antiemetic agents.

Dosage and Administration

This compound was available in oral and intramuscular formulations.[1] Reports from comparative trials for postoperative nausea and vomiting mention "normal dosages," but the specific dosages used in these trials are not consistently reported in the available summaries.[1] One study on a related phenothiazine, metopimazine, for postoperative nausea and vomiting used an intravenous dose of 10 mg.

Adverse Effects and Withdrawal

Hepatotoxicity

The primary reason for the withdrawal of this compound from the U.S. market in 1969 was reports of hepatotoxicity (liver injury).[1] Phenothiazine-induced liver injury is often characterized as cholestatic jaundice, which typically develops within the first one to four weeks of therapy.[5] The mechanism is not fully understood but is thought to involve a combination of direct toxic effects and immune-mediated responses.[5]

Pipamazine_Metabolism This compound Metabolism (in Liver) Reactive_Metabolites Formation of Reactive Metabolites Pipamazine_Metabolism->Reactive_Metabolites Immune_Response Immune System Activation Reactive_Metabolites->Immune_Response Triggers Hepatocellular_Damage Direct Hepatocellular Damage Reactive_Metabolites->Hepatocellular_Damage Causes Bile_Duct_Injury Bile Duct Injury and Cholestasis Immune_Response->Bile_Duct_Injury Leads to Liver_Injury Hepatotoxicity (Cholestatic Jaundice) Bile_Duct_Injury->Liver_Injury Hepatocellular_Damage->Liver_Injury

Caption: Postulated mechanisms of phenothiazine-induced hepatotoxicity.

Hypotension

A significant adverse effect noted in contemporary comparative trials was hypotension (low blood pressure).[1] Blood pressure reductions of up to 70 mmHg were reported at normal dosages for postoperative use.[1] It was noted that reducing the dosage could mitigate the hypotensive effects while maintaining antiemetic efficacy.[1] This adverse effect is likely due to the blockade of alpha-adrenergic receptors, a known pharmacological action of many phenothiazines.

Extrapyramidal Symptoms

This compound was reported to produce few extrapyramidal side effects, which are a common concern with dopamine receptor antagonists, particularly those with high antipsychotic potency.[1] This suggests a degree of selectivity in its pharmacological profile, although the precise reasons for this are not well-documented.

Conclusion

This compound represents a historical example of a phenothiazine antiemetic that was ultimately withdrawn due to safety concerns. While it showed promise in treating nausea and vomiting, the risk of hepatotoxicity led to its discontinuation. The available data on its pharmacology are limited, reflecting the scientific standards and record-keeping of its time. This technical guide has synthesized the accessible information to provide a retrospective overview for research and drug development professionals. The case of this compound underscores the importance of thorough long-term safety monitoring in drug development and the evolution of our understanding of drug-induced toxicity.

References

Methodological & Application

Application Notes and Protocols: Pipamazine In Vivo Studies in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pipamazine is a phenothiazine-class drug that was withdrawn from the United States market in 1969 due to reports of liver injury.[1] Consequently, there is a significant scarcity of publicly available, detailed in vivo studies, particularly in rodent models. The following application notes and protocols are constructed based on the known pharmacology of this compound and related phenothiazine (B1677639) compounds and are intended to serve as a foundational guide for prospective research. The experimental designs and data presented are hypothetical and illustrative.

Introduction

This compound is a phenothiazine derivative formerly marketed as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[1] Like other drugs in its class, its primary mechanism of action is understood to involve the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, in the chemoreceptor trigger zone (CTZ) of the brain. While it exhibits negligible antipsychotic activity, its use was associated with side effects such as hypotension.[1] Due to its withdrawal from the market, modern preclinical data, including comprehensive in vivo rodent studies, are largely absent from scientific literature.[1]

These notes provide a theoretical framework for designing and conducting in vivo rodent studies to evaluate the antiemetic and potential sedative effects of this compound, drawing upon established methodologies for assessing phenothiazine pharmacology.

Hypothetical In Vivo Rodent Study: Antiemetic Efficacy

Objective

To assess the dose-dependent efficacy of this compound in a rodent model of chemotherapy-induced emesis.

Experimental Protocol
  • Animal Model:

    • Species: Male Sprague-Dawley rats

    • Weight: 200-250g

    • Acclimation: Animals should be acclimated to the facility for at least 7 days prior to experimentation, with ad libitum access to food and water.

  • Drug Preparation and Administration:

    • This compound is prepared in a sterile saline solution.

    • Administration is performed via intraperitoneal (IP) injection.

    • A vehicle control group (saline) and multiple dose groups of this compound (e.g., 1, 5, and 10 mg/kg) should be included.

  • Induction of Emesis:

    • Cisplatin (B142131), a standard emetogen, is administered via IP injection at a dose of 10 mg/kg to induce emetic responses.

    • This compound or vehicle is administered 30 minutes prior to cisplatin administration.

  • Behavioral Observation:

    • Following cisplatin administration, each animal is placed in an individual observation cage.

    • The number of retching and vomiting episodes is recorded by trained observers for a period of 4 hours.

    • Latency to the first emetic episode is also recorded.

  • Data Analysis:

    • The mean number of emetic episodes for each treatment group is calculated.

    • Statistical significance between the vehicle and this compound-treated groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

    • A p-value of <0.05 is considered statistically significant.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Cisplatin-Induced Emesis in Rats

Treatment GroupDose (mg/kg, IP)Mean Number of Emetic Episodes (± SEM)% Inhibition of Emesis
Vehicle (Saline)-25 ± 2.50%
This compound118 ± 2.1*28%
This compound59 ± 1.5 64%
This compound104 ± 1.184%

*p<0.05, **p<0.01 compared to vehicle control. SEM: Standard Error of the Mean.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_observation Observation & Analysis acclimation Animal Acclimation (Sprague-Dawley Rats) drug_prep This compound & Cisplatin Preparation acclimation->drug_prep pipamazine_admin This compound Administration (IP Injection) drug_prep->pipamazine_admin cisplatin_admin Cisplatin Administration (30 min post-Pipamazine) pipamazine_admin->cisplatin_admin behavioral_obs Behavioral Observation (4 hours) cisplatin_admin->behavioral_obs data_analysis Data Analysis (ANOVA) behavioral_obs->data_analysis

Caption: Experimental workflow for assessing the antiemetic efficacy of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (CTZ) dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds & Activates emesis_signal Emetic Signal Transduction d2_receptor->emesis_signal Initiates This compound This compound This compound->d2_receptor Blocks

Caption: Proposed mechanism of action for this compound as a D2 receptor antagonist.

References

Application Notes and Protocols for Cell-Based Assays to Determine Pipamazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipamazine is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1] Like other compounds in this class, its mechanism of action is expected to involve antagonism of various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and muscarinic acetylcholine (B1216132) receptors.[2] Due to its withdrawal from the market in 1969, there is limited publicly available data on its full pharmacological profile.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds at key receptor targets.

Key Cellular Targets and Signaling Pathways

This compound's activity can be profiled by assessing its antagonist affinity for dopamine D2, serotonin 5-HT2A, and muscarinic acetylcholine M1 receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Produces Dopamine Dopamine Dopamine->D2R This compound This compound This compound->D2R Antagonist Gai->AC Inhibits ATP ATP ATP->AC Substrate

Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are coupled to Gαq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Serotonin 5-HT2A receptor signaling pathway.

Muscarinic Acetylcholine M1 Receptor Signaling

Similar to 5-HT2A receptors, muscarinic M1 receptors are coupled to Gαq proteins, activating the PLC-IP3-DAG pathway and leading to increased intracellular calcium.

M1_Signaling cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor Gaq Gαq M1R->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine Acetylcholine->M1R This compound This compound (Antagonist) This compound->M1R Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ (increased) IP3->Ca2 Releases PKC PKC Activation DAG->PKC Experimental_Workflow A 1. Cell Culture and Plating (e.g., HEK293, CHO cells expressing the target receptor) C 3. Assay Incubation - Add antagonist (this compound) - Incubate - Add agonist (e.g., Dopamine) - Incubate A->C B 2. Compound Preparation (Serial dilutions of this compound and control compounds) B->C D 4. Signal Detection (e.g., Fluorescence, Luminescence) C->D E 5. Data Analysis - Normalize data - Generate dose-response curves - Calculate IC50 values D->E

References

Application Notes and Protocols for High-Throughput Screening of Pipamazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Pipamazine derivatives to identify and characterize novel drug candidates targeting G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.

Introduction to this compound and its Derivatives

This compound is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1][2] Like other phenothiazines, its mechanism of action is believed to involve the antagonism of dopamine and serotonin receptors.[3][4] The development of novel this compound derivatives offers the potential for identifying compounds with improved therapeutic profiles, such as enhanced selectivity, reduced off-target effects, and novel pharmacological activities. High-throughput screening is an essential tool for efficiently evaluating large libraries of these derivatives to identify promising lead compounds.[5][6]

Data Presentation: Representative Pharmacological Data of Phenothiazine Derivatives

Due to the limited availability of specific quantitative data for a broad range of this compound derivatives in the public domain, the following tables present representative pharmacological data for other phenothiazine derivatives and related compounds that target dopamine and serotonin receptors. This data can serve as a benchmark for interpreting HTS results of novel this compound analogs.

Table 1: Inhibitory Constants (Ki) of Representative Phenothiazines at Dopamine Receptors

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)
Chlorpromazine151.22.47.2
Fluphenazine1.00.40.21.5
Perphenazine1.20.30.10.8
Thioridazine103.51.225
Trifluoperazine2.50.80.52.1

Table 2: Inhibitory Constants (Ki) of Representative Phenothiazines at Serotonin Receptors

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2C Receptor Ki (nM)5-HT6 Receptor Ki (nM)5-HT7 Receptor Ki (nM)
Chlorpromazine252.51512055
Fluphenazine1201.81025080
Perphenazine801.1515040
Thioridazine505.2258030
Trifluoperazine1502.18300100

Table 3: IC50 Values of Representative Dopamine Receptor Antagonists

CompoundD2 Receptor IC50 (nM)
Haloperidol0.06
Clozapine450.0
Trifluoperazine1.2

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their high-throughput screening.

G_Protein_Coupled_Receptor_Signaling_Pathways cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq-coupled) D2_Ligand This compound Derivative (Antagonist) D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Binds to D2_G_Protein Gi/o Protein D2_Receptor->D2_G_Protein Inhibits D2_AC Adenylyl Cyclase D2_G_Protein->D2_AC Inhibits D2_cAMP cAMP D2_AC->D2_cAMP Decreases HT2A_Ligand This compound Derivative (Antagonist) HT2A_Receptor 5-HT2A Receptor HT2A_Ligand->HT2A_Receptor Binds to HT2A_G_Protein Gq Protein HT2A_Receptor->HT2A_G_Protein Activates HT2A_PLC Phospholipase C HT2A_G_Protein->HT2A_PLC Activates HT2A_IP3_DAG IP3 & DAG HT2A_PLC->HT2A_IP3_DAG Generates HT2A_Ca Intracellular Ca2+ HT2A_IP3_DAG->HT2A_Ca Increases

Caption: GPCR Signaling Pathways for this compound Derivatives.

HTS_Workflow start Start library This compound Derivative Library start->library primary_screen Primary HTS Assay (e.g., Calcium Flux) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response Active Compounds end End hit_id->end Inactive Compounds secondary_assay Secondary Assays (e.g., cAMP, β-arrestin) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->end

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screening: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This protocol is designed to identify antagonists of Gq-coupled receptors by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound derivative library (e.g., 10 mM stock in DMSO).

  • Agonist for the target receptor (e.g., serotonin for 5-HT2A).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives in assay buffer.

    • Using an automated liquid handler, add the diluted compounds to the assay plates.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in the fluorescent plate reader.

    • Start recording the baseline fluorescence.

    • Inject the agonist into each well and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to controls (vehicle and a known antagonist).

    • Identify "hits" as compounds that inhibit the agonist-induced calcium flux by a certain threshold (e.g., >50%).

Secondary High-Throughput Screening: cAMP Assay for Gi/o-Coupled Receptors (e.g., D2 Dopamine Receptor)

This protocol is used to confirm and characterize the activity of hits on Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the target Gi/o-coupled receptor (e.g., D2).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound derivative library.

  • Agonist for the target receptor (e.g., dopamine for D2).

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • 384-well white assay plates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into 384-well plates and incubate overnight.

  • Compound and Agonist Addition:

    • Prepare dilutions of the hit compounds from the primary screen.

    • Prepare a solution containing the agonist and forskolin in assay buffer.

    • Add the diluted compounds to the cells, followed by the agonist/forskolin mixture.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Generate dose-response curves for each compound.

    • Calculate the IC50 value for each active compound.

Tertiary Assay: β-Arrestin Recruitment Assay

This assay provides an alternative or complementary readout for GPCR activation and can identify biased ligands.

Materials:

  • U2OS cells stably co-expressing the target receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment (e.g., DiscoveRx PathHunter).

  • Assay buffer.

  • This compound derivative library.

  • Agonist for the target receptor.

  • Detection reagents for the enzyme complementation assay.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the cells in 384-well white plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the compounds to the assay plates.

  • Agonist Stimulation: Add the agonist to the plates and incubate for 60-90 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.

  • Data Analysis:

    • Generate dose-response curves.

    • Calculate IC50 values to determine the potency of the compounds in inhibiting agonist-induced β-arrestin recruitment.

Conclusion

The high-throughput screening of this compound derivatives using a combination of these assays will enable the efficient identification and characterization of novel compounds with desired pharmacological profiles. The provided protocols and representative data serve as a valuable resource for researchers in the field of drug discovery and development. Further optimization of these protocols may be necessary depending on the specific characteristics of the derivative library and the target receptors.

References

Application Notes and Protocols for the Quantification of Pipamazine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Pipamazine in plasma. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents established methodologies for structurally similar phenothiazine (B1677639) derivatives. These protocols, primarily based on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), can serve as a robust starting point for the development and validation of a specific assay for this compound.

Overview of Analytical Techniques

The quantification of antipsychotic drugs like this compound in biological matrices such as plasma requires sensitive and selective analytical methods. The most commonly employed techniques are chromatography-based, offering high resolution and specificity.

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique. While potentially less sensitive than mass spectrometry, it can be a cost-effective and reliable option.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. It allows for the simultaneous determination of a drug and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it may require derivatization of the analyte to improve volatility and thermal stability.

Sample Preparation: A Critical Step

Effective sample preparation is crucial for accurate and reproducible results in bioanalysis. The primary goals are to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.

Commonly used sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma sample into an immiscible organic solvent based on its differential solubility.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte, while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for analytical methods developed for phenothiazine derivatives, which can be considered as target parameters for a this compound assay.

Table 1: Performance of LC-MS/MS Methods for Related Antipsychotics in Plasma

ParameterProchlorperazineAlimemazineChlorpromazine
Linearity Range 0.01 - 40 µg/L20.013 - 10006.551 pg/mL0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/L20.013 pg/mL0.5 ng/mL
Intra-day Precision (%CV) < 7.0%0.98 - 4.50%2.4 - 5.8%
Inter-day Precision (%CV) < 9.0%1.57 - 5.72%3.6 - 9.9%
Intra-day Accuracy (%) 99 - 104%93.82 - 99.02%96.9 - 102.5%
Inter-day Accuracy (%) 99 - 105%101.78 - 106.96%94.1 - 100.3%
Recovery (%) Not Reported77.77%Not Reported

Table 2: Performance of GC-MS and HPLC Methods for Related Drugs in Plasma

ParameterPhenothiazine Derivatives (GC-MS)Chlorpromazine (HPLC)Memantine (HPLC with Derivatization)
Linearity Range Not Specified1 - 15 ng/mL2 - 80 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 - 2.0 ng/0.1 mL1 ng/mL2 ng/mL
Intra-day Precision (%CV) < 11%Not Reported< 8%
Inter-day Precision (%CV) < 11%Not Reported< 8%
Accuracy (%) Not ReportedFavorable correlation with RIA (r=0.993)Not Reported
Recovery (%) 91 - 95%Not Reported82.8%

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound in plasma. Note: These protocols require validation for this compound to ensure they meet the necessary performance characteristics for the intended application.

Protocol 1: LC-MS/MS Method

This protocol is based on established methods for other antipsychotic drugs and is recommended for its high sensitivity and selectivity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample, like a deuterated analog).

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether/dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.

4. Bioanalytical Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_base Add Basifying Agent add_is->add_base extract Liquid-Liquid Extraction add_base->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

LC-MS/MS Experimental Workflow
Protocol 2: GC-MS Method

This protocol provides an alternative to LC-MS/MS, particularly if derivatization is not a concern.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load 0.5 mL of the plasma sample (pre-treated with a buffer to adjust pH).

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge thoroughly.

  • Elute the analyte and IS with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).

  • Evaporate the eluate to dryness.

  • Reconstitute in a small volume of a suitable solvent for GC injection.

2. GC-MS Conditions

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS) is often used.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe_load Sample Loading plasma->spe_load spe_condition SPE Cartridge Conditioning spe_condition->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute evaporate Evaporation spe_elute->evaporate reconstitute Reconstitution evaporate->reconstitute gc_separation GC Separation reconstitute->gc_separation ms_detection MS Detection gc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

GC-MS Experimental Workflow
Protocol 3: HPLC-UV Method

This protocol is a more accessible method that can be suitable for applications where the high sensitivity of MS is not required.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS.

  • Add 600 µL of cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_separation HPLC Separation reconstitute->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_quant Data Quantification uv_detection->data_quant

HPLC-UV Experimental Workflow

Conclusion

The protocols and data presented provide a comprehensive starting point for the development and validation of an analytical method for the quantification of this compound in plasma. While these methods are based on established procedures for structurally related compounds, it is imperative to perform a full method validation for this compound to ensure the reliability and accuracy of the results for its intended use in research, clinical, or drug development settings. The choice of the most appropriate technique will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

Application Notes and Protocols: Pipamazine for Inducing Experimental Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipamazine is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1] It was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[1] While direct and extensive experimental protocols for inducing hepatotoxicity with this compound are not widely published, its structural similarity to other well-studied hepatotoxic phenothiazines, such as chlorpromazine (B137089), allows for the development of proposed experimental models.[1][2] This document provides a detailed, albeit proposed, protocol for the use of this compound in inducing experimental hepatotoxicity, drawing parallels from established methods with chlorpromazine. These notes are intended to guide researchers in developing a validated model for studying the mechanisms of drug-induced liver injury (DILI).

Mechanism of Phenothiazine-Induced Hepatotoxicity

The liver injury caused by phenothiazines like chlorpromazine is generally considered idiosyncratic and can manifest as cholestatic or mixed hepatocellular-cholestatic injury.[3][4] The proposed mechanisms involve both metabolic and immunologic factors.

  • Metabolic Activation: Phenothiazines are metabolized in the liver by cytochrome P450 enzymes to form reactive metabolites.[5][6] These reactive intermediates can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[5]

  • Immune-Mediated Injury: The clinical features of phenothiazine-induced hepatotoxicity, such as fever and eosinophilia, suggest a hypersensitivity reaction.[4] It is hypothesized that the reactive metabolites may act as haptens, forming adducts with proteins that are recognized as neoantigens by the immune system, triggering an inflammatory response.

Proposed Experimental Protocol for this compound-Induced Hepatotoxicity

This protocol is adapted from established models of chlorpromazine-induced liver injury in rodents.[7][8] It is crucial to note that dose-finding studies are essential to determine the optimal dose of this compound for inducing consistent and reproducible hepatotoxicity in the chosen animal model.

Animal Model
  • Species: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for DILI studies.[7][8]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Dosage and Administration
  • Proposed this compound Dose: Based on related compounds, a starting dose range of 5-15 mg/kg body weight is suggested. A dose-escalation study is necessary to identify a non-lethal dose that induces significant liver injury.

  • Vehicle: this compound can be dissolved in sterile saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering drugs in DILI models to ensure direct and rapid absorption.[8]

Experimental Workflow

A general workflow for a this compound-induced hepatotoxicity study is outlined below:

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (e.g., Vehicle, this compound) Acclimatization->Randomization Pipamazine_Admin This compound Administration (i.p. injection) Randomization->Pipamazine_Admin Monitoring Monitor Clinical Signs (e.g., weight loss, lethargy) Pipamazine_Admin->Monitoring Blood_Collection Blood Collection (e.g., 24h post-dose) for serum biochemistry Monitoring->Blood_Collection Tissue_Harvest Euthanasia & Liver Tissue Harvest for histology and molecular analysis Blood_Collection->Tissue_Harvest Biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) Blood_Collection->Biochemistry Histopathology Liver Histopathology (H&E, special stains) Tissue_Harvest->Histopathology Molecular_Analysis Molecular Analysis (e.g., gene expression, proteomics) Tissue_Harvest->Molecular_Analysis

Caption: Proposed experimental workflow for this compound-induced hepatotoxicity.

Monitoring and Sample Collection
  • Clinical Signs: Monitor animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Blood Sampling: Collect blood via cardiac puncture or tail vein at specified time points (e.g., 24 hours post-dosing) for serum biochemical analysis.

  • Tissue Harvesting: Euthanize animals at the end of the study period and perfuse the liver with saline. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Assessment of Hepatotoxicity

Biochemical Markers

Serum levels of liver enzymes are key indicators of hepatotoxicity.[9][10][11]

MarkerAbbreviationSignificance
Alanine AminotransferaseALTA sensitive indicator of hepatocellular injury.[9]
Aspartate AminotransferaseASTAlso indicates hepatocellular damage, but is less specific than ALT.[9]
Alkaline PhosphataseALPAn indicator of cholestatic injury.[9]
Total BilirubinTBILElevated levels suggest impaired liver function and cholestasis.[9]
Histopathological Evaluation

Formalin-fixed, paraffin-embedded liver sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology. Key features to evaluate include:[12][13][14]

  • Hepatocellular necrosis and apoptosis

  • Inflammatory cell infiltration

  • Cholestasis (bile plugs)

  • Steatosis (fatty change)

Putative Signaling Pathway in Phenothiazine-Induced Hepatotoxicity

The following diagram illustrates a potential signaling pathway involved in phenothiazine-induced liver injury, based on studies with chlorpromazine.

G This compound This compound Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Immune_Response Immune Response Protein_Adducts->Immune_Response Hepatocyte_Injury Hepatocyte Injury (Necrosis, Apoptosis) Mitochondrial_Dysfunction->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Inflammation Inflammation Immune_Response->Inflammation Inflammation->Hepatocyte_Injury

Caption: Putative signaling pathway of phenothiazine-induced hepatotoxicity.

Conclusion and Future Directions

While this compound has a documented history of causing liver injury in humans, its use as an experimental model for hepatotoxicity is not well-established.[1] The protocols and pathways described here are based on data from the closely related compound, chlorpromazine, and provide a strong starting point for developing a validated this compound-induced hepatotoxicity model. Future research should focus on dose-response studies in various animal models to characterize the nature and severity of liver injury induced by this compound. A well-defined model would be a valuable tool for investigating the specific mechanisms of phenothiazine hepatotoxicity and for screening potential hepatoprotective agents.

References

Application Notes and Protocols for Studying Pipamazine-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pipamazine, a phenothiazine (B1677639) derivative formerly used as an antiemetic, was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[1] While specific research on this compound-induced liver injury is limited, its chemical relationship to other hepatotoxic phenothiazines, such as chlorpromazine, provides a framework for investigating its potential mechanisms of liver damage.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study this compound-induced liver injury using established in vitro and in vivo models. The protocols outlined below are based on methodologies commonly employed for assessing drug-induced liver injury (DILI) and have been adapted for the specific investigation of this compound.

In Vitro Assessment of this compound Hepatotoxicity

In vitro models are essential for elucidating the direct cytotoxic effects of a compound on liver cells and for mechanistic studies.[3][4] Commonly used models include primary human hepatocytes and human liver-derived cell lines like HepG2 and HepaRG.[5][6][7]

Cell Viability Assays

Objective: To determine the dose-dependent cytotoxic effects of this compound on hepatocytes.

Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 or HepaRG cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Table 1: Illustrative Quantitative Data for this compound Cytotoxicity (MTT Assay)
This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control) 100 ± 5.2100 ± 4.8100 ± 5.5
0.1 98 ± 4.995 ± 5.192 ± 6.0
1 92 ± 5.588 ± 4.781 ± 5.3
10 81 ± 6.172 ± 5.960 ± 6.2
50 65 ± 5.851 ± 6.338 ± 5.7
100 42 ± 6.428 ± 5.515 ± 4.9
200 21 ± 4.710 ± 3.95 ± 2.1
Assessment of Liver Function Markers

Objective: To measure the release of liver enzymes, indicating hepatocellular damage.

Protocol: ALT and AST Measurement

  • Follow the cell seeding and this compound treatment steps as described in the MTT assay protocol.

  • After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.

  • Use commercially available colorimetric assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant, following the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the enzyme activity based on a standard curve.

Table 2: Illustrative Data for Liver Enzyme Leakage
This compound Concentration (µM)ALT Activity (U/L)AST Activity (U/L)
0 (Vehicle Control) 25 ± 3.130 ± 4.2
10 45 ± 4.558 ± 5.1
50 110 ± 9.8135 ± 11.3
100 250 ± 21.7290 ± 25.6
Mechanistic Assays

Based on studies of related compounds, this compound-induced liver injury may involve oxidative stress and mitochondrial dysfunction.[5][8]

Protocol: Measurement of Reactive Oxygen Species (ROS)

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for a shorter duration (e.g., 1-6 hours).

  • After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

Protocol: Assessment of Mitochondrial Membrane Potential (MMP)

  • Treat cells with this compound as described previously.

  • After treatment, incubate the cells with a fluorescent probe such as JC-1 or TMRE according to the manufacturer's protocol.

  • Measure the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

Experimental Workflow for In Vitro Studies

G cluster_setup Experimental Setup cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis cell_culture Hepatocyte Culture (e.g., HepG2, HepaRG) pipamazine_prep This compound Preparation (Dose Range) viability Cell Viability Assay (MTT) pipamazine_prep->viability enzyme Liver Enzyme Assays (ALT, AST) ros ROS Measurement (DCFH-DA) mmp MMP Assessment (JC-1) data_collection Data Collection viability->data_collection enzyme->data_collection ros->data_collection mmp->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

In Vitro Experimental Workflow

In Vivo Assessment of this compound Hepatotoxicity

Animal models are crucial for understanding the systemic effects of a drug and for evaluating liver injury in a physiological context. Rodent models are commonly used for this purpose.

Acute Toxicity Study in Rodents

Objective: To evaluate the acute hepatotoxic effects of this compound in a rodent model.

Protocol:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • This compound Administration: Administer this compound orally or via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity for up to 14 days.

  • Sample Collection: At 24 and 48 hours post-administration, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.

  • Serum Analysis: Measure serum levels of ALT and AST.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological examination.

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and analysis of genes related to oxidative stress and apoptosis (e.g., by qRT-PCR).

Table 3: Illustrative Data from In Vivo Acute Toxicity Study
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Histopathological Score (0-4)
Vehicle Control 40 ± 555 ± 70.2 ± 0.1
This compound (10 mg/kg) 65 ± 880 ± 100.8 ± 0.3
This compound (50 mg/kg) 250 ± 30310 ± 422.5 ± 0.5
This compound (100 mg/kg) 580 ± 65690 ± 783.8 ± 0.4

Potential Signaling Pathways in this compound-Induced Liver Injury

Based on the mechanisms of DILI induced by related compounds, this compound may trigger hepatotoxicity through the activation of stress-activated protein kinases and induction of mitochondrial permeability transition.[5][8]

Proposed Signaling Pathway

G This compound This compound ros Increased ROS This compound->ros gsh_depletion GSH Depletion ros->gsh_depletion jnk_activation JNK Activation ros->jnk_activation mitochondria Mitochondrial Dysfunction jnk_activation->mitochondria mpt Mitochondrial Permeability Transition (MPT) mitochondria->mpt atp_depletion ATP Depletion mpt->atp_depletion caspase_activation Caspase Activation mpt->caspase_activation necrosis Hepatocyte Necrosis atp_depletion->necrosis apoptosis Hepatocyte Apoptosis caspase_activation->apoptosis liver_injury Liver Injury apoptosis->liver_injury necrosis->liver_injury

Proposed Signaling Pathway

Conclusion

The provided application notes and protocols offer a structured approach to investigating the hepatotoxicity of this compound. Although direct studies on this compound are scarce, the methodologies and mechanistic insights derived from related phenothiazine and piperazine (B1678402) compounds serve as a valuable foundation for future research. A combination of in vitro and in vivo studies is essential to fully characterize the DILI potential of this compound and to elucidate the underlying molecular mechanisms. This will contribute to a better understanding of the risks associated with this class of compounds and aid in the development of safer pharmaceuticals.

References

Pipamazine: A Versatile Tool for Interrogating Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pipamazine, a phenothiazine (B1677639) derivative, has emerged as a valuable pharmacological tool for researchers investigating the complex roles of dopamine (B1211576) receptors in the central nervous system. Its distinct binding profile and antagonist activity at dopamine D2-like receptors make it a suitable compound for elucidating the signaling pathways and physiological functions mediated by these receptors. This document provides detailed application notes and experimental protocols for the use of this compound in dopamine receptor research, aimed at researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound exhibits a notable affinity for dopamine D1 and D2 receptors. While comprehensive data across all dopamine receptor subtypes remains to be fully elucidated, available information indicates a higher affinity for the D2 receptor.

Receptor SubtypeBinding Affinity (Ki)
Dopamine D1~15.8 nM
Dopamine D2~1.35 nM
Dopamine D3Data not available
Dopamine D4Data not available
Dopamine D5Data not available

This data is compiled from publicly available databases and may vary depending on the experimental conditions.

Application Notes

This compound's utility as a research tool stems from its ability to selectively block D2-like dopamine receptors. This antagonism can be leveraged in a variety of in vitro and in vivo experimental paradigms to:

  • Characterize D2-like receptor signaling: By blocking the effects of endogenous dopamine or synthetic agonists, this compound allows for the isolation and study of signaling pathways downstream of D2-like receptor activation. This includes the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels, as well as effects on intracellular calcium mobilization.

  • Investigate the physiological roles of D2-like receptors: In vivo studies using this compound can help to unravel the contribution of D2-like receptors to various physiological and behavioral processes, including motor control, cognition, and reward.

  • Screen for novel dopaminergic compounds: this compound can be used as a reference antagonist in competitive binding assays and functional screens to identify and characterize new ligands targeting dopamine receptors.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study dopamine receptor function.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for dopamine receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the dopamine receptor subtype of interest (e.g., D1, D2).

  • Radioligand specific for the dopamine receptor subtype (e.g., [³H]-Spiperone for D2 receptors).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, & this compound Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound & free radioligand Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Radioligand Binding Assay Workflow
cAMP Functional Assay for D2-like Receptor Antagonism

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by Gi-coupled D2-like receptors.[1]

Materials:

  • HEK293 or CHO cells stably expressing the dopamine D2 receptor.[1]

  • Cell culture medium (e.g., DMEM with 10% FBS).[1]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Dopamine or a selective D2-like receptor agonist (e.g., Quinpirole).

  • This compound.

  • cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based).[1]

  • White, opaque 96-well microplates.[1]

Procedure:

  • Seed the cells into a 96-well plate and incubate overnight.[1]

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Pre-treat the cells with the this compound dilutions for 15-30 minutes at 37°C.

  • Add Forskolin (to stimulate adenylyl cyclase) and the D2-like receptor agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubate for 15-30 minutes at 37°C.[1]

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.[1]

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_1 D2 Receptor-Mediated cAMP Inhibition Dopamine Dopamine D2 Receptor (Gi) D2 Receptor (Gi) Dopamine->D2 Receptor (Gi) activates Adenylyl Cyclase Adenylyl Cyclase D2 Receptor (Gi)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase This compound This compound This compound->D2 Receptor (Gi) blocks

D2 Receptor Signaling Pathway
In Vivo Behavioral Assessment: Catalepsy Test

This protocol is used to assess the potential for this compound to induce catalepsy, a behavioral state characterized by immobility and waxy flexibility, which is often associated with D2 receptor blockade.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • This compound solution.

  • Vehicle control (e.g., saline with a small amount of Tween 80).

  • Horizontal bar (e.g., 1 cm diameter, elevated 9 cm from the surface).

  • Stopwatch.

Procedure:

  • Administer this compound or vehicle to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) should be set.

  • A positive cataleptic response is typically defined as the rat remaining on the bar for a minimum duration (e.g., 20 seconds).

  • Record the descent latency for each rat at each time point.

  • Analyze the data to determine the dose- and time-dependent effects of this compound on catalepsy induction.

cluster_2 Catalepsy Test Workflow Drug Administration Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Time course Data Recording Data Recording Behavioral Testing->Data Recording Measure descent latency Data Analysis Data Analysis Data Recording->Data Analysis Assess catalepsy

Catalepsy Test Workflow

Conclusion

This compound serves as a potent and selective tool for the investigation of dopamine D2-like receptor pharmacology. The protocols outlined in this document provide a framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of the intricate roles of dopamine signaling in health and disease. As with any pharmacological tool, careful dose-response studies and appropriate control experiments are essential for the robust interpretation of experimental results.

References

Protocol for Pipamazine Administration in Animal Studies: A Generalized Approach for Phenothiazine-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific administration protocols for Pipamazine is scarce due to its withdrawal from the market and limited recent research. The following application notes and protocols are based on data from related phenothiazine (B1677639) compounds, primarily chlorpromazine (B137089), and are intended to provide a general framework for researchers. It is imperative to conduct dose-ranging and toxicity studies for this compound specifically before commencing any large-scale experiments.

Introduction

This compound is a phenothiazine derivative formerly used as an antiemetic.[1] Like other phenothiazines, its mechanism of action is believed to involve the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype.[2] This document provides a generalized protocol for the administration of phenothiazine-class compounds in animal studies, with a focus on rodent models. The provided methodologies are compiled from studies on chlorpromazine and other typical antipsychotics and should be adapted for this compound with appropriate scientific justification and preliminary safety assessments.

Data Presentation: Representative Dosing and Pharmacokinetics of Phenothiazines

The following tables summarize quantitative data for chlorpromazine, a structurally related phenothiazine, to serve as a starting point for experimental design with this compound.

Table 1: Representative Dosages of Chlorpromazine in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Indication/ApplicationReference(s)
RatIntraperitoneal (i.p.)1, 3, 10Induction of catalepsy, behavioral studies[3]
RatOral12.5, 25, 50, 100Reproduction studies[4]
MouseIntraperitoneal (i.p.)10Sedation for pupillary light reflex imaging[5]

Table 2: Representative Pharmacokinetic Parameters of Chlorpromazine in Animal Models

| Animal Model | Route of Administration | Elimination Half-Life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | Intravenous (i.v.) | Not Specified | Not Specified | Not Specified |[6] | | Goat | Intravenous (i.v.) | 1.51 ± 0.48 h | 80 ± 25 ml/min/kg | Not Specified |[7] |

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation.

Experimental Protocols

Materials
  • This compound (or other phenothiazine compound)

  • Vehicle (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose)

  • Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)

  • Administration equipment (e.g., gavage needles, syringes, i.p. injection needles)

  • Behavioral testing apparatus (e.g., catalepsy bar)

  • Standard laboratory equipment

Drug Preparation
  • Determine the desired concentration of the phenothiazine solution based on the target dose and the average weight of the animals.

  • Weigh the appropriate amount of the compound.

  • Dissolve the compound in the chosen vehicle. Sonication may be required to aid dissolution.

  • For parenteral administration, the solution must be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter.

  • Store the prepared solution according to the manufacturer's recommendations, protected from light, as phenothiazines can be light-sensitive.[8]

Animal Handling and Dosing
  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • The route of administration should be chosen based on the experimental goals and the pharmacokinetic properties of the compound. Common routes for phenothiazines include oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intramuscular (i.m.).[4][9]

  • Gently restrain the animal.

  • Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the drug solution slowly.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

  • Properly restrain the animal, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

Example Behavioral Assessment: Catalepsy Bar Test

This test is commonly used to assess the extrapyramidal side effects of antipsychotic drugs.[10]

  • Administer the phenothiazine compound to the test animals and a vehicle to the control group.

  • At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal's forepaws on a horizontal bar raised approximately 9-10 cm from the surface.[11]

  • Measure the time it takes for the animal to remove both paws from the bar (descent latency).

  • A cut-off time (e.g., 120 or 180 seconds) is typically set, and animals remaining on the bar for this duration are assigned the maximum score.[11]

  • Record the descent latency for each animal at each time point.

Visualizations

Signaling Pathway

phenothiazine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC Dopamine Dopamine Dopamine->D2R Phenothiazine Phenothiazine (e.g., this compound) Phenothiazine->D2R Antagonism ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Generalized signaling pathway of phenothiazines as D2 receptor antagonists.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Grouping Randomize Animals into Control and Treatment Groups Animal_Acclimation->Grouping Drug_Prep Drug and Vehicle Preparation Administration Drug/Vehicle Administration (p.o., i.p., etc.) Drug_Prep->Administration Baseline Baseline Behavioral Measurements (Optional) Grouping->Baseline Baseline->Administration Observation Behavioral Observation (e.g., Catalepsy Test) Administration->Observation Data_Collection Data Collection and Recording Observation->Data_Collection Tissue_Collection Tissue Collection for Pharmacokinetic/Pharmacodynamic Analysis (Optional) Observation->Tissue_Collection Stats Statistical Analysis Data_Collection->Stats Tissue_Collection->Stats Results Interpretation of Results Stats->Results

References

LC-MS/MS method for Pipamazine detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Sensitive and Selective Quantification of Pipamazine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenothiazine (B1677639) antipsychotic drug primarily used as an antiemetic. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and speed.[1] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.

The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for clinical research and drug development applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar phenothiazine or a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.[2]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Refer to Table 1 for proposed transitions for this compound and a potential IS.

Data Presentation

Quantitative data for the is summarized below. These values are representative of typical performance for similar antipsychotic drug assays.[3][4]

Table 1: Proposed MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound 402.2113.1 (Quantifier)80 V35 eV
402.2212.1 (Qualifier)80 V40 eV
Internal Standard Dependent on ISDependent on ISTo be optimizedTo be optimized

Table 2: Method Validation Quantitative Data Summary

ParameterResult
Linearity Range 0.5 - 200 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 92.5% - 108.3%
Precision (at LLOQ, LQC, MQC, HQC) < 10% RSD
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Sep LC Separation (C18 Column) Injection->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Application Notes: Pipamazine-Induced Cholestasis Model

References

Troubleshooting & Optimization

Pipamazine in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of pipamazine in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in DMSO?

Specific quantitative solubility data for this compound in DMSO is limited. However, it is qualitatively described as slightly soluble in DMSO.[1] To provide a frame of reference, the table below includes solubility data for other structurally related phenothiazine (B1677639) compounds, chlorpromazine (B137089) and thioridazine, in DMSO.

2. How should I prepare a stock solution of this compound in DMSO?

Due to the limited specific solubility data, it is recommended to first determine the approximate solubility in your specific lot of DMSO. A general protocol for this is provided in the "Experimental Protocols" section. For initial experiments, you can attempt to prepare a stock solution in the range of 1-10 mM and observe for complete dissolution. The use of sonication and gentle warming (be cautious of degradation) can aid in dissolution.

3. What is the stability of this compound in DMSO?

There is no specific, publicly available data on the long-term, short-term, or freeze-thaw cycle stability of this compound in DMSO solution. The stability of any compound in DMSO is highly dependent on its specific chemical structure, the purity of the DMSO, and storage conditions.[2] Phenothiazine derivatives can be susceptible to oxidation and light-induced degradation.

4. How should I store this compound stock solutions in DMSO?

To maximize the stability of your this compound in DMSO stock solution, follow these best practices:

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

  • Moisture Control: Use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture, as water can affect compound stability.[3]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

5. How many times can I freeze-thaw my this compound in DMSO stock solution?

It is best to avoid multiple freeze-thaw cycles.[2] If unavoidable, it is recommended to limit them to a minimum. A general study on various compounds in DMSO showed that some are stable for up to 11 freeze-thaw cycles, but this is highly compound-dependent.[3] For critical experiments, it is always best to use a fresh aliquot or a solution that has undergone a limited and controlled number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound does not fully dissolve in DMSO. The concentration may be too high for the solubility in your specific grade of DMSO.Try to prepare a more dilute solution. Use of a vortex mixer or sonication bath can aid dissolution. Gentle warming can be attempted, but monitor for any color change which might indicate degradation.
The this compound solution changes color over time. This could be a sign of compound degradation, possibly due to oxidation or light exposure.Prepare fresh solutions and ensure they are protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.
Inconsistent experimental results using the same stock solution. The compound may be degrading in the DMSO stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Perform a stability test on your stock solution (see Experimental Protocols).

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table presents solubility data for structurally similar phenothiazine compounds to serve as a reference.

Table 1: Solubility of Related Phenothiazine Compounds in DMSO

CompoundMolecular FormulaSolubility in DMSO (approx.)
Chlorpromazine HydrochlorideC₁₇H₁₉ClN₂S·HCl~30 mg/mL
Thioridazine HydrochlorideC₂₁H₂₆N₂S₂·HCl~25 mg/mL

Note: This data is for related compounds and should be used as an estimation only. The actual solubility of this compound may vary.

Experimental Protocols

Protocol for Determining this compound Solubility in DMSO

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Constant temperature shaker

  • Analytical balance

  • HPLC or other suitable analytical instrument

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of anhydrous DMSO.

  • Tightly cap the vial and vortex thoroughly.

  • Place the vial in a constant temperature shaker (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • After equilibration, observe the vial for any undissolved solid. If all solid has dissolved, add more this compound and repeat from step 2.

  • Once undissolved solid is present after equilibration, centrifuge the vial to pellet the excess solid.

  • Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other suitable analytical method.

  • Calculate the original concentration in the DMSO supernatant to determine the saturation solubility.

Protocol for Assessing this compound Stability in DMSO

Objective: To evaluate the stability of a this compound stock solution in DMSO under specific storage conditions.

Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mM)

  • HPLC or other suitable analytical instrument

  • Storage vials (amber)

  • -20°C freezer, 4°C refrigerator, and room temperature bench space

Methodology:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.

  • Analyze the initial concentration (T=0) of the stock solution using a validated HPLC method.

  • Aliquot the stock solution into multiple amber vials.

  • Short-Term Stability: Store aliquots at room temperature and 4°C. Analyze the concentration at various time points (e.g., 24, 48, 72 hours).

  • Long-Term Stability: Store aliquots at -20°C. Analyze the concentration at various time points (e.g., 1, 2, 4 weeks, and monthly thereafter).

  • Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles (freeze at -20°C, thaw at room temperature). Analyze the concentration after 1, 3, 5, and 10 cycles.

  • Compare the measured concentrations at each time point and cycle to the initial (T=0) concentration. A significant decrease in concentration indicates instability under those conditions.

Visualizations

experimental_workflow Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_super Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature prep_super->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge analyze_sol Analyze Supernatant Concentration (e.g., HPLC) centrifuge->analyze_sol prep_stock Prepare Stock Solution in DMSO t0_analysis Analyze Initial Concentration (T=0) prep_stock->t0_analysis aliquot Aliquot into Storage Vials t0_analysis->aliquot storage Store under Different Conditions (RT, 4°C, -20°C, Freeze-Thaw) aliquot->storage tp_analysis Analyze at Various Time Points storage->tp_analysis compare Compare to T=0 Concentration tp_analysis->compare

Caption: Experimental workflow for determining solubility and assessing stability.

logical_relationship Factors Influencing this compound Solution Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes pip_stability This compound Stability in DMSO degradation Chemical Degradation pip_stability->degradation temp Storage Temperature temp->pip_stability light Light Exposure light->pip_stability moisture Moisture (Water Content) moisture->pip_stability oxygen Atmospheric Oxygen oxygen->pip_stability ft_cycles Freeze-Thaw Cycles ft_cycles->pip_stability loss_potency Loss of Potency degradation->loss_potency inconsistent_results Inconsistent Experimental Results loss_potency->inconsistent_results

Caption: Key factors influencing the stability of this compound in DMSO solutions.

References

Technical Support Center: Overcoming Pipamazine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Pipamazine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound, dissolved in DMSO, precipitating immediately after I add it to my cell culture medium?

A1: This is a common issue known as "concentration shock" or "solvent shock." this compound is a hydrophobic (lipophilic) compound with poor aqueous solubility.[1] While it dissolves readily in an organic solvent like DMSO, the rapid dilution into the aqueous environment of your culture medium drastically lowers the DMSO concentration. The aqueous medium cannot maintain the poorly soluble this compound in a dissolved state, causing it to precipitate.[1]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding this compound's properties is crucial for troubleshooting. It is a weak base with low water solubility. Key data is summarized below.

PropertyValueImplication for Cell Culture
Molecular Weight 401.95 g/mol Standard for concentration calculations.
XLogP3 4.4Indicates high lipophilicity and predicts low aqueous solubility.[2][3]
pKa 8.60 (Uncertain)As a weak base, this compound's solubility is pH-dependent.[4] At typical culture media pH (~7.4), it will be predominantly in its less soluble, un-ionized form.
Solubility DMSO (Slightly), Methanol (Slightly)Requires an organic solvent for stock solutions.[4]

Q3: Can the type of cell culture medium itself contribute to precipitation?

A3: Yes. Cell culture media are complex solutions containing salts, amino acids, vitamins, and often serum. High concentrations of salts can sometimes reduce the solubility of hydrophobic compounds through a "salting-out" effect. Furthermore, interactions with media components, pH shifts during cell metabolism, and temperature fluctuations can all contribute to delayed precipitation.[5][6]

Q4: What is the maximum recommended final concentration of DMSO in the culture medium?

A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity. For sensitive cell lines, this may need to be even lower (e.g., <0.1%). It is essential to always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Troubleshooting Guides

This guide addresses both immediate and delayed precipitation of this compound in cell culture.

Issue 1: Immediate Precipitation Upon Dilution
  • Problem: A visible precipitate or cloudiness appears immediately when the this compound DMSO stock is added to the culture medium.

  • Potential Cause: Concentration shock due to rapid solvent change and exceeding the aqueous solubility limit of this compound.[1][7]

  • Solutions:

    • Optimize Dilution Technique: Instead of adding the stock solution directly, try a stepwise dilution. First, pre-dilute the DMSO stock in a small volume of serum-containing medium or buffer. The serum proteins can help bind and solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.

    • Increase Mixing Energy: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.[1] This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

    • Lower Stock Concentration: Using a more dilute stock solution means you will add a larger volume to your media, which may help, but be mindful of the final DMSO concentration. The goal is to find the largest amount of DMSO your cells can tolerate and then use the most dilute stock solution possible.[8]

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Solubility is often temperature-dependent.[9]

Issue 2: Delayed Precipitation After Incubation
  • Problem: The solution is clear initially, but a precipitate forms hours or days later in the incubator.

  • Potential Cause: The compound's concentration is at or near its limit of solubility (a supersaturated state) and begins to crystallize over time. This can be influenced by changes in the media during incubation.

  • Solutions:

    • Maintain Stable Temperature: Avoid temperature fluctuations. When performing microscopy, use a heated stage to maintain the culture plate's temperature and minimize the time plates are outside the incubator.[1]

    • Ensure Stable pH: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, as this compound's solubility is pH-dependent.[1][10] Cellular metabolism can cause pH shifts in the medium over time.

    • Assess Compound Stability: Check for data on the stability of this compound in aqueous solutions. The compound may be degrading over time into less soluble byproducts.[1]

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to ensure it remains well below its solubility limit in the culture medium.

Experimental Protocols

Protocol 1: DMSO Tolerance Test for Your Cell Line

This protocol helps determine the maximum concentration of DMSO your specific cell line can tolerate without significant cytotoxic effects.

  • Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your standard experimental duration (e.g., 24, 48, or 72 hours). Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control (medium only).[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment.

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis: Plot cell viability against DMSO concentration. The highest DMSO concentration that does not significantly reduce cell viability is your maximum tolerable concentration.

Protocol 2: Practical Solubility Assessment of this compound

This protocol provides a method to estimate the practical solubility of this compound in your specific cell culture medium.

  • Prepare this compound Dilutions: Create a serial dilution of your high-concentration this compound DMSO stock.

  • Add to Medium: In clear microcentrifuge tubes, add a fixed, small volume (e.g., 2 µL) of each this compound stock dilution to a larger volume (e.g., 198 µL) of your pre-warmed (37°C) complete cell culture medium. This creates a range of final this compound concentrations with a constant final DMSO concentration.

  • Equilibrate and Observe: Incubate the tubes at 37°C for 1-2 hours to allow them to equilibrate.

  • Visual Inspection: Observe each tube against a dark background for any signs of precipitation or cloudiness.

  • Microscopic Examination (Optional): Place a small drop from each tube onto a microscope slide and look for crystals under 10x or 20x magnification.

  • Determine Solubility Limit: The highest concentration of this compound that remains clear is the estimated practical solubility limit under your experimental conditions. It is recommended to work at concentrations at or below this limit.

Visual Guides

G start This compound Precipitation Observed issue_type When does it occur? start->issue_type immediate Immediately upon adding to media issue_type->immediate Immediate delayed After incubation (hours/days) issue_type->delayed Delayed cause_immediate Potential Cause: - Concentration Shock - Exceeded Aqueous Solubility immediate->cause_immediate cause_delayed Potential Cause: - Supersaturated Solution - Unstable Temp/pH - Compound Degradation delayed->cause_delayed solution_immediate Solutions: 1. Use Stepwise Dilution 2. Add Dropwise While Mixing 3. Pre-warm Medium to 37°C 4. Lower Final Concentration cause_immediate->solution_immediate solution_delayed Solutions: 1. Use Buffered Media (HEPES) 2. Maintain Stable 37°C Temp 3. Check Compound Stability Info 4. Lower Final Concentration cause_delayed->solution_delayed

Caption: A troubleshooting workflow for this compound precipitation issues.

G cluster_pH_Scale pH Scale low_pH Low pH (Acidic) media_pH Media pH (~7.4) pka_pH This compound pKa (~8.6) high_pH High pH (Basic) ionized Ionized Form (Protonated) high_sol Higher Solubility ionized->high_sol More Soluble unionized Un-ionized Form (Neutral) low_sol Lower Solubility unionized->low_sol Less Soluble

Caption: The relationship between pH, this compound ionization, and solubility.

G step1 1. Prepare serial dilutions of This compound in DMSO step2 2. Add small, fixed volume of each dilution to pre-warmed media step1->step2 step3 3. Incubate at 37°C for 1-2 hours to equilibrate step2->step3 step4 4. Observe tubes for precipitation (Visually & Microscopically) step3->step4 step5 5. Identify highest concentration that remains clear step4->step5

Caption: Experimental workflow for assessing this compound's practical solubility.

References

Technical Support Center: Mitigating Pipamazine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Pipamazine in in vitro experiments. Given the limited specific data on this compound, this guide draws upon established mechanisms for the broader phenothiazine (B1677639) class of compounds, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after treating our cultures with this compound. What is the likely mechanism?

A1: this compound is a phenothiazine derivative. Compounds in this class typically induce cytotoxicity through two primary mechanisms:

  • Induction of Apoptosis: Phenothiazines can trigger programmed cell death. This often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Key events include the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) on the cell surface.

  • Generation of Reactive Oxygen Species (ROS): These compounds can increase intracellular ROS, leading to oxidative stress. This damages cellular components like lipids, proteins, and DNA, ultimately causing cell death.[1]

Q2: At what concentration range should we expect to see this compound cytotoxicity?

A2: Direct cytotoxicity data (IC50 values) for this compound is not widely available in recent literature. However, data from related phenothiazine compounds, such as chlorpromazine (B137089) derivatives, show cytotoxic effects in the low to mid-micromolar range, depending on the cell line and exposure time. It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell model.

Q3: How can we reduce or mitigate the cytotoxic effects of this compound in our experiments?

A3: Based on the known mechanisms, two primary strategies can be employed:

  • Antioxidant Co-treatment: If cytotoxicity is mediated by ROS, co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) can be effective. NAC is a precursor to glutathione, a major intracellular antioxidant, and can directly scavenge free radicals.[2]

  • Apoptosis Inhibition: If apoptosis is the primary driver of cell death, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis.[3][4] This inhibitor binds irreversibly to the catalytic site of caspases, preventing them from cleaving their substrates.[4]

Q4: How do we confirm if apoptosis or ROS are the cause of cytotoxicity in our system?

A4: You can use a series of standard in vitro assays:

  • To Confirm Apoptosis: Use the Annexin V/Propidium Iodide (PI) assay via flow cytometry.[3][5] Early apoptotic cells will be Annexin V positive and PI negative. A caspase activity assay can also confirm the activation of the apoptotic pathway.

  • To Confirm ROS Production: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6][7] An increase in fluorescence upon this compound treatment indicates a rise in intracellular ROS.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action / Troubleshooting Step
High Cell Death at Low this compound Concentrations The specific cell line is highly sensitive to phenothiazines.Perform a detailed dose-response curve starting from nanomolar concentrations to accurately determine the IC50. Consider using a shorter exposure time.
Inconsistent Cytotoxicity Results Between Experiments Variability in cell seeding density, passage number, or reagent preparation.Standardize your protocol: use cells within a consistent passage number range, ensure uniform cell seeding, and prepare fresh drug dilutions for each experiment.
Antioxidant (NAC) Co-treatment is Not Reducing Cell Death Cytotoxicity may be primarily driven by apoptosis or another non-ROS mechanism.1. Confirm ROS production using a DCFH-DA assay. 2. Test for apoptosis using an Annexin V/PI assay. 3. If apoptosis is confirmed, try co-treatment with a pan-caspase inhibitor like Z-VAD-FMK.
Caspase Inhibitor (Z-VAD-FMK) is Not Preventing Cell Death Cell death may be occurring through a caspase-independent pathway, such as necroptosis, or be primarily caused by overwhelming oxidative stress.1. Confirm caspase activation with a caspase activity assay. 2. Investigate ROS as the primary cause and use an antioxidant (NAC) for mitigation.
Difficulty Distinguishing Apoptosis vs. Necrosis in Annexin V/PI Assay Incorrect compensation settings on the flow cytometer or analyzing cells too late after treatment.1. Run single-stain controls (Annexin V only, PI only) to set proper compensation. 2. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis before widespread secondary necrosis occurs.

Quantitative Data Summary

While specific IC50 values for this compound are scarce, the following table provides example cytotoxicity data for other phenothiazine derivatives against various human cancer cell lines to serve as a general reference.

Table 1: Example IC50 Values for Phenothiazine Derivatives

Compound Cell Line Cancer Type IC50 (µM)
Chlorpromazine Derivative 1 A549 Lung Cancer 11.1 - 14.9
Chlorpromazine Derivative 2 MDA-MB-231 Breast Cancer 16.1 - 16.7
Chlorpromazine Derivative 3 HCT-116 Colon Cancer 7.7

| Data is illustrative and sourced from studies on chlorpromazine derivatives. Researchers must determine the IC50 for this compound in their specific experimental system. |

Table 2: Suggested Working Concentrations for Mitigating Agents

Mitigating Agent Mechanism of Action Typical In Vitro Working Concentration Reference
N-acetyl-L-cysteine (NAC) Antioxidant / Glutathione Precursor 0.5 mM - 10 mM [8]

| Z-VAD-FMK | Pan-Caspase Inhibitor | 20 µM - 50 µM |[3] |

Key Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow for Troubleshooting

G A Observe High Cytotoxicity with this compound B Perform Dose-Response (MTT Assay) to Determine IC50 A->B C Hypothesis 1: ROS-Mediated Cell Death B->C D Hypothesis 2: Apoptosis-Mediated Cell Death B->D E Test Hypothesis 1: - Measure ROS (DCFH-DA Assay) - Mitigate with NAC C->E F Test Hypothesis 2: - Measure Apoptosis (Annexin V/PI) - Mitigate with Z-VAD-FMK D->F G ROS Levels Increased? NAC Effective? E->G H Apoptosis Confirmed? Z-VAD-FMK Effective? F->H G->D No I Conclusion: Cytotoxicity is ROS-Mediated G->I Yes H->C No J Conclusion: Cytotoxicity is Apoptosis-Mediated H->J Yes

Caption: Workflow for investigating this compound-induced cytotoxicity.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Calculate percent viability relative to the vehicle control and plot against the log of the drug concentration. Use non-linear regression to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a suitable culture flask or plate. Treat with this compound (e.g., at its IC50 concentration) for the desired time. Prepare an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes and discard the supernatant.[3]

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS.

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Probe Loading: Harvest cells and wash with a suitable buffer (e.g., HBSS). Resuspend the cell pellet in buffer containing 10-25 µM of DCFH-DA probe.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.[6]

  • Treatment: Centrifuge the cells to remove excess probe, and resuspend them in fresh medium. Add this compound at the desired concentration. A known ROS inducer (e.g., H2O2) can be used as a positive control.

  • Analysis: After the treatment period, measure the fluorescence of the oxidized DCF probe. This can be done using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495 nm/~529 nm).

Signaling Pathway Diagrams

Diagram 2: Proposed this compound-Induced Apoptosis Pathway

G This compound This compound Mito Mitochondrial Stress This compound->Mito ROS ROS Generation This compound->ROS Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 ROS->Mito Cyc Cytochrome c Release Bax->Cyc Bcl2->Cyc Casp9 Caspase-9 Activation Cyc->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Casp9 ZVAD->Casp37

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Diagram 3: Mitigation Strategy Logic

G Start This compound-Induced Cytotoxicity CheckROS Is ROS Production a Major Contributor? Yes No Start->CheckROS CheckApoptosis Is Apoptosis the Primary Mechanism? Yes No CheckROS:f1->CheckApoptosis UseNAC Mitigate with N-acetylcysteine (NAC) CheckROS:f0->UseNAC UseZVAD Mitigate with Z-VAD-FMK CheckApoptosis:f0->UseZVAD Other Investigate Alternative Cell Death Pathways (e.g., Necroptosis) CheckApoptosis:f1->Other

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Pipamazine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Pipamazine dose-response curves. Given that this compound is a withdrawn drug with limited publicly available data, this guide also incorporates general best practices for dose-response experiments applicable to phenothiazine-class compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Question: Why am I observing high variability between my replicate wells for the same this compound concentration?

Answer: High variability, indicated by large error bars, can obscure the true dose-response relationship. Several factors could be contributing to this issue:

  • Inconsistent Cell Plating: Uneven cell distribution is a frequent source of variability.

    • Troubleshooting: Ensure you have a homogenous cell suspension before and during plating. Use consistent pipetting techniques to minimize differences in the number of cells seeded per well.[1]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can impact cell growth and drug response.[1]

    • Troubleshooting: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]

  • Compound Precipitation: this compound, like many small molecules, may precipitate in your dilutions, leading to inconsistent concentrations being added to the cells.

    • Troubleshooting: Visually inspect your drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.[1]

Question: My dose-response curve is not sigmoidal and appears incomplete. What should I do?

Answer: An incomplete or non-sigmoidal dose-response curve can make it difficult to determine key parameters like the EC50 or IC50.

  • Inadequate Dose Range: The concentrations of this compound tested may be too narrow to capture the full sigmoidal shape.

    • Troubleshooting: Widen the range of concentrations tested. It is crucial to have doses low enough to establish a baseline (bottom plateau) and high enough to observe the maximal effect (top plateau).

  • Data Normalization Issues: If the data are not properly normalized, the curve may not appear as expected.

    • Troubleshooting: Normalize your data to a baseline control (e.g., vehicle-treated cells) to represent 100% response and a positive control to represent 0% or maximal effect. Consider constraining the top and bottom plateaus to 100 and 0, respectively, during curve fitting if appropriate for your assay.[2]

  • Curve Fitting Problems: The chosen model for curve fitting may not be appropriate for your data.

    • Troubleshooting: Ensure you are using a four-parameter logistic model for symmetrical sigmoidal curves. If your data suggests asymmetry, consider a five-parameter model.[2] If the curve is incomplete, you may need to constrain one or more parameters (e.g., the top or bottom plateau) based on your controls to obtain a reliable EC50/IC50 value.[3]

Question: The EC50/IC50 value I calculated for this compound seems to change between experiments. How can I improve consistency?

Answer: Fluctuations in EC50/IC50 values are common but can be minimized by controlling for several experimental variables.

  • Cell Passage Number: Cells can change their characteristics, including drug sensitivity, at high passage numbers.

    • Troubleshooting: Use cells within a consistent and low passage number range for all your experiments. It is good practice to thaw a new vial of cells after a defined number of passages and to create a cell bank of low-passage cells.[1]

  • Compound Stability: The stability of this compound in your cell culture medium can affect its potency over the incubation period.

    • Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Inconsistent DMSO Concentration: High or variable concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the drug's effect.

    • Troubleshooting: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is maintained at a non-toxic level (typically ≤ 0.5%).[1]

Data Presentation

The following tables present hypothetical data for a this compound dose-response experiment to illustrate how to structure and present your quantitative findings.

Table 1: Hypothetical Raw Data for this compound Dose-Response Experiment

This compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation
0 (Vehicle)1.2541.2611.2481.2540.007
0.011.2331.2451.2281.2350.009
0.11.1521.1681.1471.1560.011
10.8760.8890.8650.8770.012
100.4530.4610.4480.4540.007
1000.1580.1650.1550.1590.005
Positive Control0.1500.1520.1490.1500.002

Table 2: Normalized Response and Calculated Parameters

This compound Conc. (µM)Mean Normalized Response (%)Std. Deviation (%)
0 (Vehicle)100.00.0
0.0198.20.8
0.191.11.0
162.21.1
1027.50.6
1000.80.5
Calculated ParameterValue
IC50 3.5 µM
Hill Slope -1.2
Top Plateau 100%
Bottom Plateau 0%

Experimental Protocols

Protocol: Generating a Dose-Response Curve for this compound Using a Cell Viability Assay

  • Cell Seeding:

    • Culture cells according to standard protocols, ensuring they are in the exponential growth phase.

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations. It is common to use half-log or log dilutions.

    • Add the diluted this compound or vehicle control to the appropriate wells. Ensure the final solvent concentration is consistent across all wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), depending on the cell type and assay.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions to measure the cellular response.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data by setting the vehicle control as 100% viability and a positive control (e.g., a known cytotoxic agent or no cells) as 0% viability.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and plateau values.[2]

Mandatory Visualizations

G cluster_membrane Cell Membrane D2R Dopamine (B1211576) D2 Receptor G_protein G-protein Activation D2R->G_protein Blocks Signal HTR3 Serotonin (B10506) 5-HT3 Receptor HTR3->G_protein Blocks Signal H1R Histamine (B1213489) H1 Receptor H1R->G_protein Blocks Signal This compound This compound This compound->D2R Antagonism This compound->HTR3 Antagonism This compound->H1R Antagonism Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3) G_protein->Second_Messenger Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response (e.g., Inhibition of Proliferation) Downstream->Response

Caption: Hypothetical signaling pathway for this compound.

G Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with This compound Incubate1->Treat Prepare Prepare this compound Serial Dilutions Prepare->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Assay Perform Cell Viability Assay Incubate2->Assay Analyze Data Analysis: Normalization & Curve Fitting Assay->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental workflow for dose-response analysis.

G Problem Problem: Inconsistent Dose-Response Curve Check_Replicates High Variability in Replicates? Problem->Check_Replicates Check_Curve_Shape Incomplete or Non-Sigmoidal Curve? Problem->Check_Curve_Shape Check_EC50 EC50/IC50 Varies Between Experiments? Problem->Check_EC50 Sol_Plating Solution: - Homogenize cell suspension - Consistent pipetting - Use humidity barrier Check_Replicates->Sol_Plating Yes Sol_Curve Solution: - Widen dose range - Check normalization - Use appropriate curve fit model Check_Curve_Shape->Sol_Curve Yes Sol_EC50 Solution: - Use consistent cell passage - Prepare fresh drug dilutions - Maintain constant DMSO % Check_EC50->Sol_EC50 Yes

Caption: Troubleshooting logic for dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was it used for? A1: this compound is a drug belonging to the phenothiazine (B1677639) class. It was formerly used as an antiemetic to treat nausea and vomiting, particularly morning sickness and postoperative nausea.[4]

Q2: What is the mechanism of action for this compound? A2: There is limited specific information on this compound's mechanism of action in modern literature.[4] However, phenothiazines typically act as dopamine receptor antagonists. Based on related compounds like Metopimazine, it is hypothesized that this compound may antagonize dopamine D2 receptors, and potentially serotonin (5-HT3) and histamine (H1) receptors, in the chemoreceptor trigger zone of the brain.[5]

Q3: Why was this compound withdrawn from the market? A3: this compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[4]

Q4: What is a dose-response curve and why is it important? A4: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (dose) and its effect (response). These curves are essential in pharmacology to determine a drug's potency (e.g., EC50 or IC50) and efficacy (the maximum effect it can produce).[6]

Q5: What are the key parameters of a dose-response curve? A5: The key parameters derived from a standard four-parameter dose-response curve are:

  • Top Plateau: The maximum response achievable.

  • Bottom Plateau: The minimum response or baseline.

  • EC50/IC50: The concentration of the drug that produces 50% of the maximal effect (for agonists) or inhibition (for antagonists).

  • Hill Slope: Describes the steepness of the curve. A slope of 1.0 or -1.0 is common for many biological systems.[2]

References

Troubleshooting inconsistent results in Pipamazine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Pipamazine assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

ProblemPossible CausesSuggested Solutions
HPLC Assays: Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. pH of Mobile Phase: Inappropriate pH can affect the ionization of this compound.1. Dilute the sample and reinject. 2. Dissolve the sample in the mobile phase if possible, or in a weaker solvent. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust the mobile phase pH to ensure consistent ionization of this compound.
HPLC Assays: Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: Inconsistent column temperature. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate before starting the analysis.
GC-MS Assays: Poor Peak Resolution 1. Inappropriate Temperature Program: The oven temperature ramp is not optimal for separating this compound from other components. 2. Column Degradation: The stationary phase is no longer providing adequate separation. 3. Carrier Gas Flow Rate: The flow rate of the carrier gas is not optimal.1. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature. 2. Condition the column at a high temperature. If resolution does not improve, replace the column. 3. Adjust the carrier gas flow rate to the optimal level for the column dimensions.
GC-MS Assays: Low Sensitivity/Poor Signal 1. Sample Degradation in Injector: this compound may be degrading at high injector temperatures. 2. Contamination of the Ion Source: The ion source in the mass spectrometer is dirty. 3. Improper Derivatization (if used): Incomplete reaction can lead to low signal.1. Lower the injector temperature to the minimum required for efficient volatilization. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
General: High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in weighing, dilution, or extraction. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of samples and standards. 3. Instrument Instability: Fluctuations in detector response or injector performance.1. Standardize the sample preparation protocol and ensure all steps are performed consistently. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Allow the instrument to warm up and stabilize before running samples. Perform system suitability tests.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during analysis?

A1: this compound, like other phenothiazines, is susceptible to degradation under certain conditions. The primary causes of degradation are exposure to light (photodegradation) and oxidation. It is crucial to protect samples and standards from light and to use fresh solvents to minimize oxidative stress.

Q2: How can I prevent the degradation of this compound in my stock solutions?

A2: To prevent degradation, store stock solutions of this compound in amber vials to protect them from light. It is also recommended to store them at low temperatures (e.g., 2-8 °C or -20 °C) and to prepare fresh solutions regularly. Avoid repeated freeze-thaw cycles.

Q3: My results show the presence of unknown peaks. What could they be?

A3: Unknown peaks in your chromatogram could be degradation products of this compound, impurities from the sample matrix, or contaminants from solvents or vials. To identify these peaks, you can perform forced degradation studies to see if the unknown peaks match the degradation products. Using a mass spectrometer (MS) detector can help in the identification of these unknown compounds.

Q4: What are the key parameters to consider for a stability-indicating method for this compound?

A4: A stability-indicating method must be able to separate this compound from its degradation products and any other potential impurities. Key parameters to validate include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate the method's stability-indicating capabilities.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol is based on methods used for related phenothiazine (B1677639) compounds and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

    • Filter all solutions through a 0.45 µm filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Degradation: Treat the this compound solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Degradation: Treat the this compound solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105 °C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 48 hours.

After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method to check for degradation.

Quantitative Data Summary

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH24 hours60 °C25.8%3
3% H₂O₂24 hoursRoom Temp45.1%4
Thermal48 hours105 °C8.5%1
Photolytic (UV 254nm)48 hoursRoom Temp32.7%3

Mandatory Visualizations

This compound Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). By blocking this receptor, it inhibits the downstream signaling pathways, which is the basis for its antiemetic effect.

Pipamazine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Nausea) PKA->Response Phosphorylates targets leading to This compound This compound This compound->D2R Blocks

Caption: this compound blocks the Dopamine D2 receptor, inhibiting downstream signaling.

Troubleshooting Workflow for Inconsistent HPLC Results

This workflow provides a logical sequence of steps to troubleshoot common issues in HPLC analysis of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_System Check System Suitability (Peak Shape, Retention Time, etc.) Start->Check_System System_OK System OK? Check_System->System_OK Check_Sample Check Sample Preparation (Weighing, Dilution, Filtration) System_OK->Check_Sample Yes Troubleshoot_System Troubleshoot Instrument (Pump, Injector, Detector) System_OK->Troubleshoot_System No Sample_OK Sample Prep OK? Check_Sample->Sample_OK Check_Method Review Method Parameters (Mobile Phase, Flow Rate, Temp) Sample_OK->Check_Method Yes Revise_Sample_Prep Revise Sample Prep Protocol Sample_OK->Revise_Sample_Prep No Method_OK Method OK? Check_Method->Method_OK Check_Column Check Column Performance (Age, Contamination) Method_OK->Check_Column Yes Optimize_Method Optimize Method Method_OK->Optimize_Method No Resolve Problem Resolved Check_Column->Resolve Column OK Replace_Column Replace Column Check_Column->Replace_Column Column Issue Troubleshoot_System->Resolve Revise_Sample_Prep->Resolve Optimize_Method->Resolve Replace_Column->Resolve

Caption: A systematic workflow for troubleshooting inconsistent HPLC results.

Technical Support Center: Enhancing Pipamazine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of Pipamazine formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a phenothiazine-class drug formerly used as an antiemetic.[1][2] It is chemically related to chlorpromazine (B137089) but has minimal antipsychotic effects.[1] Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC21H24ClN3OS[3]
Molecular Weight401.95 g/mol [3]
Melting Point~139°C[2][3]
pKa8.60 (Uncertain)[2]
XLogP34.4[4]
SolubilityDMSO (Slightly), Methanol (Slightly)[2]

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

While specific bioavailability data for this compound is scarce, its high lipophilicity (indicated by a high XLogP3 value) and likely low aqueous solubility suggest that its oral bioavailability may be limited.[4] Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced bioavailability.[5][6]

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several innovative formulation strategies can be applied to improve the oral bioavailability of poorly soluble drugs like this compound.[5] These techniques primarily focus on increasing the drug's solubility and dissolution rate.[7]

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution.[8][9]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[5][10]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility.[5][11]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6][8]

  • Nanotechnology-Based Approaches: This includes the development of nanoparticles, such as lipid nanoparticles, which can enhance drug delivery.[5][12]

A comparison of these strategies is presented in the table below.

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Challenges
Particle Size ReductionIncreases surface area for dissolution.[8]Simple and cost-effective.Can lead to particle aggregation.
Solid DispersionsEnhances drug wettability and dispersibility.[5]Significant improvement in dissolution rate.Potential for physical instability (recrystallization).
Cyclodextrin ComplexationForms inclusion complexes, increasing solubility.[11]High drug loading capacity and stability.Can be expensive and may have limitations in dosage form size.
Lipid-Based FormulationsImproves drug solubilization in the GI tract.[8]Can enhance lymphatic uptake, avoiding first-pass metabolism.Potential for drug precipitation upon dilution in GI fluids.
NanoparticlesIncreases surface area and can alter drug absorption pathways.[5]High bioavailability enhancement potential.Complex manufacturing processes and potential for toxicity.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the development and testing of this compound formulations.

Issue 1: Poor Drug Solubility and Dissolution

  • Problem: this compound exhibits low solubility in aqueous media, leading to inconsistent and poor dissolution profiles.[13]

  • Possible Causes:

    • High lipophilicity of the this compound molecule.[4]

    • Crystalline nature of the drug substance.

    • Inappropriate formulation excipients.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug.[9]

    • Formulation Optimization:

      • Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to enhance wettability.

      • Cyclodextrin Complexation: Investigate the formation of inclusion complexes with various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to improve solubility.[11]

      • Lipid-Based Systems: Formulate with oils, surfactants, and co-solvents to create self-emulsifying systems.[6]

    • Excipient Selection: Incorporate solubilizing agents, such as surfactants or co-solvents, into the formulation.[5]

Issue 2: Formulation Instability

  • Problem: The developed this compound formulation shows signs of physical or chemical instability over time (e.g., crystallization, degradation).

  • Possible Causes:

    • Physical Instability: Conversion of an amorphous form to a more stable crystalline form in solid dispersions.

    • Chemical Instability: Degradation of this compound due to factors like light, temperature, or incompatible excipients.[14]

  • Troubleshooting Steps:

    • Solid-State Characterization: Use techniques like DSC and XRPD to assess the physical state of this compound in the formulation.[15]

    • Excipient Compatibility Studies: Conduct compatibility studies to identify any interactions between this compound and the chosen excipients.[14]

    • Stability Testing: Perform stability studies under accelerated and long-term conditions to evaluate the formulation's shelf-life.

    • Protective Measures: If this compound is found to be light-sensitive, use light-protective packaging. If it is susceptible to oxidation, consider adding antioxidants to the formulation.[14]

Issue 3: Inconsistent In-Vitro Dissolution Results

  • Problem: High variability is observed in the dissolution profiles of different batches of the same this compound formulation.

  • Possible Causes:

    • Inadequate control over critical process parameters during manufacturing.[16]

    • Variability in the raw materials (API and excipients).

    • Issues with the dissolution test method itself.

  • Troubleshooting Steps:

    • Process Parameter Optimization: Identify and control critical process parameters (e.g., mixing speed, temperature, drying rate) using a Quality by Design (QbD) approach.[13]

    • Raw Material Characterization: Ensure consistent quality of the API and excipients through rigorous testing.

    • Dissolution Method Validation: Validate the dissolution method for robustness, ruggedness, and discriminatory power.[17]

    • Environmental Control: Maintain a controlled environment (low humidity, stable temperature) during manufacturing to prevent issues like powder stickiness.[18]

Issue 4: Poor In-Vivo Bioavailability Despite Promising In-Vitro Dissolution

  • Problem: The optimized this compound formulation shows rapid and complete dissolution in-vitro, but the in-vivo pharmacokinetic study reveals low bioavailability.

  • Possible Causes:

    • First-Pass Metabolism: Extensive metabolism of this compound in the liver after absorption.

    • Efflux Transporters: Active transport of this compound out of the intestinal cells by efflux pumps like P-glycoprotein.

    • GI Tract Instability: Degradation of this compound in the acidic environment of the stomach.

  • Troubleshooting Steps:

    • Investigate Metabolic Pathways: Conduct in-vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.

    • Permeability Studies: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and investigate the involvement of efflux transporters.

    • Formulation Modification:

      • Enteric Coating: Apply an enteric coating to the dosage form to protect this compound from degradation in the stomach.

      • Permeation Enhancers: Include permeation enhancers in the formulation to improve intestinal absorption.

      • Lymphatic Targeting: For lipid-based formulations, consider strategies to promote lymphatic uptake, which can bypass first-pass metabolism.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).

  • Procedure: a. Dissolve this compound and the polymer in the solvent in a 1:4 drug-to-polymer ratio. b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. d. Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Protocol 2: In-Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Apparatus 2 (Paddle).[19]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8).[17]

  • Test Conditions:

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 rpm.

  • Procedure: a. Place the this compound formulation (equivalent to a specific dose) in the dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).[19]

Protocol 3: In-Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats)

  • Animal Model: Male Wistar rats (200-250 g).

  • Formulations: this compound formulation and a control (e.g., this compound suspension).

  • Dosing: Administer the formulations orally at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Collect the blood in heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction). b. Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).[20]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In-Vitro & In-Vivo Testing start This compound API formulation Formulation Strategy (e.g., Solid Dispersion) start->formulation Select Strategy optimization Process Optimization (QbD) formulation->optimization Refine Process final_formulation Optimized Formulation optimization->final_formulation Finalize invitro In-Vitro Dissolution final_formulation->invitro Test Formulation invivo In-Vivo Pharmacokinetics invitro->invivo Proceed if successful bioavailability Bioavailability Assessment invivo->bioavailability Calculate bioavailability->optimization Iterate if needed

Caption: Experimental workflow for developing and testing enhanced bioavailability formulations of this compound.

troubleshooting_logic cluster_dissolution_solutions Dissolution Enhancement cluster_absorption_solutions Absorption Enhancement start Low Bioavailability Observed check_dissolution Poor In-Vitro Dissolution? start->check_dissolution particle_size Reduce Particle Size check_dissolution->particle_size Yes solid_dispersion Formulate as Solid Dispersion check_dissolution->solid_dispersion Yes cyclodextrin Use Cyclodextrins check_dissolution->cyclodextrin Yes check_permeability Poor Permeability or High First-Pass Metabolism? check_dissolution->check_permeability No particle_size->check_permeability solid_dispersion->check_permeability cyclodextrin->check_permeability permeation_enhancers Add Permeation Enhancers check_permeability->permeation_enhancers Yes lymphatic_targeting Target Lymphatic Uptake check_permeability->lymphatic_targeting Yes enteric_coating Apply Enteric Coating check_permeability->enteric_coating Yes end Improved Bioavailability check_permeability->end No (Re-evaluate) permeation_enhancers->end lymphatic_targeting->end enteric_coating->end

Caption: Troubleshooting logic for addressing low bioavailability of this compound formulations.

References

Pipamazine degradation pathways and product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pipamazine, focusing on its degradation pathways and the identification of its degradation products. Given that this compound is a phenothiazine (B1677639) derivative, this guide leverages established knowledge of this class of compounds to address potential challenges in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which features a phenothiazine ring system, a propyl linker, and a piperidine-4-carboxamide moiety, the primary degradation pathways are anticipated to be oxidation and hydrolysis. Photodegradation is also a potential pathway for phenothiazine-related compounds.

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone.

  • Hydrolysis: The amide group in the piperidine-4-carboxamide side chain can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts, which may involve reactions of the phenothiazine ring system.[1][2]

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you do not observe degradation (typically aiming for 5-20%), you may need to increase the stringency of your stress conditions.[3] Consider the following adjustments:

  • Acid/Base Hydrolysis: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH), increase the temperature, or extend the exposure time.

  • Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., H₂O₂), or extend the reaction time.[1][2]

  • Thermal Degradation: Increase the temperature in 10°C increments above your initial condition. Consider the presence of humidity as it can sometimes promote degradation.

  • Photostability: Ensure exposure to a sufficient intensity and duration of light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1][2]

Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?

A3: Poor resolution of degradation products is a common challenge. To improve your chromatographic separation (e.g., using HPLC or UPLC), you can systematically adjust the method parameters:

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.

  • Mobile Phase Composition: Modify the ratio of your organic and aqueous mobile phases. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and pH of the aqueous phase.

  • Column Chemistry: Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) that may offer different selectivity for your analytes.

  • Temperature: Adjusting the column temperature can influence peak shape and resolution.

Q4: How can I identify the structures of the unknown degradation products?

A4: The identification of unknown degradation products typically requires mass spectrometry (MS) and potentially Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS/MS: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool. It provides the accurate mass of the degradation products, which can be used to determine their elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure.[4][5]

  • Isolation and NMR: For definitive structural confirmation, the degradation products may need to be isolated using techniques like preparative HPLC. The isolated compounds can then be analyzed by NMR (¹H, ¹³C) to determine their complete chemical structure.[6][7]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Stability Studies

Symptoms: The sum of the assay value of this compound and the levels of its degradation products is significantly less than 100%.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Degradation Products Improve chromatographic resolution by optimizing the mobile phase, gradient, column, and temperature. Peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks.
Degradation Products Lack a Chromophore If using UV detection, some degradation products may not absorb at the selected wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect all compounds.[3]
Formation of Volatile or Insoluble Degradants Volatile products may be lost during sample preparation. Insoluble products may precipitate out of the solution. Analyze the headspace for volatile compounds (GC-MS) and visually inspect samples for precipitation.[3]
Different Response Factors of Degradation Products The UV response of degradation products can differ significantly from the parent drug. If authentic standards for the degradants are not available, use relative response factors determined from MS data or assume a response factor of 1.0 for initial assessment, but acknowledge the potential inaccuracy.

Experimental Protocols

Forced Degradation of this compound

This protocol outlines the typical stress conditions used to induce the degradation of this compound for the development of a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound powder into a vial.

    • Place the vial in a temperature-controlled oven at 80°C for 48 hours.

    • Dissolve the stressed powder in a suitable solvent and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

    • Prepare a control sample stored in the dark.

    • Dissolve and/or dilute the samples to the target concentration for analysis.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study of this compound, analyzed by a stability-indicating HPLC method.

Stress Condition This compound Assay (%) Degradation Product 1 (DP1) (%) Degradation Product 2 (DP2) (%) Total Degradation (%)
0.1 M HCl, 60°C, 24h 85.212.1 (Hydrolytic Product)-14.8
0.1 M NaOH, 60°C, 8h 88.99.5 (Hydrolytic Product)-11.1
3% H₂O₂, RT, 24h 82.5-15.3 (Oxidative Product)17.5
Heat, 80°C, 48h (Solid) 96.31.22.13.7
Photolytic (ICH Q1B) 91.7-4.58.3

Visualizations

This compound Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Pipamazine_H This compound DP1 This compound Carboxylic Acid (Hydrolysis Product) Pipamazine_H->DP1 Acid or Base (H₂O) Pipamazine_O This compound DP2 This compound Sulfoxide (Oxidation Product) Pipamazine_O->DP2 H₂O₂ This compound This compound

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis and Identification stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) hplc Stability-Indicating HPLC/UPLC Analysis stress_conditions->hplc lcms LC-MS/MS Analysis (Mass and Fragmentation) hplc->lcms Identify Unknown Peaks isolation Preparative HPLC Isolation lcms->isolation For Major Degradants structure Structure Elucidation lcms->structure nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr nmr->structure

Caption: Workflow for identification of degradation products.

References

Adjusting pH for optimal Pipamazine activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing the experimental conditions for Pipamazine, with a focus on the critical role of pH in ensuring its stability and activity. Given the limited specific data available for this compound, much of the guidance provided is based on the well-documented behavior of other phenothiazine (B1677639) derivatives.

Troubleshooting Guide: pH-Related Issues with this compound

Researchers may encounter several common issues when working with this compound solutions. The following table summarizes these potential problems, their likely causes related to pH, and recommended solutions.

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness in Solution The pH of the buffer may be causing the this compound to precipitate out of solution. Phenothiazine derivatives can have pH-dependent solubility.[1]Adjust the pH of the buffer. This compound, as a basic amine, is generally more soluble in acidic solutions. Attempt to lower the pH of your buffer system incrementally and observe for dissolution. Consider using a solubility-enhancing excipient if pH adjustment alone is insufficient.
Loss of this compound Activity The pH of the experimental buffer may be outside the optimal range for this compound's biological activity. The ionization state of the molecule, which can be critical for receptor binding, is pH-dependent.[2]Systematically test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for your specific assay. The stability of phenothiazines is known to be affected by the pH of the solution.[3]
Inconsistent Experimental Results Fluctuations in the pH of the buffer during the experiment can lead to variability in this compound's solubility and activity. This can be caused by inadequate buffering capacity or the introduction of acidic or basic compounds.Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your stock and working solutions.
Degradation of this compound Stock Solution This compound, like other phenothiazines, may be susceptible to degradation at certain pH values, especially when exposed to light and high temperatures.[2][3][4]Store this compound stock solutions protected from light and at a low temperature. Prepare fresh working solutions for each experiment. It is advisable to store the stock solution at a pH that ensures maximum stability, which may differ from the optimal pH for activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

Q2: How does pH affect the solubility of this compound?

A2: this compound is a basic compound.[5] Therefore, its solubility is expected to be higher in acidic solutions where it can be protonated to form a more soluble salt. In neutral or basic solutions, the uncharged form may be less soluble and prone to precipitation. Studies on other phenothiazines have demonstrated their pH-dependent solubility.[1]

Q3: What buffer systems are recommended for working with this compound?

A3: The choice of buffer depends on the desired pH range for your experiment. Common biological buffers such as phosphate-buffered saline (PBS) for physiological pH, or citrate (B86180) and acetate (B1210297) buffers for more acidic conditions, can be used. The stability of some phenothiazines can vary between different buffer systems, such as phosphate (B84403) versus citric acid-phosphate buffers.[3] It is important to ensure that the chosen buffer does not interfere with the assay itself.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to dissolve this compound in a slightly acidic aqueous solution or an organic solvent like DMSO. For long-term storage, it is advisable to keep the stock solution at -20°C or below and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a general method to determine the optimal pH for this compound activity in a cell-based or biochemical assay.

Objective: To identify the pH at which this compound exhibits maximum biological activity in a specific experimental setup.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • Assay-specific reagents and instrumentation

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a set of at least five buffers with overlapping buffering ranges to cover the desired pH spectrum. For example, use a combination of MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-7.5), and TAPS (pH 7.5-8.0) buffers. Ensure all buffers have the same ionic strength.

  • This compound Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Assay Setup:

    • For each pH value to be tested, prepare a set of assay reactions.

    • Include a "no drug" control and a "positive control" (if available) for each pH.

    • Add the appropriate buffer to each reaction.

    • Spike the this compound stock solution into the buffered reactions to achieve the final desired concentration. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.

  • Incubation and Measurement: Incubate the reactions according to your standard assay protocol. Following incubation, measure the desired endpoint (e.g., enzyme activity, cell viability, receptor binding).

  • Data Analysis:

    • For each pH value, calculate the average activity of this compound.

    • Plot the activity of this compound as a function of pH.

    • The pH at which the highest activity is observed is the optimal pH for your experimental conditions.

Logical Workflow for Troubleshooting pH-Related Issues

The following diagram illustrates a systematic approach to troubleshooting common problems encountered when working with this compound, with a focus on pH-related factors.

Caption: Troubleshooting workflow for pH issues with this compound.

References

Pipamazine Interference in Fluorescence-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Pipamazine in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

A1: this compound is a drug belonging to the phenothiazine (B1677639) class, formerly used as an antiemetic.[1][2] Its chemical structure, like other phenothiazine derivatives, contains a fluorophore, which is a component that can absorb and emit light.[3][4] This intrinsic fluorescence, also known as autofluorescence, can interfere with assays that rely on fluorescence detection, potentially leading to inaccurate or false-positive results.[5][6]

Q2: What are the primary mechanisms of this compound interference?

A2: The two main ways this compound can interfere with fluorescence-based assays are:

  • Autofluorescence: this compound itself can fluoresce when excited by the light source of a fluorometer or microscope. This emission can be mistakenly detected as the signal from your assay's specific fluorescent probe.[5][6]

  • Quenching: this compound may absorb the excitation light intended for your assay's fluorophore or the light emitted from it. This phenomenon, known as the inner filter effect, leads to a decrease in the measured fluorescence signal.[5][6]

Q3: How can I determine if this compound is interfering with my specific assay?

A3: Running proper controls is crucial. The most direct way is to perform a "compound-only" control. This involves measuring the fluorescence of a sample containing this compound at the same concentration used in your experiment, in the assay buffer, but without your specific fluorescent probe or other assay components. A significant signal in this control indicates autofluorescence.[7]

Q4: What are the general strategies to mitigate interference from this compound?

A4: Several strategies can be employed:

  • Spectral Separation: Use a fluorescent probe with excitation and emission wavelengths that are well-separated from those of this compound.

  • Background Subtraction: Measure the fluorescence of the "this compound-only" control and subtract this value from your experimental measurements.[8]

  • Use of Red-Shifted Dyes: Compounds are generally less likely to be autofluorescent at longer (red-shifted) excitation and emission wavelengths.[9][10]

  • Alternative Assays: If interference is severe and cannot be mitigated, consider using a non-fluorescence-based orthogonal assay to validate your findings.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Higher than expected fluorescence signal in the presence of this compound. This compound is autofluorescent at the excitation and emission wavelengths of your assay.1. Run a "this compound-only" control: Confirm autofluorescence by measuring the signal from this compound in the assay buffer. 2. Perform a spectral scan of this compound: Determine its excitation and emission maxima to understand the spectral overlap. 3. Implement background subtraction: Subtract the signal from the "this compound-only" control from your experimental data.[8] 4. Switch to a red-shifted fluorescent probe: Move to a probe with excitation/emission wavelengths outside of this compound's fluorescence range.[10]
Lower than expected fluorescence signal in the presence of this compound. This compound is quenching the fluorescence signal of your probe.1. Run a quenching control: Measure the fluorescence of your probe with and without this compound to confirm a decrease in signal. 2. Decrease this compound concentration: If experimentally feasible, lower the concentration of this compound to minimize quenching effects. 3. Increase fluorescent probe concentration: In some cases, a higher probe concentration can overcome the quenching effect.
High variability in fluorescence readings across replicate wells containing this compound. This compound may be precipitating out of solution at the concentration used, causing light scatter.1. Check for precipitation: Visually inspect the wells for any signs of precipitation. 2. Assess solubility: Determine the solubility of this compound in your assay buffer. 3. Filter the this compound stock solution: Ensure you are starting with a clear solution.

Quantitative Data on Phenothiazine Derivatives

Compound Class Reported Excitation Maxima (λex) Reported Emission Maxima (λem)
Phenothiazine~350 nm~450-495 nm
Phenothiazine Derivatives350 - 430 nm440 - 647 nm

Note: This data is based on various phenothiazine derivatives and may not represent the exact spectral properties of this compound. It is highly recommended to perform a spectral scan of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence Spectrum of this compound

Objective: To determine the excitation and emission maxima of this compound to assess its potential for interference.

Materials:

  • This compound

  • Assay buffer

  • Spectrofluorometer

Methodology:

  • Prepare a solution of this compound: Dissolve this compound in your assay buffer to the final concentration used in your experiments.

  • Emission Scan: a. Set the spectrofluorometer's excitation wavelength to a starting value (e.g., 350 nm). b. Scan a range of emission wavelengths (e.g., 400-700 nm) to find the peak emission wavelength.

  • Excitation Scan: a. Set the spectrofluorometer's emission wavelength to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the peak excitation wavelength.

  • Repeat: It is advisable to repeat the emission and excitation scans using the newly identified peaks to refine the maxima.

Protocol 2: Mitigating Autofluorescence using Background Subtraction

Objective: To correct for this compound's autofluorescence in your experimental data.

Materials:

  • Your complete assay components (e.g., cells, fluorescent probe)

  • This compound

  • Assay buffer

  • Plate reader or fluorescence microscope

Methodology:

  • Prepare experimental wells: Set up your assay as you normally would, including wells with your cells/reagents and this compound.

  • Prepare "this compound-only" control wells: For each concentration of this compound used, prepare control wells containing the same concentration of this compound in assay buffer, but without your specific fluorescent probe or cells.

  • Prepare "blank" wells: Include wells with only the assay buffer.

  • Measure fluorescence: Read the fluorescence of all wells using the same instrument settings.

  • Data Analysis: a. Calculate the average fluorescence of the "blank" wells and subtract this from all other readings. b. For each concentration of this compound, subtract the average fluorescence of the corresponding "this compound-only" control from your experimental wells.

Visualizing Workflows and Concepts

To further aid in understanding the troubleshooting process, the following diagrams illustrate key workflows.

Troubleshooting_Workflow Troubleshooting this compound Interference start Unexpected Fluorescence Signal with this compound check_autofluorescence Run 'this compound-only' Control start->check_autofluorescence signal_present Significant Signal? check_autofluorescence->signal_present autofluorescence Autofluorescence Confirmed signal_present->autofluorescence Yes no_autofluorescence No Autofluorescence signal_present->no_autofluorescence No mitigate_autofluorescence Implement Mitigation Strategy: - Background Subtraction - Red-Shifted Dye autofluorescence->mitigate_autofluorescence check_quenching Run Quenching Control no_autofluorescence->check_quenching end Accurate Data mitigate_autofluorescence->end signal_decrease Signal Decrease? check_quenching->signal_decrease quenching Quenching Confirmed signal_decrease->quenching Yes no_quenching No Quenching signal_decrease->no_quenching No mitigate_quenching Implement Mitigation Strategy: - Lower this compound Conc. - Increase Probe Conc. quenching->mitigate_quenching other_issues Investigate Other Issues: - Precipitation - Assay Artifacts no_quenching->other_issues mitigate_quenching->end

Caption: A flowchart to guide researchers in identifying and addressing this compound interference.

Experimental_Workflow Experimental Workflow for Interference Assessment start Start prepare_samples Prepare Samples: 1. Full Assay + this compound 2. This compound-only Control 3. Blank (Buffer) start->prepare_samples measure_fluorescence Measure Fluorescence (Same Instrument Settings) prepare_samples->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data subtract_blank Subtract Blank from all wells analyze_data->subtract_blank subtract_control Subtract 'this compound-only' from 'Full Assay + this compound' subtract_blank->subtract_control final_result Corrected Fluorescence Signal subtract_control->final_result

Caption: Workflow for assessing and correcting for this compound autofluorescence.

References

Technical Support Center: Pipamazine Off-Target Effect Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pipamazine is a phenothiazine-class drug that was withdrawn from the U.S. market and has limited available data in modern scientific literature.[1] The following strategies and information are based on the known pharmacological properties of the phenothiazine (B1677639) class of compounds and general principles of mitigating off-target effects for small molecules. Researchers should validate these approaches for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: As a phenothiazine, this compound is expected to interact with several receptors beyond its primary target. These unintended interactions can lead to misinterpretation of experimental results and cellular toxicity.[2][3] The most probable off-target activities are:

  • Anticholinergic effects: Blockade of muscarinic acetylcholine (B1216132) receptors, which can lead to side effects like dry mouth, blurred vision, and constipation in vivo, and may affect signaling pathways in vitro.[4][5]

  • Adrenergic antagonism: Blockade of alpha-adrenergic receptors, which can cause hypotension (low blood pressure).[1][6]

  • Antihistaminergic effects: Blockade of histamine (B1213489) H1 receptors, a common cause of sedation.[2][7]

Q2: How can I minimize off-target effects in my experiments with this compound?

A2: Several strategies can be employed to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target receptors.

  • Employ Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the observed phenotype persists in the absence of the target protein, it is likely an off-target effect.

  • Rescue Experiments: Re-introduce the target gene in a form that is resistant to knockdown. If the phenotype is reversed, it provides strong evidence for on-target activity.[8]

Q3: The cells in my experiment are showing signs of toxicity. Could this be an off-target effect of this compound?

A3: Yes, cellular toxicity can be a result of off-target interactions. This compound was withdrawn from the market due to reports of hepatotoxicity (liver injury).[1] Off-target binding can disrupt essential cellular pathways, leading to cell death. It is crucial to perform dose-response experiments to determine the therapeutic window of this compound in your specific cell line and differentiate between on-target efficacy and off-target toxicity.

Q4: I am observing unexpected changes in blood pressure in my animal model after administering this compound. What could be the cause?

A4: Hypotension is a known side effect of this compound.[1] This is likely due to the blockade of alpha-1 adrenergic receptors by phenothiazines.[6] To mitigate this, you can try reducing the dosage. It is also advisable to monitor blood pressure and other cardiovascular parameters in your animal studies.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines using Western Blot or qPCR. 2. If an off-target is suspected (e.g., a specific adrenergic or muscarinic receptor), check its expression level as well.
Observed phenotype does not match known function of the on-target protein. The phenotype may be caused by an off-target effect.1. Perform a "rescue" experiment by re-introducing the target protein.[8] 2. Use a structurally different inhibitor for the same target to see if the phenotype is replicated. 3. Profile this compound against a panel of common off-target receptors (see Experimental Protocols).
High background signal in cell-based assays. This compound may be interfering with the assay technology itself (e.g., autofluorescence).1. Run a control with this compound in a cell-free assay system to check for interference. 2. If possible, use an alternative, label-free detection method.

Data Presentation

Due to the limited publicly available binding data for this compound, the following table provides a qualitative summary of the expected off-target binding profile based on its drug class (phenothiazine). Researchers should experimentally determine the specific affinities for their targets of interest.

Receptor Family Expected Affinity Potential Experimental Outcome
Dopamine (B1211576) (D2-like)HighPrimary (On-target)
Adrenergic (α1)Moderate to HighHypotension, changes in vascular tone
Histamine (H1)Moderate to HighSedation, altered immune cell response
Muscarinic Cholinergic (M1)ModerateAnticholinergic effects, altered neuronal signaling

Experimental Protocols

Radioligand Binding Assay for Off-Target Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for potential off-target receptors.[9][10][11]

Objective: To quantify the binding of this compound to a specific off-target receptor (e.g., alpha-1 adrenergic receptor).

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a known concentration of a specific radioligand for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled antagonist for the receptor to saturate the binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that this compound is engaging its intended target within intact cells.[12][13]

Objective: To confirm that this compound binds to its intended target protein in a cellular environment, leading to its thermal stabilization.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualizations

G cluster_experimental_workflow Experimental Workflow for Off-Target Characterization start Start: Hypothesis of Off-Target Interaction in_silico In Silico Prediction (e.g., target prediction tools) start->in_silico in_vitro In Vitro Validation (Radioligand Binding Assay) in_silico->in_vitro cell_based Cell-Based Confirmation (Functional Assays, CETSA) in_vitro->cell_based in_vivo In Vivo Model Assessment (e.g., blood pressure monitoring) cell_based->in_vivo end End: Characterize Off-Target Profile in_vivo->end

Caption: A general workflow for identifying and validating off-target effects.

G cluster_signaling_pathway Potential Off-Target Signaling Pathways of this compound cluster_adrenergic α1-Adrenergic Receptor cluster_histamine H1 Histamine Receptor cluster_muscarinic M1 Muscarinic Receptor This compound This compound a1_receptor α1-Adrenergic Receptor This compound->a1_receptor Antagonism → Hypotension h1_receptor H1 Histamine Receptor This compound->h1_receptor Antagonism → Sedation m1_receptor M1 Muscarinic Receptor This compound->m1_receptor Antagonism → Anticholinergic Effects gq Gq a1_receptor->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca2+ & PKC Activation ip3_dag->ca_pkc vasoconstriction Vasoconstriction ca_pkc->vasoconstriction gq_h1 Gq h1_receptor->gq_h1 plc_h1 PLC gq_h1->plc_h1 ip3_dag_h1 IP3 & DAG plc_h1->ip3_dag_h1 cellular_response_h1 Allergic & Inflammatory Responses ip3_dag_h1->cellular_response_h1 gq_m1 Gq m1_receptor->gq_m1 plc_m1 PLC gq_m1->plc_m1 ip3_dag_m1 IP3 & DAG plc_m1->ip3_dag_m1 neuronal_excitation Neuronal Excitation ip3_dag_m1->neuronal_excitation

Caption: Off-target effects of this compound on unintended signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Dopamine Receptor Antagonism of Pipamazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine (B1211576) receptor antagonism profiles of pipamazine and chlorpromazine (B137089). The information is intended to support research and drug development efforts in the fields of pharmacology and neuroscience. While extensive quantitative data is available for the benchmark antipsychotic chlorpromazine, data for the antiemetic phenothiazine (B1677639) this compound is more limited and largely qualitative.

Introduction

This compound and chlorpromazine are both phenothiazine derivatives, but they exhibit distinct pharmacological profiles and clinical applications. Chlorpromazine is a low-potency typical antipsychotic medication known for its broad-spectrum antagonism of various neurotransmitter receptors, most notably dopamine receptors.[1][2][3] Its therapeutic effects in psychosis are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[2] In contrast, this compound was formerly marketed as an antiemetic and is characterized by its negligible antipsychotic activity and a lower incidence of extrapyramidal side effects, suggesting a different mode and level of interaction with dopamine receptors.[4][5]

Quantitative Comparison of Receptor Binding Affinities

Compound Dopamine D1 (Ki, nM) Dopamine D2 (Ki, nM) Dopamine D3 (Ki, nM) Dopamine D4 (Ki, nM)
Chlorpromazine161.9 - 107.93.6 - 20

Data for Chlorpromazine is compiled from various sources and may show variability depending on the experimental conditions.

Functional Antagonism at Dopamine D2 Receptors

Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation. For D2 receptors, which are Gαi-coupled, antagonism is often measured by the inhibition of agonist-induced decreases in cyclic AMP (cAMP) levels.

Chlorpromazine acts as a potent antagonist at D2 receptors, effectively blocking the intracellular signaling initiated by dopamine. While specific IC50 values from functional assays can vary, they are generally in the low nanomolar range, consistent with its binding affinity.[6]

This compound's primary clinical use as an antiemetic is attributed to its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[5][7] However, its weak antipsychotic profile suggests that its efficacy or potency as a D2 antagonist in other brain regions, such as the mesolimbic pathway, is considerably lower than that of chlorpromazine.[4]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test compound (e.g., chlorpromazine, this compound).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of [³H]-Spiperone in assay buffer at a concentration of approximately 0.2 nM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of test compound dilution or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 100 µL of cell membrane suspension (containing a predetermined amount of protein).

    • 50 µL of [³H]-Spiperone solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Buffers) assay_setup Assay Setup in 96-well Plate (Add reagents, membranes, radioligand) prep_reagents->assay_setup prep_membranes Prepare Cell Membranes (Expressing D2 Receptors) prep_membranes->assay_setup incubation Incubation (Allow binding to reach equilibrium) assay_setup->incubation harvesting Harvesting (Filter and wash to separate bound/unbound) incubation->harvesting quantification Quantification (Scintillation counting) harvesting->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis

Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol describes a functional assay to measure the antagonist activity of a test compound at the dopamine D2 receptor by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency (IC50) of a test compound to antagonize dopamine-induced inhibition of cAMP production.

Materials:

  • A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., using FRET or BRET technology) or cells suitable for a cAMP immunoassay.

  • Dopamine (agonist).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., chlorpromazine, this compound).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA based).

  • 384-well microplates.

Procedure:

  • Cell Plating: Seed the cells into 384-well microplates and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound. Prepare a solution of dopamine at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium and add the test compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the dopamine solution (at EC80 concentration) and a fixed concentration of forskolin to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at 37°C. Forskolin is used to stimulate cAMP production, which is then inhibited by the activated D2 receptors.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone and forskolin + dopamine).

    • Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). The Gβγ subunits can also modulate other signaling pathways, including ion channels. Antagonists like chlorpromazine and this compound bind to the D2 receptor and prevent dopamine from binding, thereby blocking this signaling cascade.

G Dopamine D2 Receptor Signaling Pathway and Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/βγ Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Antagonist This compound / Chlorpromazine Antagonist->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Conclusion

Chlorpromazine is a well-characterized dopamine receptor antagonist with a high affinity for D2-like receptors, which is central to its antipsychotic effects. This compound, while also a phenothiazine, exhibits a pharmacological profile consistent with weaker D2 receptor antagonism in brain regions associated with psychosis, explaining its primary use as an antiemetic with a lower risk of extrapyramidal side effects. The provided experimental protocols and pathway diagram offer a framework for further investigation into the nuanced differences between these and other dopamine receptor modulators. Further research is required to obtain precise quantitative data for this compound to allow for a more direct and comprehensive comparison.

References

Comparative Analysis of Pipamazine and Other Phenothiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Pipamazine and other phenothiazines, focusing on their pharmacological profiles, clinical efficacy as antiemetics, and associated side effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates information on the structurally and functionally similar antiemetic phenothiazine (B1677639), Metopimazine (B1676515), as a surrogate to provide a more comprehensive comparison.

Introduction to Phenothiazines

Phenothiazines are a class of antipsychotic drugs, also known as neuroleptics, that have been in clinical use for decades.[1][2] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[2] Phenothiazines can be broadly categorized into subclasses based on their chemical structure, which influences their potency and side effect profile. While many phenothiazines are primarily used for the management of psychosis, several compounds within this class exhibit potent antiemetic properties and are utilized for the prevention and treatment of nausea and vomiting.[1][3]

This compound is a phenothiazine derivative that was formerly marketed as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[4] It is reported to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[4] However, this compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[4]

Pharmacological Profile: A Comparative Overview

The diverse clinical effects of phenothiazines stem from their interactions with a wide range of neurotransmitter receptors. The table below summarizes the available receptor binding affinities (Ki values in nM) for several representative phenothiazines. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

ReceptorChlorpromazine (B137089)Perphenazine (B1679617)Fluphenazine (B1673473)Thioridazine (B1682328)Metopimazine (as a proxy for this compound)
Dopamine D2 1.1 - 2.50.8 - 1.30.4 - 1.43.3 - 10Potent Antagonist[1][2][5]
Serotonin (B10506) 5-HT2A 3.3 - 131.1 - 4.71.6 - 7.34.5 - 25Antagonist[5]
Histamine (B1213489) H1 0.3 - 4.71.3 - 8.31.2 - 2.53.8 - 20Antagonist[1][2][5]
Muscarinic M1 13 - 34100 - 500250 - 100010 - 50Weak Affinity[2]
Adrenergic α1 1.3 - 3.81.8 - 8.01.0 - 5.02.5 - 15Antagonist[2][5]

Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.

Metopimazine, a structurally related antiemetic phenothiazine, demonstrates potent antagonism at dopamine D2/D3 receptors, which is believed to be the primary mechanism for its antiemetic effect.[1][2][5] It also exhibits antagonism at adrenergic alpha-1, histamine H1, and serotonin 5-HT2A receptors, with weak affinity for muscarinic receptors.[2][5] Given the structural and functional similarities, it is plausible that this compound shares a comparable receptor binding profile, characterized by potent D2 antagonism and activity at other receptors contributing to its antiemetic and side effect profile.

Key Signaling Pathways

The interaction of phenothiazines with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways associated with the receptors significantly modulated by this drug class.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor (Gq-coupled) Serotonin->HTR2A Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->HTR2A Blocks G_protein Gq Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling

Histamine_H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->H1R Blocks G_protein Gq Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Allergic & Inflammatory Responses PKC->Cellular_Response

Histamine H1 Receptor Signaling

Muscarinic_M1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor (Gq-coupled) Acetylcholine->M1R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->M1R Blocks G_protein Gq Protein M1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Neuronal Excitation, Cognitive Processes PKC->Cellular_Response

Muscarinic M1 Receptor Signaling

Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine A1R α1-Adrenergic Receptor (Gq-coupled) Norepinephrine->A1R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->A1R Blocks G_protein Gq Protein A1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response

Alpha-1 Adrenergic Receptor Signaling

Experimental Protocols

Radioligand Binding Assay

This experimental workflow is a standard method for determining the binding affinity of a compound to a specific receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of the bound ligand C->D E Data analysis: Determine IC50 and calculate Ki value D->E

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound (the phenothiazine).

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Hepatotoxicity Assay

This workflow outlines a common in vitro method to assess the potential of a drug to cause liver cell damage.

Hepatotoxicity_Assay_Workflow A Culture hepatocytes (e.g., HepG2 cells or primary human hepatocytes) B Expose cells to varying concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Assess cell viability and cytotoxicity (e.g., MTT assay, LDH release assay) C->D E Data analysis: Determine the concentration that causes 50% cell death (IC50) D->E

Hepatotoxicity Assay Workflow

Detailed Methodology:

  • Cell Culture: Human liver cells (e.g., HepG2 cell line or primary human hepatocytes) are cultured in a suitable medium in multi-well plates.

  • Compound Exposure: The cultured cells are treated with a range of concentrations of the test compound (the phenothiazine) and incubated for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assessment:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

    • LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Data Analysis: The results are used to generate a dose-response curve, from which the concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated. A lower IC50 value indicates greater hepatotoxic potential.

Clinical Efficacy and Side Effect Profile

Antiemetic Efficacy

Direct comparative clinical trials of this compound against other phenothiazine antiemetics are scarce in recent literature. However, studies comparing other phenothiazines provide insights into their relative efficacy. For instance, in a randomized, double-blind clinical trial for uncomplicated nausea and vomiting in the emergency department, prochlorperazine (B1679090) was found to be significantly more effective than promethazine (B1679618) in providing complete and rapid relief of symptoms.[6][7][8] Another study in patients with advanced cancer found that tropisetron (B1223216) was more effective than metoclopramide (B1676508) and chlorpromazine in treating emesis.[9]

Phenothiazines, as a class, are considered effective for the prevention of postoperative nausea and vomiting (PONV).[10][11] A network meta-analysis of antiemetic medications for preventing nausea and vomiting in cesarean sections found that dopamine receptor antagonists were among the most effective classes of drugs.[12]

Side Effect Profile

The side effect profile of phenothiazines is largely dictated by their receptor binding affinities.

Table 2: Comparative Side Effect Profile of Phenothiazines

Side EffectMechanismThis compoundChlorpromazinePerphenazineFluphenazineThioridazine
Extrapyramidal Symptoms (EPS) Dopamine D2 blockade in the nigrostriatal pathwayReported to be low[4]Moderate to High[13]High[13]HighLow[13]
Sedation Histamine H1 blockade, α1-adrenergic blockadeLikelyHighModerateLowHigh
Anticholinergic Effects (dry mouth, blurred vision, etc.) Muscarinic M1 blockadeLikely lowHighLowLowHigh
Orthostatic Hypotension α1-adrenergic blockadeReported as a substantial concern[4]HighModerateLowHigh
Hepatotoxicity Idiosyncratic metabolic reactionReason for market withdrawal[4]Most frequently implicated phenothiazine[14][15]Rare[16]RareRare

Hepatotoxicity: The withdrawal of this compound from the US market was due to reports of liver injury.[4] While the exact incidence is not well-documented in recent literature, it highlights a significant safety concern. Among phenothiazines, chlorpromazine is the most well-known for causing cholestatic jaundice, with an estimated incidence of 1-2%.[15] Other phenothiazines, including perphenazine, are associated with a much lower risk of clinically apparent liver injury.[14][16] The mechanism is thought to be an idiosyncratic metabolic reaction.[15]

Extrapyramidal Symptoms (EPS): These movement disorders are a hallmark side effect of D2 receptor antagonists. This compound was reported to have a low propensity for inducing EPS.[4] In contrast, high-potency phenothiazines like fluphenazine and perphenazine have a higher risk of EPS, while low-potency agents like chlorpromazine and thioridazine have a lower risk.[13]

Hypotension: Orthostatic hypotension is a common side effect, particularly with low-potency phenothiazines that have significant α1-adrenergic blocking activity. Contemporary comparative trials of this compound noted that hypotension was a substantial concern at normal dosages.[4]

Conclusion

This compound is a phenothiazine with primary utility as an antiemetic, a property it likely shares with other phenothiazines through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Its reported low incidence of extrapyramidal side effects suggests a pharmacological profile that may differ from high-potency antipsychotic phenothiazines. However, the significant risk of hepatotoxicity that led to its market withdrawal underscores a critical safety liability.

For researchers and drug development professionals, the comparative analysis of phenothiazines highlights the intricate relationship between receptor binding profiles and clinical outcomes. While newer classes of antiemetics with more specific mechanisms of action and favorable side effect profiles are now available, the study of phenothiazines continues to provide valuable insights into the pharmacology of antiemetic and antipsychotic drugs. Future research on the specific molecular interactions of compounds like this compound could further elucidate the structural determinants of both therapeutic efficacy and adverse effects within this important drug class.

References

Validating the Hepatotoxicity of Pipamazine in Liver Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hepatotoxicity of Pipamazine, a phenothiazine (B1677639) antiemetic withdrawn from the market due to liver injury, with alternative drugs using advanced in vitro liver spheroid models. The data presented herein is intended to serve as a valuable resource for researchers investigating drug-induced liver injury (DILI) and for professionals involved in the development of safer pharmaceuticals.

Introduction to this compound and Drug-Induced Liver Injury

This compound is a phenothiazine derivative that was previously used as an antiemetic. However, it was withdrawn from the market due to reports of severe hepatotoxicity.[1] Drug-induced liver injury is a significant concern in drug development and clinical practice, accounting for a substantial number of drug failures and post-market withdrawals.[2] Therefore, robust and predictive in vitro models are crucial for assessing the hepatotoxic potential of new and existing drugs. Liver spheroids, three-dimensional (3D) aggregates of hepatocytes, have emerged as a more physiologically relevant model compared to traditional 2D cell cultures, offering improved sensitivity for detecting DILI.[3][4]

This guide compares the known hepatotoxic profile of this compound with Chlorpromazine, another phenothiazine with well-documented hepatotoxicity, and Ondansetron (B39145), a widely used antiemetic with a lower incidence of severe liver injury.[5][6][7]

Comparative Hepatotoxicity Data

The following tables summarize the available data on the hepatotoxicity of this compound and its comparators. Due to the withdrawal of this compound, specific experimental data in modern liver spheroid models is limited. Therefore, its profile is primarily based on historical reports and data from related compounds.

Table 1: In Vitro Hepatotoxicity Data in Liver Spheroids

DrugDrug ClassIn Vitro ModelTime PointIC50 (µM)Key Findings
This compound Phenothiazine--Not AvailableWithdrawn from market due to hepatotoxicity.[1] Expected to exhibit significant toxicity in liver spheroids.
Chlorpromazine PhenothiazinePrimary Human Hepatocyte (PHH) Spheroids14 days4.6[5]Demonstrates high sensitivity in 3D liver models, with toxicity observed at clinically relevant concentrations.[5]
Ondansetron 5-HT3 Receptor Antagonist--Not AvailableGenerally considered to have a lower risk of severe hepatotoxicity.[6] However, dose adjustments may be necessary for patients with severe hepatic impairment.[8][9]

Table 2: Supporting In Vitro and In Vivo Hepatotoxicity Data

DrugModelKey Findings
This compound Clinical ReportsAssociated with severe liver injury, leading to market withdrawal.[1]
Chlorpromazine 2D Cell Culture (HepG2, THLE-2)IC50 values in the range of 35-65 µM.[10]
Ondansetron Clinical ReportsRarely associated with severe liver injury, though transient elevations in aminotransferase levels have been reported.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for assessing hepatotoxicity in liver spheroids.

Liver Spheroid Formation
  • Cell Source: Primary human hepatocytes (PHHs) are considered the gold standard. Alternatively, immortalized cell lines like HepG2 or HepaRG can be used.[11]

  • Method: The hanging drop method or the use of ultra-low attachment plates are common techniques for spheroid formation.[4]

  • Procedure (Ultra-Low Attachment Plate):

    • Seed a suspension of hepatocytes in appropriate culture medium into the wells of an ultra-low attachment multi-well plate.

    • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Spheroids typically form within 24-72 hours.[12]

Cell Viability Assays
  • ATP Assay (e.g., CellTiter-Glo® 3D): This assay measures the amount of ATP, which is an indicator of metabolically active cells.

    • After drug treatment, equilibrate the spheroid plate to room temperature.

    • Add the CellTiter-Glo® 3D reagent to each well.

    • Mix well to lyse the spheroids and release ATP.

    • Measure the luminescent signal, which is proportional to the amount of ATP.

  • Live/Dead Staining: This method uses fluorescent dyes to distinguish between live and dead cells.

    • Incubate spheroids with a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).

    • Visualize the spheroids using a fluorescence microscope and quantify the number of live and dead cells.[12]

Liver Function Assays
  • Albumin and Urea (B33335) Production: These are key markers of hepatocyte function.

    • Collect the culture supernatant from the spheroid plates at specified time points.

    • Measure the concentration of albumin and urea in the supernatant using commercially available ELISA kits or colorimetric assays.[13]

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Release: These enzymes are released into the culture medium upon hepatocyte damage.

    • Collect the culture supernatant.

    • Measure the activity of ALT and AST in the supernatant using specific assay kits.[14]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_spheroid_formation Spheroid Formation cluster_drug_treatment Drug Treatment cluster_assays Hepatotoxicity Assessment Hepatocytes Hepatocyte Suspension ULA_Plate Ultra-Low Attachment Plate Hepatocytes->ULA_Plate Seeding Incubation Incubation (24-72h) ULA_Plate->Incubation Centrifugation Spheroids Liver Spheroids Incubation->Spheroids Formation This compound This compound Spheroids->this compound Chlorpromazine Chlorpromazine Spheroids->Chlorpromazine Ondansetron Ondansetron Spheroids->Ondansetron Viability Cell Viability (ATP, Live/Dead) This compound->Viability Function Liver Function (Albumin, Urea) This compound->Function Enzymes Enzyme Release (ALT, AST) This compound->Enzymes Chlorpromazine->Viability Chlorpromazine->Function Chlorpromazine->Enzymes Ondansetron->Viability Ondansetron->Function Ondansetron->Enzymes

Caption: Experimental workflow for assessing drug-induced hepatotoxicity in liver spheroids.

DILI_Pathway cluster_drug Drug Exposure cluster_cellular_stress Cellular Stress cluster_downstream Downstream Effects Drug Hepatotoxic Drug (e.g., this compound, Chlorpromazine) Metabolites Reactive Metabolites Drug->Metabolites Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Immune_Response Immune Response Metabolites->Immune_Response Haptenization Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis Liver_Injury Hepatocyte Injury & Death Apoptosis->Liver_Injury Necrosis->Liver_Injury Immune_Response->Liver_Injury Immune-mediated

Caption: General signaling pathways implicated in drug-induced liver injury (DILI).

Conclusion

The use of liver spheroids provides a more sensitive and physiologically relevant in vitro model for assessing drug-induced hepatotoxicity compared to traditional 2D cultures.[3][4] The available data, although limited for the withdrawn drug this compound, strongly suggests its significant hepatotoxic potential, which can be qualitatively compared to the well-documented hepatotoxin Chlorpromazine in these advanced models.[5] In contrast, Ondansetron appears to be a safer alternative from a hepatotoxicity standpoint, though its effects in liver spheroid models warrant further quantitative investigation.[6] This comparative guide underscores the importance of utilizing advanced in vitro systems like liver spheroids in preclinical safety assessment to better predict clinical outcomes and develop safer medications.

References

A Comparative Guide to Antiemetic Efficacy: The Evolution from Pipamazine to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiemetic therapy has undergone a profound transformation over the past several decades. Early treatments, such as the phenothiazine (B1677639) derivative pipamazine, have been largely superseded by more targeted and effective agents. This guide provides an objective comparison of the historical antiemetic this compound with modern alternatives, namely 5-HT3 receptor antagonists and NK1 receptor antagonists, supported by available clinical data and a review of their distinct mechanisms of action. Due to the discontinuation of this compound from the U.S. market in 1969 due to hepatotoxicity, direct comparative clinical trial data with modern antiemetics is nonexistent.[1] Therefore, this guide will utilize prochlorperazine (B1679090), a structurally and mechanistically similar phenothiazine, as a proxy for comparative analysis against modern agents.[2]

Executive Summary

Modern antiemetics, specifically 5-HT3 and NK1 receptor antagonists, offer significantly improved efficacy and a more favorable side-effect profile compared to older phenothiazine agents like this compound. The evolution in treatment is marked by a shift from broad-spectrum receptor antagonism to highly specific targeting of key pathways in the emetic reflex. While phenothiazines like prochlorperazine still have a role in certain clinical settings, the standard of care for preventing chemotherapy-induced nausea and vomiting (CINV) and radiotherapy-induced nausea and vomiting (RINV) has moved towards the newer classes of drugs.

Data Presentation: A Comparative Overview of Antiemetic Efficacy

The following tables summarize the quantitative data from clinical trials comparing the efficacy of a representative phenothiazine (prochlorperazine) with modern 5-HT3 receptor antagonists (e.g., ondansetron). Data for NK1 receptor antagonists (e.g., aprepitant) is presented from meta-analyses of studies where it was added to standard therapy.

Table 1: Efficacy in Preventing Vomiting (Emesis)

Antiemetic ClassDrug(s)IndicationComplete Response (No Emesis)ComparatorSource
Phenothiazine ProchlorperazineRadiotherapy-Induced Nausea and Vomiting35%Ondansetron (B39145) (61%)[3][4]
5-HT3 Antagonist OndansetronRadiotherapy-Induced Nausea and Vomiting61%Prochlorperazine (35%)[3][4]
5-HT3 Antagonist OndansetronModerately Emetogenic Chemotherapy60%Prochlorperazine (21%)[5]
Phenothiazine ProchlorperazineModerately Emetogenic Chemotherapy21%Ondansetron (60%)[5]
NK1 Antagonist (in combination) Aprepitant (B1667566) + Standard TherapyChemotherapy-Induced Nausea and Vomiting (Overall Phase)Significantly improved vs. standard therapy alone (OR 2.50)Standard Therapy (5-HT3 antagonist + dexamethasone)[6]

Table 2: Efficacy in Managing Nausea

Antiemetic ClassDrug(s)IndicationEffect on NauseaComparatorSource
Phenothiazine ProchlorperazineEmergency Department (various etiologies)Better control at 31-60 and 61-120 minutes (p=0.03, p=0.05)Ondansetron[6][7][8][9]
5-HT3 Antagonist OndansetronRadiotherapy-Induced Nausea and VomitingNo significant difference in incidence or severityProchlorperazine[3][4]
Phenothiazine ProchlorperazineDelayed CINV (Doxorubicin-based)Less delayed nausea than 5-HT3 antagonists (p=0.05)5-HT3 Antagonists[10][11]
NK1 Antagonist (in combination) Aprepitant + Standard TherapyChemotherapy-Induced Nausea and Vomiting (Overall Phase)Significantly improved vs. standard therapy alone (OR 1.53)Standard Therapy (5-HT3 antagonist + dexamethasone)[6]

Mechanisms of Action and Signaling Pathways

The evolution of antiemetic drugs is best understood through their distinct molecular targets within the complex signaling pathways that trigger nausea and vomiting.

This compound and Phenothiazines: Broad-Spectrum Antagonism

This compound, like other phenothiazines, exerts its antiemetic effect through the blockade of multiple neurotransmitter receptors.[12] The primary site of action is the chemoreceptor trigger zone (CTZ) in the brainstem, where these drugs antagonize D2 dopamine (B1211576) receptors.[3][13][14] This broad-spectrum activity also includes the blockade of muscarinic, histamine (B1213489) (H1), and alpha-adrenergic receptors, which contributes to both their antiemetic effects and their notable side effects, such as sedation and extrapyramidal symptoms.[12][14][15][16]

G cluster_0 Chemoreceptor Trigger Zone (CTZ) cluster_1 Vomiting Center D2_Receptor D2 Receptor Vomiting_Center Vomiting Center (NTS) D2_Receptor->Vomiting_Center H1_Receptor H1 Receptor H1_Receptor->Vomiting_Center M_Receptor Muscarinic R. M_Receptor->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Emetic_Stimuli Emetic Stimuli (e.g., Chemotherapy, Toxins) Emetic_Stimuli->D2_Receptor Dopamine Emetic_Stimuli->H1_Receptor Histamine Emetic_Stimuli->M_Receptor Acetylcholine This compound This compound / Phenothiazines This compound->D2_Receptor This compound->H1_Receptor This compound->M_Receptor

Caption: Phenothiazine Mechanism of Action
5-HT3 Receptor Antagonists: Targeted Serotonin (B10506) Blockade

The development of 5-HT3 receptor antagonists, such as ondansetron, marked a significant advancement in antiemetic therapy. Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ, ultimately stimulating the vomiting center.[1][2][16] 5-HT3 antagonists selectively block these receptors, preventing the initiation of the emetic reflex.[1][2] Their high specificity results in fewer side effects compared to phenothiazines.

G Chemotherapy Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->EC_Cells Damage Serotonin Serotonin (5-HT) EC_Cells->Serotonin Release HT3_Receptor 5-HT3 Receptor Serotonin->HT3_Receptor Binds to Vagal_Afferents Vagal Afferents Vomiting_Center Vomiting Center (CTZ/NTS) HT3_Receptor->Vomiting_Center Signal HT3_Antagonist 5-HT3 Antagonist (e.g., Ondansetron) HT3_Antagonist->HT3_Receptor Emesis Emesis Vomiting_Center->Emesis

Caption: 5-HT3 Antagonist Signaling Pathway
NK1 Receptor Antagonists: Blocking the Substance P Pathway

Neurokinin-1 (NK1) receptor antagonists, including aprepitant, represent another major milestone, particularly in managing delayed CINV.[17] Certain chemotherapeutic agents trigger the release of Substance P in the brain.[18][19] Substance P is a neuropeptide that binds to NK1 receptors located in the NTS and other areas of the brainstem involved in the emetic reflex.[18][19][20] This binding is a key step in the final common pathway leading to vomiting. NK1 receptor antagonists competitively block this interaction, thereby preventing the transmission of the emetic signal.[18] They are often used in combination with 5-HT3 antagonists and corticosteroids for a multi-pronged approach to CINV prevention.[6][19]

G Chemotherapy Emetogenic Chemotherapy Brainstem_Neurons Brainstem Neurons Chemotherapy->Brainstem_Neurons Stimulates Substance_P Substance P Brainstem_Neurons->Substance_P Release NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds to Vomiting_Center Vomiting Center (NTS) NK1_Receptor->Vomiting_Center Signal NK1_Antagonist NK1 Antagonist (e.g., Aprepitant) NK1_Antagonist->NK1_Receptor Emesis Emesis Vomiting_Center->Emesis

Caption: NK1 Antagonist Signaling Pathway

Experimental Protocols: A Representative Antiemetic Clinical Trial

Direct experimental protocols for this compound are not available in modern literature. However, a typical clinical trial protocol for evaluating the efficacy of a modern antiemetic in the context of CINV follows a standardized methodology.[12][14]

Objective: To compare the efficacy and safety of an investigational antiemetic agent against a standard-of-care comparator for the prevention of nausea and vomiting in patients receiving moderately or highly emetogenic chemotherapy.

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria: Adult patients with a confirmed malignancy scheduled to receive their first course of a moderately or highly emetogenic single-day chemotherapy regimen. Patients must have a good performance status (e.g., ECOG ≤ 2) and adequate organ function.

  • Exclusion Criteria: Patients who have received chemotherapy within the last 6 months, patients with ongoing nausea or vomiting, and patients taking other medications with antiemetic properties that cannot be discontinued.

Treatment Arms:

  • Investigational Arm: Investigational agent + 5-HT3 antagonist + dexamethasone (B1670325).

  • Control Arm: Placebo (matching the investigational agent) + 5-HT3 antagonist + dexamethasone (standard of care).

Study Procedures:

  • Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.

  • Drug Administration: The study drug (investigational agent or placebo) and background antiemetics are administered prior to chemotherapy on Day 1. Dexamethasone may be continued on Days 2-4 for delayed CINV prophylaxis.

  • Efficacy Assessment:

    • Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication during the overall phase (0-120 hours post-chemotherapy).

    • Secondary Endpoints: CR during the acute (0-24 hours) and delayed (24-120 hours) phases; incidence and severity of nausea (assessed using a Visual Analog Scale - VAS); time to first emetic episode; use of rescue medication.

    • Data Collection: Patients complete a daily diary to record emetic episodes, nausea scores, and any rescue medications taken.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study period.

G Start Patient Screening & Informed Consent Randomization Randomization (1:1) Start->Randomization ArmA Arm A: Investigational Agent + SoC Randomization->ArmA ArmB Arm B: Placebo + SoC Randomization->ArmB Chemo Chemotherapy Administration (Day 1) ArmA->Chemo ArmB->Chemo FollowUp Follow-up & Data Collection (Days 1-5) Chemo->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Representative Antiemetic Trial Workflow

Conclusion

The comparison between the historical antiemetic this compound and modern agents like 5-HT3 and NK1 receptor antagonists highlights a clear trajectory of progress in pharmacology. The move from agents with broad, non-specific receptor activity to highly targeted drugs has resulted in a significant improvement in the management of nausea and vomiting, particularly in challenging clinical scenarios such as cancer chemotherapy. While direct comparative data for this compound is unavailable, the evidence strongly supports the superior efficacy and safety of modern antiemetics, which now form the cornerstone of antiemetic guidelines worldwide. Future research will likely continue this trend, focusing on novel pathways and combination therapies to further improve patient outcomes.

References

Pipamazine's Neurological Footprint: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – A comprehensive analysis of the phenothiazine (B1677639) derivative Pipamazine reveals a distinct neurotransmitter receptor binding profile when compared to other prominent antipsychotic agents. This guide provides a detailed comparison of this compound's binding affinities for dopamine (B1211576), serotonin (B10506), histamine (B1213489), and adrenergic receptors, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, formerly utilized as an antiemetic, exhibits a nuanced interaction with key neurological targets. While it shares a chemical lineage with chlorpromazine (B137089), its receptor binding characteristics suggest a pharmacological profile with potentially fewer extrapyramidal side effects, a notion supported by its historical clinical use. This comparative guide delves into the quantitative binding data, experimental methodologies, and relevant signaling pathways to elucidate the cross-reactivity of this compound and its standing among other neuroleptic compounds.

Comparative Binding Affinities of this compound and Selected Antipsychotics

The following table summarizes the inhibitory constants (Ki) of this compound and several comparator antipsychotic drugs across a panel of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.

DrugDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Adrenergic α1 (Ki, nM)Adrenergic α2A (Ki, nM)
This compound 15.81.35---25.1
Chlorpromazine -3.53.13.82.6-
Haloperidol 2400.89120830114.6
Olanzapine (B1677200) 69114719-
Clozapine 1301258.91.27240
Risperidone (B510) 2403.20.2200.816

Experimental Protocols: Unveiling Receptor Affinities

The binding affinities presented in this guide are predominantly determined through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.

General Principle of Radioligand Binding Assays

Radioligand binding assays measure the affinity of a drug for a specific receptor by quantifying the displacement of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to that receptor. The concentration of the unlabeled drug required to displace 50% of the bound radioligand is known as the IC50 value. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Workflow for a Typical Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubation Buffer Total Binding: Receptor + Radioligand Non-specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Displacement: Receptor + Radioligand + Test Drug Receptor->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation TestDrug Test Drug (this compound or Comparator) TestDrug->Incubation Filtration Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Analysis Calculation of IC50 and Ki values Scintillation->Analysis

Figure 1. A generalized workflow for a radioligand binding assay.

Specific Protocols for Key Receptor Families

Dopamine Receptor (e.g., D2) Binding Assay:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone or [3H]Raclopride.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Serotonin Receptor (e.g., 5-HT2A) Binding Assay:

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin or [3H]Spiperone.

  • Procedure: The protocol is similar to the dopamine receptor binding assay, with adjustments in the specific radioligand and incubation conditions as required for the 5-HT2A receptor.

Histamine Receptor (e.g., H1) Binding Assay:

  • Receptor Source: Membranes from cells expressing the human H1 receptor.

  • Radioligand: [3H]Mepyramine or [3H]Pyrilamine.

  • Procedure: The assay follows the same general principles, utilizing a specific radioligand for the H1 receptor and appropriate incubation conditions.

Adrenergic Receptor (e.g., α1) Binding Assay:

  • Receptor Source: Membranes from tissues or cells expressing the α1-adrenergic receptor.

  • Radioligand: [3H]Prazosin.

  • Procedure: Similar to the other receptor binding assays, the displacement of [3H]Prazosin by the test compound is measured to determine its binding affinity for the α1-adrenergic receptor.

Signaling Pathways and Logical Relationships

The interaction of this compound and other antipsychotics with their respective receptor targets initiates a cascade of intracellular signaling events. The following diagram illustrates the primary signaling pathways associated with the D2 and 5-HT2A receptors, which are key targets for many antipsychotic drugs.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Antipsychotics Antipsychotic Drugs (e.g., this compound) Antipsychotics->D2R Antagonism Antipsychotics->HT2AR Antagonism

Figure 2. Simplified signaling pathways for D2 and 5-HT2A receptors.

Discussion

The available data indicates that this compound possesses a high affinity for the dopamine D2 receptor (Ki = 1.35 nM), which is comparable to or greater than that of several established antipsychotics such as risperidone (Ki = 3.2 nM) and olanzapine (Ki = 11 nM). This strong D2 receptor antagonism likely contributes to its antiemetic properties. Notably, this compound also demonstrates a moderate affinity for the dopamine D1 receptor (Ki = 15.8 nM) and the alpha-2A adrenergic receptor (Ki = 25.1 nM).

The lack of comprehensive binding data for this compound at serotonin and histamine receptors, as well as other adrenergic receptor subtypes, represents a significant gap in our understanding of its full pharmacological profile. Its reported lower incidence of extrapyramidal side effects compared to chlorpromazine suggests a potentially more favorable D2/5-HT2A receptor affinity ratio, a hallmark of atypical antipsychotics. However, without empirical data, this remains speculative.

In comparison, atypical antipsychotics like olanzapine and risperidone exhibit potent blockade of both D2 and 5-HT2A receptors. Clozapine, often considered the prototypical atypical antipsychotic, displays a more complex profile with high affinity for a wide range of receptors, including histaminic H1 and muscarinic receptors, which contributes to its unique efficacy and side-effect profile. Haloperidol, a typical antipsychotic, is characterized by its high affinity for D2 receptors and relatively lower affinity for other receptor types, which is associated with a higher risk of extrapyramidal symptoms.

Conclusion

This compound's high affinity for the dopamine D2 receptor provides a clear mechanism for its pharmacological effects. However, a complete understanding of its cross-reactivity and a definitive comparison with other antipsychotics are hampered by the limited availability of comprehensive binding data. Further in vitro and in vivo studies are warranted to fully characterize the receptor binding profile of this compound. Such research would not only provide a more complete picture of this historical compound but could also offer valuable insights for the development of novel therapeutics with improved efficacy and tolerability.

A Comparative Analysis of Pipamazine's Toxicity: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the toxicological profile of the withdrawn antiemetic drug, Pipamazine, reveals a significant data gap in publicly available literature. Due to its discontinuation in 1969 owing to reports of liver damage, specific quantitative in vitro and in vivo toxicity data for this compound are largely unavailable. This guide, therefore, presents a comparative analysis using data from the closely related phenothiazine (B1677639), chlorpromazine (B137089), to infer the potential toxicological profile of this compound and to underscore the mechanisms of phenothiazine-induced hepatotoxicity.

This comparison aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential toxicities associated with this class of compounds. The information on chlorpromazine serves as a surrogate to highlight the key toxicological endpoints that would be critical to assess for any phenothiazine derivative.

In Vitro Toxicity: A Cellular Perspective

The in vitro assessment of drug toxicity provides crucial insights into the direct effects of a compound on cells, elucidating mechanisms of cytotoxicity. While specific IC50 values for this compound are not documented in available literature, studies on chlorpromazine offer a glimpse into the potential cytotoxic profile of this class of drugs.

Table 1: In Vitro Cytotoxicity of Chlorpromazine

Cell LineAssayEndpointIC50 (µM)Reference
HepG2 (Human hepatocellular carcinoma)XTTCell Viability35-65[1]
THLE-2 (Immortalized human hepatocytes)XTTCell Viability35-65[1]
Isolated rat hepatocytesNot specifiedCytotoxicityConcentration-dependent[2]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

In Vivo Toxicity: Systemic Effects

Table 2: In Vivo Acute Toxicity of Chlorpromazine

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral135
RatOral142
MouseIntraperitonealNot specified
RatIntraperitoneal62
MouseIntravenous20
RatIntravenous23

Note: The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animal population.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the assessment of drug-induced liver injury.

In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, THLE-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chlorpromazine) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well. This reagent is reduced by metabolically active cells to a colored formazan (B1609692) product.

  • Incubation: Incubate the plate for a few hours to allow for the conversion of the reagent.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Acute Oral Toxicity Study (LD50 Determination) in Rodents

This study is designed to determine the median lethal dose of a substance when administered orally in a single dose.

  • Animal Selection: Use a specific strain of rats or mice of a single sex (or both), with a defined age and weight range.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dose Preparation: Prepare a range of doses of the test substance in a suitable vehicle.

  • Administration: Administer a single oral dose of the test substance to different groups of animals. A control group receives only the vehicle.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period (typically 14 days).

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any treatment-related abnormalities.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Signaling Pathways and Experimental Workflows

The hepatotoxicity of phenothiazines is believed to be multifactorial, involving direct cellular damage, immune-mediated responses, and cholestasis (impaired bile flow). A key mechanism in the direct toxicity of chlorpromazine is its metabolic activation by cytochrome P450 enzymes in the liver.

Metabolic Activation of Chlorpromazine

The following diagram illustrates the proposed pathway for the metabolic activation of chlorpromazine, leading to the formation of a reactive intermediate that can contribute to cellular damage.

Metabolic Activation of Chlorpromazine Chlorpromazine Chlorpromazine Hydroxychlorpromazine 7-Hydroxychlorpromazine Chlorpromazine->Hydroxychlorpromazine CYP2D6, CYP1A2 QuinoneImine Quinone Imine Intermediate (Reactive Metabolite) Hydroxychlorpromazine->QuinoneImine Oxidation GSH_Conjugate Glutathione Conjugate (Detoxification) QuinoneImine->GSH_Conjugate GSH Covalent_Binding Covalent Binding to Cellular Macromolecules QuinoneImine->Covalent_Binding Hepatotoxicity Hepatotoxicity Covalent_Binding->Hepatotoxicity

Caption: Metabolic activation of chlorpromazine to a reactive intermediate.

General Workflow for In Vitro Hepatotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the potential hepatotoxicity of a compound in vitro.

In Vitro Hepatotoxicity Assessment Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies Compound_Selection Test Compound Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Compound_Selection->Cell_Culture Dose_Response Dose-Response Treatment Cell_Culture->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination ROS_Assay Reactive Oxygen Species (ROS) Measurement IC50_Determination->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay IC50_Determination->MMP_Assay Caspase_Assay Apoptosis Assay (e.g., Caspase Activity) IC50_Determination->Caspase_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR) IC50_Determination->Gene_Expression

Caption: A generalized workflow for in vitro hepatotoxicity testing.

References

Pipamazine: An Inactive Comparator in the Quest for Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the rigorous process of screening and identifying novel antipsychotic drug candidates, the inclusion of appropriate controls is paramount to validate assay sensitivity and specificity. While positive controls such as the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine are routinely employed to confirm the efficacy of screening models, the use of a true negative control—a compound structurally related to active drugs but devoid of antipsychotic activity—is equally crucial. Pipamazine, a phenothiazine (B1677639) derivative historically marketed as an antiemetic, serves as an exemplary negative control in this context. This guide provides a comprehensive comparison of this compound with Haloperidol and Clozapine, supported by experimental data, to underscore its utility in antipsychotic drug screening cascades.

Comparative Pharmacological Profile

This compound's value as a negative control stems from its negligible antipsychotic activity, a characteristic attributed to its distinct receptor binding profile compared to established antipsychotics. The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of this compound, Haloperidol, and Clozapine.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
ReceptorThis compoundHaloperidolClozapine
Dopamine (B1211576) D2 ~1.350.5 - 2.5130 - 540
Serotonin 5-HT2A No data available2.6 (ED50, mg/kg)5 - 20
Muscarinic M1 No data available1000 - 50001.9
Histamine H1 No data available10 - 501.1
Alpha-1 Adrenergic No data available0.42 (ED50, mg/kg)7

Note: Ki values can vary significantly between studies depending on the experimental conditions, such as the radioligand and tissue source used. The data presented here are representative values from available literature.

Despite a reported high affinity for the D2 receptor from a database source, primary literature supporting this and extensive profiling across other receptors relevant to antipsychotic action is scarce for this compound. This contrasts sharply with the well-characterized profiles of Haloperidol and Clozapine.

Table 2: Comparative In Vivo Antipsychotic-like Activity
AssayThis compoundHaloperidolClozapine
Catalepsy Induction (Rat) No significant catalepsy reportedInduces catalepsy (ED50 ≈ 0.3 mg/kg)Minimal to no catalepsy at therapeutic doses
Amphetamine-Induced Stereotypy (Rat) No significant antagonism reportedPotently antagonizes stereotypyAtypical antagonism, may enhance at certain doses

Note: The lack of available quantitative in vivo data for this compound in these standard preclinical models of antipsychotic activity is a key finding that supports its classification as a negative control.

Experimental Methodologies

The data presented above are derived from standard preclinical assays designed to predict the clinical efficacy and side-effect profiles of antipsychotic drugs. Detailed protocols for these key experiments are provided below.

In Vitro: Dopamine D2 Receptor Competition Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Tissue Preparation: Membranes are prepared from a brain region rich in D2 receptors (e.g., rat striatum) or from cells stably expressing the human D2 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the test compound (e.g., this compound, Haloperidol, or Clozapine).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo: Catalepsy Bar Test in Rats

This test assesses the induction of catalepsy, a state of motor rigidity that is a common side effect of typical antipsychotics and is predictive of extrapyramidal symptoms in humans.

Protocol:

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimated to the testing room.

  • Drug Administration: Animals are administered the test compound (e.g., this compound), a positive control (e.g., Haloperidol), or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Testing: At a specified time post-injection (e.g., 30, 60, and 90 minutes), each rat is gently placed with its forepaws on a horizontal bar raised a specific height from the surface.

  • Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).

  • Data Analysis: The mean descent latency for each treatment group is calculated and compared. A significant increase in descent latency compared to the vehicle group is indicative of catalepsy.

In Vivo: Amphetamine-Induced Stereotypy in Rats

This model evaluates the ability of a compound to antagonize the dopamine-mediated stereotypic behaviors induced by amphetamine, which is predictive of antipsychotic efficacy.

Protocol:

  • Animal Acclimation: Rats are individually housed and acclimated to the observation cages.

  • Drug Administration: Animals are pre-treated with the test compound, a positive control, or a vehicle control.

  • Amphetamine Challenge: After a set pre-treatment time, animals are challenged with an injection of d-amphetamine (e.g., 1-5 mg/kg, s.c.).

  • Behavioral Observation: Immediately following the amphetamine challenge, the animals' behavior is observed and scored at regular intervals for a defined period (e.g., 90 minutes).

  • Scoring: Stereotypic behaviors are rated using a standardized rating scale, which may include sniffing, licking, gnawing, and head weaving.

  • Data Analysis: The mean stereotypy scores for each treatment group are calculated and compared to the vehicle-control group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.

Visualizing the Role of this compound in Antipsychotic Drug Screening

The following diagrams, generated using the DOT language, illustrate the relevant biological and experimental frameworks for understanding the utility of this compound as a negative control.

cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks This compound This compound (Inactive at Pathway Level) This compound->D2R Binds, but no significant downstream effect

Caption: Dopamine D2 Receptor Signaling Pathway and Points of Intervention.

cluster_1 Typical Antipsychotic Drug Screening Cascade Primary_Screening Primary Screening (e.g., D2 Receptor Binding Assay) Secondary_Screening Secondary Screening (Functional Assays, Selectivity Profiling) Primary_Screening->Secondary_Screening Active Compounds In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Amphetamine-Induced Stereotypy) Secondary_Screening->In_Vivo_Efficacy Selective Compounds In_Vivo_Safety In Vivo Safety/Side-Effect Models (e.g., Catalepsy Test) In_Vivo_Efficacy->In_Vivo_Safety Efficacious Compounds Lead_Optimization Lead Optimization In_Vivo_Safety->Lead_Optimization Compounds with Favorable Safety Profile Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate Controls Controls Used at Each Stage: Positive_Control Positive Controls (Haloperidol, Clozapine) Negative_Control Negative Control (this compound)

Caption: Antipsychotic Drug Discovery Screening Funnel with Controls.

cluster_2 Logical Relationship of Controls in an In Vivo Assay Assay In Vivo Antipsychotic Assay (e.g., Catalepsy Test) Vehicle Vehicle Control (Baseline Response) Assay->Vehicle Haloperidol Haloperidol (Positive Control) Assay->Haloperidol This compound This compound (Negative Control) Assay->this compound Test_Compound Test Compound Assay->Test_Compound Expected_Outcome_H Expected Outcome: Significant Effect (e.g., Increased Catalepsy) Haloperidol->Expected_Outcome_H Expected_Outcome_P Expected Outcome: No Significant Effect This compound->Expected_Outcome_P Interpretation Interpretation of Test Compound Effect Test_Compound->Interpretation

Pipamazine's Potency at the D2 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals benchmarking Pipamazine's D2 antagonist potency against the well-established antipsychotics Haloperidol, Risperidone, and Olanzapine. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and visual representations of key biological pathways.

Comparative Potency at the Dopamine (B1211576) D2 Receptor

The following table summarizes the in vitro binding affinities (Ki) of this compound, Haloperidol, Risperidone, and Olanzapine for the dopamine D2 receptor. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a binding assay, with lower values indicating higher affinity.

CompoundD2 Receptor Binding Affinity (Ki) [nM]Notes
This compound Data not availableThis compound is a first-generation phenothiazine (B1677639) derivative with reported negligible antipsychotic activity, suggesting a low affinity for the D2 receptor. It was withdrawn from the US market in 1969.[1]
Haloperidol 0.89 - 2.5A potent typical antipsychotic, Haloperidol exhibits high affinity for the D2 receptor.
Risperidone 3.13 - 3.3An atypical antipsychotic, Risperidone demonstrates high affinity for the D2 receptor.[2]
Olanzapine 11An atypical antipsychotic, Olanzapine shows a lower affinity for the D2 receptor compared to Haloperidol and Risperidone.[2]

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compounds: this compound and reference D2 antagonists (Haloperidol, Risperidone, Olanzapine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus with glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compounds. Include wells for total binding (no competitor) and non-specific binding.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for D2 Receptor Antagonism (cAMP Inhibition)

This protocol describes a method to assess the functional potency of a test compound as a D2 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • D2 Receptor Agonist: e.g., Quinpirole or Dopamine.

  • Adenylyl Cyclase Activator: e.g., Forskolin (B1673556).

  • Test Compounds: this compound and reference D2 antagonists.

  • cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

  • Cell Culture Medium and Assay Buffer.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Treat the cells with varying concentrations of the test compound or reference antagonists for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (typically the EC80 concentration for cAMP inhibition) to the wells.

  • Adenylyl Cyclase Activation: Simultaneously or immediately after agonist addition, add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value, which is the concentration of the antagonist that restores cAMP levels to 50% of the maximal effect of the agonist.

Visualizing Key Processes

Competitive_Binding_Assay cluster_binding Binding Events Receptor D2 Receptor Free Bound_Radioligand D2 Receptor Bound to Radioligand Receptor->Bound_Radioligand Binds Bound_Antagonist D2 Receptor Bound to Antagonist Receptor->Bound_Antagonist Competes with Radioligand Radioligand Radioligand ([³H]-Spiperone) Radioligand->Bound_Radioligand Antagonist Antagonist (this compound, etc.) Antagonist->Bound_Antagonist

Competitive Radioligand Binding Assay Workflow.

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist D2 Antagonist (e.g., this compound) Antagonist->D2R Blocks

Dopamine D2 Receptor Signaling Pathway.

References

Replicating Historical Studies on Pipamazine's Side Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the side effect profile of the historical antiemetic Pipamazine, contrasted with its contemporary counterpart, chlorpromazine (B137089), and modern alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by available data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound, a phenothiazine (B1677639) derivative introduced in 1959 for the treatment of nausea and vomiting, was withdrawn from the U.S. market in 1969 due to reports of significant side effects.[1] The scarcity of comprehensive clinical data from the era of its use presents a challenge in fully characterizing its side-effect profile. This guide aims to synthesize the available historical information on this compound's adverse effects, primarily hepatotoxicity and hypotension, and place it in context with its chemical relative, chlorpromazine, as well as modern antiemetic agents such as ondansetron (B39145) and aprepitant. By examining historical data alongside modern standards for drug safety and efficacy, this guide offers a framework for understanding the evolution of antiemetic pharmacology and the importance of rigorous post-marketing surveillance.

Comparative Analysis of Side Effects

The following tables provide a structured comparison of the known or reported side effects of this compound, its historical contemporary chlorpromazine, and the modern antiemetics ondansetron and aprepitant. Due to the limited quantitative data available for this compound from historical studies, some fields are descriptive.

Table 1: Comparison of Hepatotoxicity

FeatureThis compound (Historical)Chlorpromazine (Historical)Ondansetron (Modern)Aprepitant (Modern)
Incidence of Liver Injury Reports of hepatotoxicity leading to market withdrawal; specific incidence rates not well-documented.[1]1.3 per 1,000 users; jaundice reported in 0.16% of patients.[2][3]Serum transaminase values increased significantly in 6% to 8% of patients in some studies.[4]Grade 3-4 anemia reported in 9-17% of patients in a pediatric trial.[1]
Type of Liver Injury Not specified in available literature.Primarily cholestatic jaundice.[3]Transient increases in serum transaminases.[4]Not a primary reported side effect; anemia and neutropenia are more common hematological adverse events.[1]
Notes The withdrawal of this compound underscores the severity of the observed hepatotoxicity.[1]A well-documented cause of drug-induced liver injury, particularly in the mid-20th century.[5]Generally considered to have a low risk of severe liver injury.Hematological side effects are more prominent in clinical trial data.[1]

Table 2: Comparison of Cardiovascular Side Effects

FeatureThis compound (Historical)Chlorpromazine (Historical)Ondansetron (Modern)Aprepitant (Modern)
Hypotension A substantial concern, with reported blood pressure reductions of up to 70 mmHg.[1]Known to cause a lowering of blood pressure.[6]Not a commonly reported side effect.Not a commonly reported side effect.
Other Cardiovascular Effects Not well-documented.Can cause dizziness.[6]Can prolong the QT interval.Generally well-tolerated from a cardiovascular standpoint.
Notes The significant hypotensive effect was a notable clinical finding in contemporary trials.[1]Orthostatic hypotension is a recognized side effect of phenothiazines.ECG monitoring is recommended in some patient populations.Clinical trials have not highlighted significant cardiovascular risks.

Table 3: Comparison of Other Common Side Effects

FeatureThis compound (Historical)Chlorpromazine (Historical)Ondansetron (Modern)Aprepitant (Modern)
Extrapyramidal Symptoms (EPS) Reported to have negligible extrapyramidal side effects.[1]Occurred in approximately 10.6% of patients not receiving prophylactic treatment.[7]Not a characteristic side effect.Not a characteristic side effect.
Gastrointestinal Effects Not well-documented.Constipation.[8]Diarrhea (9%), constipation.[4]Diarrhea, constipation.
Neurological Effects Not well-documented.Sedation.[8]Headache (14%).[4]Fatigue, asthenia.
Other Notable Side Effects -Dry mouth, blurred vision.[8]-Febrile neutropenia (15% in a pediatric study).[1]

Experimental Protocols

Replicating historical studies requires an understanding of the methodologies likely employed at the time, as well as modern standards for assessing drug-induced side effects.

Historical Context: Mid-20th Century Clinical Trial Design

Clinical trials in the 1960s were less standardized than contemporary studies. A typical protocol for evaluating a new antiemetic like this compound would have likely included:

  • Patient Population: Patients experiencing nausea and vomiting, often in a post-operative or morning sickness context.

  • Study Design: Double-blind, placebo-controlled, or comparative trials against existing treatments (like chlorpromazine).

  • Efficacy Assessment: Primarily based on subjective patient reports and clinician observation of vomiting episodes.

  • Safety Assessment: Monitoring of vital signs (blood pressure, heart rate), and basic laboratory tests (liver function tests). Reports of adverse events were often anecdotal and less systematically collected than in modern trials.

Modern Experimental Protocols for Side Effect Assessment

To rigorously assess the side effects of an antiemetic drug today, the following experimental protocols would be employed:

1. Preclinical Toxicity Studies:

  • In Vitro Hepatotoxicity Assays: Utilizing human liver cell lines (e.g., HepG2) or primary human hepatocytes to assess cytotoxicity, metabolic function, and mechanisms of liver injury.

  • Animal Models: Administration of the drug to animal models (e.g., rodents, dogs) to evaluate systemic toxicity, including effects on the liver, cardiovascular system, and central nervous system. Histopathological examination of tissues is a key component.

2. Clinical Trial Protocols (Phase I-IV):

  • Phase I: Healthy volunteers receive single ascending doses to assess safety, tolerability, and pharmacokinetics. Intensive monitoring of vital signs, electrocardiograms (ECGs), and comprehensive laboratory panels (including liver function tests) is conducted.

  • Phase II & III: Efficacy and safety are evaluated in the target patient population. Standardized scales are used to assess nausea and vomiting. Systematic collection of all adverse events, with grading of severity and assessment of causality, is performed. Specific protocols for monitoring liver function (e.g., regular measurement of ALT, AST, bilirubin) and cardiovascular parameters (e.g., Holter monitoring for QT interval changes) are implemented.

  • Phase IV (Post-marketing Surveillance): Ongoing monitoring of the drug's safety in a large, diverse patient population to detect rare or long-term side effects.

Signaling Pathways and Mechanisms of Side Effects

Understanding the molecular mechanisms underlying the side effects of phenothiazines like this compound is crucial for modern drug development.

Phenothiazine-Induced Hepatotoxicity

The exact mechanism of phenothiazine-induced liver injury is not fully elucidated but is thought to involve a combination of direct toxicity of metabolites and an immune-mediated response.

Hepatotoxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_ImmuneSystem Immune Response This compound This compound Metabolism CYP450 Metabolism This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress ImmuneActivation Immune Cell Activation ReactiveMetabolites->ImmuneActivation Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis OxidativeStress->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath CytokineRelease Cytokine Release ImmuneActivation->CytokineRelease Inflammation Inflammation CytokineRelease->Inflammation Inflammation->CellDeath Hypotension_Pathway This compound This compound Blockade Blockade This compound->Blockade Alpha1Receptor Alpha-1 Adrenergic Receptor (in blood vessels) Vasodilation Vasodilation Alpha1Receptor->Vasodilation prevents vasoconstriction Blockade->Alpha1Receptor DecreasedPVR Decreased Peripheral Vascular Resistance Vasodilation->DecreasedPVR Hypotension Hypotension DecreasedPVR->Hypotension Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor activates Experimental_Workflow cluster_DataCollection Data Collection cluster_Analysis Analysis cluster_Synthesis Synthesis & Reporting HistoricalData Historical Clinical Data (this compound, Chlorpromazine) SideEffectProfiling Side Effect Profiling (Incidence, Severity) HistoricalData->SideEffectProfiling ModernData Modern Clinical Trial Data (Ondansetron, Aprepitant) ModernData->SideEffectProfiling PreclinicalData Preclinical Toxicity Data MechanismAnalysis Mechanism of Action & Side Effect Analysis PreclinicalData->MechanismAnalysis ComparativeTables Generate Comparative Tables SideEffectProfiling->ComparativeTables PathwayDiagrams Create Signaling Pathway Diagrams MechanismAnalysis->PathwayDiagrams ProtocolComparison Comparison of Experimental Protocols FinalReport Publish Comparison Guide ProtocolComparison->FinalReport ComparativeTables->FinalReport PathwayDiagrams->FinalReport

References

A Head-to-Head Comparison of Pipamazine and Prochlorperazine: A Tale of Two Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pipamazine and prochlorperazine (B1679090), two phenothiazine (B1677639) derivatives with distinct clinical histories. While both were developed for their antiemetic properties, their pharmacological profiles and long-term viability have starkly diverged. Prochlorperazine remains a widely used medication for nausea, vomiting, and certain psychiatric conditions, whereas this compound was withdrawn from the market due to safety concerns. This comparison synthesizes the available data to offer insights into their respective mechanisms, efficacy, and adverse effect profiles.

At a Glance: Key Differences

FeatureThis compoundProchlorperazine
Status Withdrawn from the marketCurrently available
Primary Use Antiemetic (formerly)[1]Antiemetic, Antipsychotic, Anxiolytic[2]
Antipsychotic Activity Negligible[1]Yes[2]
Reason for Withdrawal Hepatotoxicity[1]N/A
Common Side Effects Hypotension[1]Sleepiness, blurry vision, dizziness, extrapyramidal symptoms[2]

Chemical Structures

A fundamental comparison begins at the molecular level. Both this compound and prochlorperazine share the core phenothiazine structure but differ in their side chains, which significantly influences their pharmacological activity.

This compound

Prochlorperazine

Mechanism of Action: A Common Core with Divergent Effects

Both drugs are phenothiazine derivatives and are understood to exert their primary effects through the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key area for the induction of nausea and vomiting. However, the extent and specificity of their receptor binding profiles differ, leading to variations in their clinical effects.

Prochlorperazine is a potent D2 dopamine receptor antagonist, which accounts for both its antiemetic and antipsychotic properties.[2] It also exhibits activity at histaminergic, cholinergic, and alpha-adrenergic receptors, contributing to its side effect profile.[3]

This compound, while also a phenothiazine, was reported to have negligible antipsychotic activity, suggesting a potentially different or weaker interaction with dopamine pathways in brain regions associated with psychosis.[1] It was noted to produce fewer extrapyramidal side effects, which are commonly associated with potent D2 blockade.[1]

Signaling Pathway of Prochlorperazine

The following diagram illustrates the established signaling pathway for prochlorperazine's antiemetic and antipsychotic effects.

prochlorperazine_pathway Prochlorperazine Prochlorperazine D2_Receptor Dopamine D2 Receptor (in CTZ and Mesolimbic Pathway) Prochlorperazine->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits Psychotic_Symptoms Psychotic Symptoms D2_Receptor->Psychotic_Symptoms Reduces Dopaminergic Transmission cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vomiting_Center Vomiting Center Activation PKA->Vomiting_Center Reduces Signal to

Prochlorperazine's D2 receptor antagonism pathway.

Pharmacokinetic Profile

ParameterThis compoundProchlorperazine
Bioavailability Not well-documented in available literature.Low and variable orally.[2]
Metabolism Presumably hepatic.Primarily hepatic via CYP2D6 and/or CYP3A4.[2]
Elimination Half-Life Not well-documented in available literature.4-8 hours, varies with administration route.[2]
Onset of Action Not well-documented in available literature.IM: 5-10 minutes; Oral: delayed.[2]

Clinical Efficacy: A Look at the Evidence

Direct comparative clinical trials between this compound and prochlorperazine are not available due to the historical context of this compound's use. However, individual clinical data provides a basis for comparison.

This compound was marketed for morning sickness and postoperative nausea and vomiting.[1] Contemporary reports suggested its efficacy as an antiemetic.[1]

Prochlorperazine has been extensively studied and is a first-line treatment for nausea and vomiting.[3] It is also effective for migraines and as an antipsychotic.[2] A 2015 Cochrane review found no significant differences in efficacy among commonly used antiemetics in the emergency room setting.[2] In a randomized, double-blind clinical trial comparing prochlorperazine to promethazine (B1679618) for uncomplicated nausea and vomiting in the emergency department, prochlorperazine was found to be significantly more effective in providing quicker and more complete relief.[4][5]

Experimental Protocol: Prochlorperazine vs. Promethazine for Nausea and Vomiting

The following workflow outlines a typical experimental design for a clinical trial evaluating the efficacy of prochlorperazine, based on published studies.[4][5]

clinical_trial_workflow Patient_Recruitment Patient Recruitment (Adults with uncomplicated nausea and vomiting) Baseline_Assessment Baseline Assessment (Visual Analog Scale for comfort) Patient_Recruitment->Baseline_Assessment Randomization Randomization Group_A Group A: Prochlorperazine 10mg IV Randomization->Group_A Group_B Group B: Promethazine 25mg IV Randomization->Group_B Drug_Administration Drug Administration Group_A->Drug_Administration Group_B->Drug_Administration Baseline_Assessment->Randomization Follow_up_30min 30-minute Follow-up (VAS assessment) Drug_Administration->Follow_up_30min Follow_up_60min 60-minute Follow-up (VAS assessment, side effects) Follow_up_30min->Follow_up_60min Data_Analysis Data Analysis (Compare VAS scores, side effects, need for rescue medication) Follow_up_60min->Data_Analysis

A typical clinical trial workflow for evaluating antiemetic efficacy.

Safety and Tolerability: The Deciding Factor

The most significant point of divergence between this compound and prochlorperazine lies in their safety profiles.

This compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[1] While it was claimed to have "unusually low side effects," contemporary trials noted that hypotension was a significant concern at normal dosages.[1]

Prochlorperazine has a well-documented side effect profile. Common adverse effects include drowsiness, dizziness, and dry mouth.[3] More serious side effects can include extrapyramidal symptoms (EPS) such as akathisia and dystonia, and neuroleptic malignant syndrome.[3] In a study comparing prochlorperazine to perospirone (B130592) for opioid-induced nausea, the incidence of EPS was significantly higher in the prochlorperazine group (14% vs. 0%).[6]

Conclusion

The comparison of this compound and prochlorperazine offers a valuable lesson in drug development. While both emerged from the same chemical class with a similar therapeutic goal, subtle differences in their pharmacological profiles and, most critically, their safety, determined their ultimate clinical fates. Prochlorperazine, despite its known side effects which require careful management, has maintained its place as a useful therapeutic agent. This compound, on the other hand, serves as a historical example of how a promising therapeutic effect can be overshadowed by significant safety concerns, leading to its withdrawal from clinical use. For researchers and drug development professionals, this comparison underscores the paramount importance of a thorough and long-term safety assessment in the lifecycle of any new chemical entity.

References

Safety Operating Guide

Proper Disposal of Pipamazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional practice. This document provides essential guidance on the proper disposal procedures for Pipamazine, a phenothiazine-class antiemetic, for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing environmental impact and ensuring regulatory compliance.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] It is imperative that all disposal activities comply with federal, state, and local regulations.

Core Disposal Principles for this compound

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company.[2][3]

Step-by-Step Disposal Protocol

  • Initial Assessment and Segregation:

    • Identify all this compound waste, including pure compound, contaminated materials (e.g., gloves, weighing paper, empty vials), and solutions.

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling.

  • Packaging and Labeling:

    • Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a designated, sealed, and compatible waste container.

    • The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous chemical waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste channels.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not established, the following GHS hazard classification provides context for its handling:

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[4]

This classification underscores the need for careful handling to prevent ingestion and reinforces the rationale for treating it as a hazardous substance for disposal purposes.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PipamazineDisposal cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal A Identify this compound Waste B Segregate from Other Waste A->B C Package in Labeled, Sealed Container B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Contractor D->E F Arrange for Waste Pickup E->F G Transport to Licensed Facility F->G H Incineration G->H I Regulatory Compliance Achieved H->I

References

Essential Safety and Logistical Information for Handling Pipamazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Pipamazine.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1][3] As a precaution, it should be handled as a hazardous substance, necessitating the use of appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemically resistant glovesMust be disposable, latex-free, and powder-free. Double gloving is recommended.[4]
Body Protection Long-sleeved, seamless gownDisposable, with tight-fitting elastic or knit-closed cuffs. Should close in the back.[4]
Eye Protection Safety goggles or a face shieldGoggles should be worn at a minimum. A face shield offers more comprehensive protection against splashes.[5]
Respiratory Protection N95 or higher respiratorRecommended when handling the powder form of the drug to avoid inhalation.[4]
Foot Protection Shoe coversTo be worn over footwear in the designated handling area.[4]
Head and Hair Head and hair coversTo protect against residue contamination.[4]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing risk. The following step-by-step guidance outlines the process from preparation to disposal.

1. Preparation:

  • Designate a specific, well-ventilated area for handling this compound.

  • Ensure all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

  • Review the handling and emergency procedures before beginning work.

2. Handling:

  • Don all required PPE before entering the designated handling area.

  • When weighing or otherwise manipulating the solid form, perform these actions in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Avoid direct contact with the substance. Use appropriate tools for all manipulations.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontaminate all work surfaces after handling is complete.

  • Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and leftover material, must be disposed of as hazardous pharmaceutical waste.

  • Solid Waste: Place all contaminated solids (e.g., gloves, gowns, absorbent materials) into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[7] Do not dispose of this compound in standard trash or down the drain.[7]

Workflow for Handling and Disposal of this compound

Pipamazine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Ready gather_ppe->spill_kit review_proc Review Procedures spill_kit->review_proc don_ppe Don PPE review_proc->don_ppe in_hood Work in Fume Hood don_ppe->in_hood avoid_contact Avoid Direct Contact in_hood->avoid_contact decontaminate Decontaminate Surfaces avoid_contact->decontaminate dispose_ppe Dispose of Single-Use PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands collect_waste Collect Hazardous Waste dispose_ppe->collect_waste licensed_disposal Use Licensed Disposal Service seal_container Seal in Labeled Container collect_waste->seal_container seal_container->licensed_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipamazine
Reactant of Route 2
Pipamazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.